molecular formula C10H11NO3 B554715 Phenylacetylglycine CAS No. 500-98-1

Phenylacetylglycine

Numéro de catalogue: B554715
Numéro CAS: 500-98-1
Poids moléculaire: 193.20 g/mol
Clé InChI: UTYVDVLMYQPLQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenylacetylglycine is a N-acylglycine that is glycine substituted on nitrogen with a phenylacetyl group. It has a role as a mouse metabolite and a human metabolite. It is a monocarboxylic acid amide, a monocarboxylic acid and a N-acylglycine. It is a conjugate acid of a this compound(1-).
This compound has been reported in Homo sapiens, Trypanosoma brucei, and other organisms with data available.
N-Phenylacetylglycine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(2-phenylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYVDVLMYQPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198177
Record name Phenylacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.3 mg/mL at 11 °C
Record name Phenylacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

500-98-1
Record name Phenylacetylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylacetylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylacetylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenaceturic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYLACETYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O134PDX2SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Phenylacetylglycine: A Meta-organismal Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylacetylglycine (PAGly) is a meta-organismal metabolite, meaning its synthesis involves a collaborative metabolic effort between the gut microbiota and the host. Primarily studied in rodents, where it is a major conjugate of phenylalanine metabolism, PAGly and its human analog, phenylacetylglutamine (PAGln), have garnered significant attention for their association with cardiovascular and other diseases.[1][2] Understanding the biosynthetic pathway of PAGly is critical for elucidating its physiological roles and developing therapeutic strategies that target its production.

This technical guide provides a detailed overview of the multi-step biosynthetic pathway of this compound, presents relevant quantitative data, outlines key experimental protocols, and visualizes the core processes.

The Biosynthetic Pathway: From Dietary Protein to Circulating Metabolite

The biosynthesis of this compound is a two-stage process that begins in the gut lumen with microbial metabolism and concludes within the host's mitochondria, primarily in the liver and kidneys.[3][4]

Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

The journey begins with dietary phenylalanine, an essential amino acid derived from protein sources like meat and dairy products.[3] Phenylalanine that escapes absorption in the upper gastrointestinal tract becomes a substrate for a variety of bacteria in the colon.[3]

  • Deamination to Phenylpyruvic Acid (PPY): The initial step is the deamination of phenylalanine to form phenylpyruvic acid (PPY). This conversion is catalyzed by several microbial enzymes, including Phenylalanine dehydrogenase (EC 1.4.1.20) and aromatic amino acid aminotransferases (EC 2.6.1.57).[3]

  • Decarboxylation of PPY to Phenylacetic Acid (PAA): PPY is a crucial intermediate that is subsequently converted to Phenylacetic Acid (PAA) via two distinct, thiamine pyrophosphate (TPP)-dependent microbial pathways.[3]

    • Oxidative Pathway: In this route, PPY is converted to an intermediate, phenylacetyl-CoA, through oxidative decarboxylation. This reaction is catalyzed by the enzyme phenylpyruvate:ferredoxin oxidoreductase (PPFOR) . The phenylacetyl-CoA is then hydrolyzed by an acyl-CoA thioesterase to yield PAA.[3]

    • Non-Oxidative Pathway: Alternatively, PPY can undergo non-oxidative decarboxylation to form phenylacetaldehyde, a reaction catalyzed by phenylpyruvate decarboxylase (PPDC) . Phenylacetaldehyde is then oxidized to PAA by enzymes such as phenylacetaldehyde dehydrogenase.[3]

Following its production in the colon, PAA is absorbed into the portal circulation and transported to the liver and kidneys for the final stage of synthesis.[3]

Stage 2: Host-Mediated Glycine Conjugation

Within the host's hepatic and renal systems, PAA undergoes a detoxification and conjugation process.

  • Mitochondrial Activation: Phenylacetic acid is first activated to its coenzyme A thioester, phenylacetyl-CoA . This activation step is essential for the subsequent conjugation reaction.

  • Glycine Conjugation: The final step is the conjugation of the phenylacetyl group from phenylacetyl-CoA to the amino group of glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-phenylacetyltransferase (EC 2.3.1.192). The resulting product is this compound (PAGly), which is then released into circulation.[4] While this glycine conjugation is predominant in rodents, in humans, PAA is preferentially conjugated with glutamine to form phenylacetylglutamine (PAGln).[2][3]

// Invisible edges for layout edge [style=invis]; Phe -> cluster_ox; cluster_ox -> cluster_nonox;

}

References

The Origin of Phenylacetylglycine in the Gut Microbiota: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylacetylglycine (PAG), a gut microbiota-derived metabolite, has emerged as a significant modulator of host physiology, particularly in the context of cardiovascular health. This technical guide provides an in-depth exploration of the origins of PAG, detailing its biosynthesis through a synergistic relationship between the gut microbiome and host metabolism. We present a comprehensive overview of the key bacterial and host enzymes involved, the primary bacterial producers, and the signaling pathways through which PAG exerts its biological effects. This document includes detailed experimental protocols for the study of PAG, quantitative data where available, and visual representations of the core pathways and workflows to facilitate a deeper understanding and further research in this critical area of microbiome-host interaction.

Introduction

The gut microbiome plays a pivotal role in human health and disease, in large part through the production of a vast array of bioactive metabolites. Among these, this compound (PAG) has garnered significant attention for its association with cardiovascular diseases (CVD). PAG is a product of the co-metabolism of dietary phenylalanine by the gut microbiota and the host. In rodents, phenylalanine is converted by gut bacteria to phenylacetic acid (PAA), which is then absorbed and conjugated with glycine in the liver and kidneys to form PAG.[1] In humans, the primary conjugate is phenylacetylglutamine (PAGln).[1][2] Elevated plasma levels of these metabolites have been linked to an increased risk of major adverse cardiovascular events.[1][3][4] This guide provides a detailed technical overview of the microbial origin of PAG, its physiological impact, and methodologies for its study.

Biosynthesis of this compound: A Host-Microbe Partnership

The production of PAG is a two-step process that begins in the gut lumen and is completed within the host's tissues.

Step 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

Dietary proteins are broken down into amino acids, including phenylalanine. Unabsorbed phenylalanine that reaches the colon is metabolized by specific members of the gut microbiota into phenylacetic acid (PAA). This conversion is primarily carried out by bacteria from the phyla Bacteroidetes, Firmicutes, and Proteobacteria .[5] One of the key species identified in this process is Clostridium sporogenes.

The conversion of phenylalanine to PAA involves two main enzymatic pathways:

  • The Phenylpyruvate Ferredoxin Oxidoreductase (PPFOR) Pathway: Phenylalanine is first deaminated to phenylpyruvic acid (PPY). PPY is then oxidatively decarboxylated to phenylacetyl-CoA by PPFOR. Finally, phenylacetyl-CoA is converted to PAA.[5][6]

  • The Phenylpyruvate Decarboxylase (PPDC) Pathway: Following the deamination of phenylalanine to PPY, PPDC catalyzes the non-oxidative decarboxylation of PPY to phenylacetaldehyde, which is then oxidized to PAA.[5][6][7]

Step 2: Host Conjugation of Phenylacetic Acid to this compound

PAA produced by the gut microbiota is absorbed into the portal circulation and transported to the liver and kidneys.[5][6] In these organs, the host enzyme glycine N-phenylacetyltransferase catalyzes the conjugation of PAA with the amino acid glycine to form this compound (PAG).[6]

Mandatory Visualization: Biosynthetic Pathway of this compound

PAG_Biosynthesis cluster_gut Gut Lumen (Microbiota) cluster_host Host (Liver/Kidney) Phe Dietary Phenylalanine PPY Phenylpyruvic Acid (PPY) Phe->PPY Deamination PAA Phenylacetic Acid (PAA) PPY->PAA PPFOR / PPDC Pathways PAA_host Phenylacetic Acid (PAA) PAA->PAA_host Absorption PAG This compound (PAG) PAA_host->PAG Glycine Glycine Glycine->PAG

Caption: Biosynthesis of this compound from dietary phenylalanine.

Quantitative Data on this compound and Related Molecules

Quantitative data on PAG levels in different biological matrices and the kinetic properties of the enzymes involved in its synthesis are crucial for understanding its physiological and pathological roles. While comprehensive data is still emerging, the following tables summarize the available information.

Table 1: Concentration of this compound (PAG) and Phenylacetylglutamine (PAGln) in Biological Samples

MetaboliteSpeciesSample TypeConditionConcentration RangeReference(s)
PAGln HumanPlasmaUremia18 - 366 µmol/L[8]
PAGln HumanPlasmaHealthyNot detected[8]
PAGln HumanPlasmaIschemic StrokeIncreased vs. Healthy[9]
PAG RodentUrineDrug-induced PhospholipidosisIncreased vs. Control[10]
PAG RodentSerumHealthyPredominant Phenylalanine Metabolite[1][3]

Note: Specific concentration ranges for PAG in healthy and diseased rodent models are not consistently reported in the literature reviewed.

Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthetic Pathway

EnzymeOrganism/TissueSubstrateKmVmaxReference(s)
Pyruvate:Ferredoxin Oxidoreductase Desulfovibrio pigerPyruvateNot specifiedNot specified[11]
Pyruvate:Ferredoxin Oxidoreductase Hydrogenobacter thermophilusPyruvate3.45 mMNot specified
Glycine N-phenylacetyltransferase Bovine Liver MitochondriaPhenylacetyl-CoA~10 µMNot specified
Glycine N-phenylacetyltransferase Bovine Liver MitochondriaGlycine>1 mMNot specified

Note: Detailed kinetic data (Km and Vmax) for bacterial phenylpyruvate ferredoxin oxidoreductase and phenylpyruvate decarboxylase specific to PAA production, and for rodent glycine N-phenylacetyltransferase, are limited in the reviewed literature.

Signaling Pathway of this compound

PAG exerts its biological effects primarily through its interaction with adrenergic receptors, which are key components of the sympathetic nervous system.

PAG has been shown to bind to and activate β-adrenergic receptors, albeit less efficiently than selective adrenergic agonists like isoproterenol.[1][3] This interaction triggers a downstream signaling cascade involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates several key proteins involved in calcium homeostasis in cardiomyocytes, such as phospholamban (PLB) and the ryanodine receptor (RyR2), leading to alterations in cardiac contractility.[1] By competing with endogenous catecholamines for binding to β-adrenergic receptors, PAG can blunt the physiological response to sympathetic stimulation.[1][3][4]

Mandatory Visualization: this compound Signaling Pathway in Cardiomyocytes

PAG_Signaling cluster_cell Cardiomyocyte PAG This compound (PAG) beta_AR β-Adrenergic Receptor PAG->beta_AR Binds & Activates AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PLB Phospholamban (PLB) PKA->PLB Phosphorylates RyR2 Ryanodine Receptor 2 (RyR2) PKA->RyR2 Phosphorylates Ca_handling Altered Ca2+ Handling & Contractility PLB->Ca_handling RyR2->Ca_handling

Caption: PAG signaling via the β-adrenergic receptor in cardiomyocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the origin and function of this compound.

Protocol for Anaerobic Culture of PAA-Producing Gut Bacteria (e.g., Clostridium sporogenes)
  • Media Preparation: Prepare pre-reduced chopped meat-dextrose broth or other suitable anaerobic broth. Autoclave and cool under anaerobic conditions (e.g., in an anaerobic chamber).

  • Inoculation: In an anaerobic chamber (e.g., 5% CO₂, 10% H₂, 85% N₂), inoculate the pre-reduced broth with a glycerol stock or a single colony of Clostridium sporogenes.

  • Incubation: Incubate the culture at 37°C under anaerobic conditions for 24-48 hours, or until sufficient growth is achieved.

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

Protocol for Metabolite Extraction from Bacterial Cultures and Biological Samples

From Bacterial Culture:

  • Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Collect the supernatant, which contains the extracellular metabolites.

  • To extract intracellular metabolites, wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

From Plasma/Serum:

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., d5-PAG).

  • Vortex thoroughly for 1 minute.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

From Urine:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute the supernatant with an equal volume of water or an appropriate buffer.

  • Add an internal standard before analysis.

From Feces:

  • Homogenize a known weight of fecal sample in a suitable buffer (e.g., PBS).

  • Centrifuge to pellet solid debris.

  • Perform a solvent extraction (e.g., with a mixture of methanol, chloroform, and water) on the supernatant to separate metabolites.

  • Collect the appropriate phase for analysis.

Protocol for Quantification of this compound by LC-MS/MS
  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for PAG (e.g., m/z 192.07 -> 75.02) and its internal standard.

  • Quantification: Generate a standard curve using known concentrations of pure PAG to quantify its concentration in the samples.

Protocol for Platelet Aggregation Assay
  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which serves as a blank.

  • Aggregation Measurement: Use a light transmission aggregometer. Place a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation.

  • Assay: Add a known concentration of PAG to the PRP and incubate for a few minutes.

  • Induce Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the change in light transmission over time.

Protocol for Western Blotting to Analyze PAG Signaling
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., H9c2 cardiomyocytes) and treat with different concentrations of PAG for various time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the protein of interest (e.g., phospho-PLB, total PLB, phospho-RyR2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization: Experimental Workflow for Studying this compound

Experimental_Workflow cluster_origin Investigating PAG Origin cluster_quantification Quantification in Host cluster_function Functional Analysis culture Anaerobic Culture of Gut Bacteria extraction_culture Metabolite Extraction (Culture) culture->extraction_culture lcms_culture LC-MS/MS for PAA extraction_culture->lcms_culture samples Collect Biological Samples (Plasma, Urine, Feces) extraction_samples Metabolite Extraction (Samples) samples->extraction_samples lcms_samples LC-MS/MS for PAG extraction_samples->lcms_samples platelet_assay Platelet Aggregation Assay cell_culture Cell Culture & PAG Treatment western_blot Western Blot for Signaling Proteins cell_culture->western_blot

Caption: A typical experimental workflow for studying PAG.

Conclusion

This compound is a key example of the intricate metabolic interplay between the gut microbiota and the host. Its production from dietary phenylalanine by gut bacteria and subsequent conjugation in the host highlights a complex co-metabolic pathway with significant implications for cardiovascular health. This technical guide provides a foundational understanding of the origin, quantification, and functional analysis of PAG. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers aiming to further elucidate the role of this and other microbial metabolites in health and disease, and to explore potential therapeutic strategies targeting the gut microbiome. Further research is warranted to obtain more precise quantitative data on PAG levels and enzyme kinetics to fully understand its physiological and pathological significance.

References

Phenylacetylglycine discovery and history in metabolic research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Phenylacetylglycine (PAGly) in Metabolic Research

This compound (PAGly) is a metabolite produced through the collaborative metabolism of dietary phenylalanine by both the gut microbiome and host enzymes. While its human analogue, phenylacetylglutamine (PAGln), has recently gained significant attention for its role in cardiovascular disease, PAGly serves as the predominant counterpart in rodent models, making it a critical subject of study in preclinical metabolic research.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of this compound, targeted at researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The scientific journey of this compound is intertwined with that of its human analogue, Phenylacetylglutamine (PAGln). Early research, including a notable 1971 study in Clinica Chimica Acta, focused on the origins of urinary phenylacetylglutamine.[3] For decades, PAGln was primarily known as a uremic toxin and a nitrogenous waste product that accumulates in individuals with urea cycle disorders.[4]

The modern resurgence of interest began when untargeted metabolomics studies identified a plasma metabolite with a mass-to-charge ratio (m/z) of 265.1188, later confirmed as PAGln, to be strongly associated with cardiovascular disease (CVD) and major adverse cardiovascular events (MACE) in large human cohorts.[5] These findings established PAGln as a gut microbiota-dependent metabolite with significant pathological implications.

A crucial point in the history of this research field is the widespread misidentification between the two molecules. A 2025 study highlighted that in numerous NMR-based metabolomic studies, the signal for PAGln in human urine was systematically misassigned as PAGly.[6][7] It is now clearly understood that PAA is predominantly conjugated with glutamine in humans to form PAGln, while in rodents, it is primarily conjugated with glycine to produce PAGly.[1][2][8] This distinction is vital for the correct interpretation of translational research and the use of appropriate animal models.

Biochemical Synthesis: A Gut-Host Collaborative Pathway

The production of this compound is a two-stage, meta-organismal process involving sequential metabolism by gut microbes and host hepatic/renal enzymes.[1][9]

Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

The journey begins in the colon, where gut bacteria metabolize dietary phenylalanine that has escaped absorption in the small intestine.[2]

  • Deamination: Phenylalanine is first converted to phenylpyruvic acid (PPY) by various microbial enzymes, including phenylalanine dehydrogenase and aromatic amino acid aminotransferases.[2]

  • Decarboxylation of PPY: The intermediate PPY is then converted to phenylacetic acid (PAA) through two distinct microbial pathways.[1][9]

    • Oxidative Pathway: Catalyzed by the enzyme phenylpyruvate:ferredoxin oxidoreductase (PPFOR).

    • Non-oxidative Pathway: Catalyzed by the enzyme phenylpyruvate decarboxylase (PPDC).

    • Additionally, the microbial gene porA, notably found in human commensal bacteria like Clostridium sporogenes, has been shown to facilitate this conversion.[2]

Stage 2: Host Conjugation of PAA

Following its production in the gut, PAA enters the portal circulation and is transported to the liver and kidneys.[1]

  • In Rodents: The host enzyme glycine N-phenylacetyltransferase conjugates PAA with the amino acid glycine to form This compound (PAGly) .[1]

  • In Humans: The enzyme phenylacetyltransferase primarily conjugates PAA with glutamine to form Phenylacetylglutamine (PAGln) .[1]

G cluster_gut Gut Lumen (Microbiota) cluster_host Host (Liver & Kidney) Phe Dietary Phenylalanine PPY Phenylpyruvic Acid (PPY) Phe->PPY Deamination (e.g., Phe Dehydrogenase) PAA_gut Phenylacetic Acid (PAA) PPY->PAA_gut Decarboxylation (PPFOR / PPDC / porA) PAA_host Phenylacetic Acid (PAA) PAA_gut->PAA_host Portal Circulation PAGly This compound (PAGly) (Rodents) PAA_host->PAGly Glycine N-phenylacetyl- transferase PAGln Phenylacetylglutamine (PAGln) (Humans) PAA_host->PAGln Phenylacetyltransferase Glycine Glycine Glycine->PAGly Glutamine Glutamine Glutamine->PAGln

Caption: Meta-organismal biosynthesis of PAGly and PAGln.

Role in Metabolic Research and Signaling Pathways

Recent research has unveiled that PAGly and PAGln are not merely metabolic byproducts but active signaling molecules that modulate host physiology, particularly within the cardiovascular system. Their primary mechanism of action involves interacting with G-protein coupled receptors (GPCRs), specifically a subset of adrenergic receptors.[5][10]

4.1 Adrenergic Receptor Signaling and Platelet Activation

The most well-documented effect of these metabolites is the potentiation of platelet activation, which increases the risk of thrombosis.[5][11]

  • Receptor Interaction: PAGln and PAGly have been shown to bind to and signal through α2A, α2B, and β2-adrenergic receptors on the surface of platelets.[1][5]

  • Enhanced Responsiveness: While PAGly itself does not typically trigger platelet activation directly, it significantly enhances platelet reactivity to classical agonists like ADP, thrombin, and collagen.[11] This "priming" effect lowers the threshold for platelet activation and aggregation.

  • Thrombosis Potential: In vivo studies using mouse models of arterial injury (e.g., FeCl3 model) have demonstrated that administration of PAGly accelerates thrombus formation.[5][11]

G PAGly PAGly / PAGln Receptors Adrenergic Receptors (α2A, α2B, β2) PAGly->Receptors Binds to GPCR_Sig GPCR Signaling Cascade Receptors->GPCR_Sig Activates PLC Phospholipase C (PLC) Activation GPCR_Sig->PLC Ca_Mobil Intracellular Ca2+ Mobilization PLC->Ca_Mobil Platelet_Activation Platelet Activation (Shape Change, Degranulation) Ca_Mobil->Platelet_Activation Thrombosis Enhanced Thrombosis Potential Platelet_Activation->Thrombosis Agonists Agonists (ADP, Thrombin, etc.) Agonists->GPCR_Sig Potentiates Response to

Caption: PAGly signaling pathway in platelet activation.

4.2 Role in Heart Failure and Cardiac Signaling

Elevated plasma levels of PAGln are clinically associated with the presence and severity of heart failure (HF).[12] Mechanistic studies using both PAGln and its rodent counterpart PAGly have revealed direct effects on cardiomyocytes.

  • Cardiac Contractility: PAGln and PAGly can decrease cardiomyocyte sarcomere contraction, particularly in the presence of sympathetic stimulation.[12]

  • Calcium Dynamics: In isolated mouse ventricular myocytes, PAGly (at 100 μM) was found to increase action potential-induced Ca2+ transients and sarcoplasmic reticulum (SR) Ca2+ load via β-adrenergic receptor and PKA activation. However, this effect was significantly smaller than that of a potent agonist like isoproterenol. This suggests PAGly acts as a partial agonist that can blunt the heart's response to strong sympathetic signals.[13][14]

4.3 A Paradoxical Role in Ischemia/Reperfusion Injury

Contrasting its association with negative cardiovascular outcomes, some research suggests a protective role for PAGly in specific contexts. One study found that PAGly could suppress cardiomyocyte apoptosis during myocardial ischemia/reperfusion (I/R) injury by activating an anti-apoptotic signaling cascade (Gαi/PI3K/AKT) through the β2-adrenergic receptor.[15] This highlights the complex and context-dependent nature of PAGly's effects.

Quantitative Data Summary

Quantitative data from key studies are summarized below to provide context for experimental concentrations and observed clinical levels.

Table 1: Clinical and Experimental Concentrations of PAGln/PAGly

Parameter Value Context Source
Median Plasma PAGln 2.0 µmol/L Ischemic Stroke Patients [16]
Median Plasma PAGln 1.0 µmol/L Healthy Controls [16]
Experimental Dose (In Vitro) 100 µM Treatment of mouse ventricular myocytes for Ca2+ imaging [13][14]

| Experimental Dose (In Vitro) | 100 µM | Treatment of cardiomyocytes for contractility studies |[12] |

Table 2: Effects of PAGly on Cardiac Calcium Signaling

Parameter Condition Result Source
LTCC-mediated Ca2+ Transients PAGly (100 µM) 70 ± 15% of control [13]
LTCC-mediated Ca2+ Transients Isoproterenol (0.1 µM) 377 ± 115% of control [13]
AP-induced Ca2+ Transients PAGly (100 µM) Significant but smaller increase vs. Isoproterenol [13]

| SR Ca2+ Load | PAGly (100 µM) | Similar increase compared to Isoproterenol |[13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

6.1 Quantification of PAGly/PAGln in Plasma via LC-MS

This protocol is adapted from methods used in large-scale metabolomic studies.[16][17]

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of a cold 1:1 (v/v) acetonitrile and methanol mixture to precipitate proteins.

    • Vortex the sample for 30 seconds, sonicate for 10 minutes in an ice bath, and centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and dry it completely under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of a 1:1 (v/v) acetonitrile and water solution.

    • Vortex for 30 seconds, sonicate for 5 minutes, and centrifuge again (12,000 rpm, 15 min, 4°C) to pellet any remaining debris.

    • Transfer the final supernatant to an autosampler vial for analysis.

  • LC-MS Analysis:

    • Utilize a high-resolution mass spectrometer coupled with liquid chromatography (e.g., LC-QTOF-MS or LC-Orbitrap MS) for untargeted or targeted analysis.

    • Chromatographic separation is typically achieved using a C18 reverse-phase column.

    • Quantification is performed by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis p1 1. Plasma Sample (100 µL) p2 2. Add Acetonitrile/ Methanol (400 µL) p1->p2 p3 3. Vortex, Sonicate, Centrifuge p2->p3 p4 4. Collect & Dry Supernatant p3->p4 p5 5. Reconstitute in Acetonitrile/Water p4->p5 p6 6. Vortex, Sonicate, Centrifuge p5->p6 p7 7. Transfer to Vial p6->p7 a1 LC-MS Injection p7->a1 a2 Data Acquisition a1->a2 a3 Data Processing & Quantification a2->a3

Caption: Experimental workflow for LC-MS-based metabolomics.

6.2 In Vivo Myocardial Ischemia/Reperfusion (I/R) Model

This protocol describes a common mouse model to study the effects of PAGly on I/R injury.[15]

  • Animal Model: Use adult C57BL/6 mice.

  • PAGly Administration: Administer this compound (or a vehicle control) via intraperitoneal injection at desired doses prior to the surgical procedure.

  • Surgical Procedure:

    • Anesthetize the mouse and perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (typically for 30-45 minutes).

    • Release the suture to allow reperfusion (typically for 24 hours).

  • Infarct Size Assessment:

    • Re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (non-blue tissue).

    • Excise the heart, slice it into sections, and incubate with 2,3,5-triphenyltetrazolium chloride (TTC) stain. Viable tissue stains red, while infarcted tissue remains white.

    • Image the slices and quantify the infarct area as a percentage of the area at risk.

  • Apoptosis Detection:

    • Perform TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) staining on heart tissue sections to identify apoptotic cells.

6.3 Platelet Activation Assay via Flow Cytometry

This method assesses the effect of PAGly on platelet surface markers of activation.[18]

  • Platelet Isolation: Obtain platelet-rich plasma (PRP) from whole blood (human or mouse) by centrifugation.

  • Treatment: Incubate isolated platelets with PAGly at the desired concentration (e.g., 100 µM) or a vehicle control.

  • Stimulation: Add a sub-aggregating concentration of a classical agonist (e.g., ADP) to stimulate the platelets.

  • Staining: Add fluorescently-labeled antibodies that recognize activation-specific markers:

    • P-selectin (CD62P): A marker of alpha-granule release.

    • Activated GPIIb/IIIa (PAC-1): An antibody that binds only to the active conformation of the integrin αIIbβ3 receptor.

  • Flow Cytometry: Analyze the stained platelets on a flow cytometer to quantify the percentage of cells positive for each activation marker.

References

Phenylacetylglycine vs. Phenylacetylglutamine in Human Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylglycine (PAGly) and Phenylacetylglutamine (PAGln) are gut microbiota-derived metabolites of dietary phenylalanine that have emerged as significant modulators of human physiology, particularly in the context of cardiovascular health. While structurally similar, their prevalence and physiological impacts differ between species, with PAGln being the primary conjugate in humans and PAGly predominating in rodents.[1][2] This guide provides a comprehensive technical overview of PAGly and PAGln, focusing on their biosynthesis, comparative physiological roles, and the underlying signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a resource for researchers and professionals in drug development.

Introduction

The interplay between the gut microbiome and host metabolism is a frontier in understanding human health and disease. Among the vast array of microbially-influenced metabolites, Phenylacetylglutamine (PAGln) has been identified as a key player associated with cardiovascular disease (CVD) in humans.[3][4] Its counterpart, this compound (PAGly), is the more abundant form in rodents and is often used in animal models to study the effects of this class of metabolites.[1] Both molecules originate from the microbial breakdown of the essential amino acid phenylalanine, which is subsequently conjugated in the host's liver and kidneys.[2][4] Elevated plasma levels of PAGln in humans have been linked to an increased risk of major adverse cardiovascular events, including heart attack, stroke, and heart failure.[5][6] The primary mechanism of action for both PAGly and PAGln involves their interaction with G-protein coupled adrenergic receptors, leading to enhanced platelet reactivity and altered cardiac function.[5][7] This guide will delve into the technical details of their synthesis, physiological effects, and the experimental approaches used to elucidate their functions.

Biosynthesis and Metabolism

The production of PAGly and PAGln is a multi-step process involving both the gut microbiota and host enzymes.

  • Microbial Conversion of Phenylalanine: Dietary proteins containing phenylalanine are digested and absorbed in the small intestine. Unabsorbed phenylalanine transits to the colon, where it is metabolized by gut bacteria.[4] The initial step is the conversion of phenylalanine to phenylpyruvic acid (PPY). Subsequently, microbial enzymes, such as phenylpyruvate ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC), convert PPY to phenylacetic acid (PAA).[7]

  • Host Conjugation: PAA is absorbed from the colon into the portal circulation and transported to the liver and kidneys.[2] In these organs, host enzymes catalyze the conjugation of PAA with an amino acid. In humans, PAA is predominantly conjugated with glutamine to form Phenylacetylglutamine (PAGln).[1][2] In rodents, the primary conjugation partner is glycine, resulting in the formation of this compound (PAGly).[1]

Diet Dietary Protein (Phenylalanine) SI Small Intestine (Absorption) Diet->SI Phe Unabsorbed Phenylalanine SI->Phe Partial Absorption Colon Colon GutMicrobiota Gut Microbiota Colon->GutMicrobiota Phe->Colon PPY Phenylpyruvic Acid GutMicrobiota->PPY Metabolism PAA Phenylacetic Acid PPY->PAA Portal Portal Circulation PAA->Portal LiverKidney Liver & Kidneys Portal->LiverKidney PAGln Phenylacetylglutamine (Humans) LiverKidney->PAGln Glutamine Conjugation PAGly This compound (Rodents) LiverKidney->PAGly Glycine Conjugation cluster_membrane Cell Membrane cluster_cytosol Cytosol PAG PAGln / PAGly AdrR β-Adrenergic Receptor PAG->AdrR GProtein G-Protein AdrR->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_handling Ca2+ Handling Proteins (e.g., PLB, RyR2, LTCC) PKA->Ca_handling phosphorylates Ca_transient ↑ Intracellular Ca2+ Transient Ca_handling->Ca_transient Contraction Altered Cardiomyocyte Contraction Ca_transient->Contraction Start Plasma Sample Step1 Add ice-cold Methanol + D5-PAGln (Internal Standard) Start->Step1 Step2 Vortex Step1->Step2 Step3 Centrifuge (14,000 rpm, 4°C, 15 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

References

Endogenous Sources of Phenylacetylglycine in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylglycine (PAG), a fascinating metabolite at the intersection of host and microbial metabolism, has garnered increasing attention for its physiological and pathological roles, particularly in cardiovascular health. Its endogenous origins are a complex interplay between dietary components, the gut microbiome, and mammalian enzymatic pathways. This technical guide provides an in-depth exploration of the endogenous sources of PAG in mammals, detailing its biosynthesis, the key enzymes involved, and the experimental methodologies used to elucidate these processes. Furthermore, it visualizes the core pathways and workflows to offer a clear and comprehensive understanding for researchers and professionals in drug development.

Biosynthesis of this compound: A Host-Microbe Collaboration

The endogenous production of this compound (PAG) is a two-stage process that begins in the gut and concludes in the host's tissues, primarily the liver and kidneys. The synthesis is dependent on the dietary intake of the essential amino acid phenylalanine.

Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)

The initial and rate-limiting step in PAG biosynthesis is the conversion of dietary phenylalanine to phenylacetic acid (PAA) by the gut microbiota.[1][2][3][4] This transformation is not a function of mammalian enzymes but is carried out by a variety of anaerobic bacteria residing in the colon.[2][4]

The process begins with the deamination of phenylalanine to phenylpyruvic acid (PPA).[2] Subsequently, PPA is decarboxylated to form PAA through two primary microbial pathways:

  • Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) Pathway: This oxidative decarboxylation pathway is a key mechanism for PAA production in several gut bacteria.[1]

  • Phenylpyruvate decarboxylase (PPDC) Pathway: This non-oxidative decarboxylation pathway also contributes significantly to the microbial synthesis of PAA.[1]

Major bacterial phyla, including Bacteroidetes and Firmicutes, are known to harbor these enzymatic pathways.[2]

Stage 2: Host-Mediated Conjugation of PAA with Glycine

Following its production in the gut, PAA is absorbed into the portal circulation and transported to the liver and kidneys.[1][2] In these organs, mammalian enzymes catalyze the final step of PAG synthesis: the conjugation of PAA with the amino acid glycine.[1][2]

This reaction is a detoxification pathway that facilitates the excretion of PAA. The key enzyme responsible for this conjugation is Glycine N-acyltransferase (GLYAT) , which is found in the mitochondria.[5] This enzyme catalyzes the formation of a peptide bond between the carboxyl group of PAA (in its activated form, Phenylacetyl-CoA) and the amino group of glycine. While in humans, the primary conjugation product is phenylacetylglutamine (PAGln), in rodents and some other mammals, this compound (PAG) is the predominant metabolite.[1][2][3][4]

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the multi-step synthesis of this compound, highlighting the distinct roles of the gut microbiota and host enzymes.

PAG_Biosynthesis cluster_gut Gut Lumen (Microbiota) cluster_host Host Cell (Liver/Kidney Mitochondria) Dietary_Phe Dietary Phenylalanine PPA Phenylpyruvic Acid Dietary_Phe->PPA Deamination PAA_gut Phenylacetic Acid (PAA) PPA->PAA_gut Decarboxylation (PPFOR/PPDC) PAA_host Phenylacetic Acid (PAA) PAA_gut->PAA_host Absorption into Portal Circulation PA_CoA Phenylacetyl-CoA PAA_host->PA_CoA Acyl-CoA Synthetase PAG This compound (PAG) PA_CoA->PAG Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->PAG

Biosynthesis of this compound (PAG).

Quantitative Data on this compound and its Precursor

While comprehensive data on the baseline tissue distribution of this compound in healthy mammals is limited in the available literature, some studies provide valuable quantitative information in specific biological matrices and contexts. The precursor molecule, Phenylacetic acid (PAA), has also been quantified.

CompoundMatrixSpeciesConcentrationNotes
This compound (PAG) PlasmaMouseUsed at 100 µM for in vitro studiesThis concentration was chosen to represent pathophysiological levels in heart failure models.[1]
UrineRatSignificantly increased with drug-induced phospholipidosisBaseline levels were not explicitly stated.
Phenylacetic Acid (PAA) (Total) PlasmaHuman459.1 ng/mL
PlasmaMonkey838 ng/mL
Cerebrospinal Fluid (CSF)Human41.6 ng/mL
Cerebrospinal Fluid (CSF)Monkey84.2 ng/mL

Signaling Pathways Involving this compound

Recent research has implicated this compound in modulating cellular signaling, particularly through its interaction with adrenergic receptors. This interaction can have significant downstream effects on intracellular processes, such as calcium signaling in cardiomyocytes.

PAG has been shown to act on β-adrenergic receptors, leading to the activation of Protein Kinase A (PKA).[1] This can, in turn, influence the phosphorylation of key proteins involved in calcium handling within the cell, such as phospholamban, potentially impacting cardiac contractility.[1]

PAG_Signaling PAG This compound (PAG) Adrenergic_Receptor β-Adrenergic Receptor PAG->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Phospholamban) PKA->Downstream Phosphorylates Ca_Signaling Modulation of Intracellular Ca2+ Signaling Downstream->Ca_Signaling

PAG Signaling via Adrenergic Receptors.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the endogenous sources and physiological effects of this compound.

Quantification of this compound

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This is the gold-standard for sensitive and specific quantification of small molecules in complex biological matrices. The liquid chromatography system separates PAG from other components in the sample, and the tandem mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.

  • Sample Preparation:

    • Biological samples (plasma, urine, tissue homogenates) are collected.

    • For plasma and tissue homogenates, proteins are precipitated using a cold organic solvent (e.g., methanol).

    • The sample is centrifuged, and the supernatant containing the metabolites is collected.

    • Urine samples are typically diluted and centrifuged.

    • An internal standard (e.g., a stable isotope-labeled version of PAG) is added to each sample to correct for variations in sample processing and instrument response.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into the LC system, where it is separated on a C18 reversed-phase column.

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of PAG) is selected and fragmented, and a specific product ion is monitored for quantification.

  • Data Analysis: The concentration of PAG in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Enzyme Activity Assays

5.2.1. Glycine N-acyltransferase (GLYAT) Activity Assay

  • Principle: The activity of GLYAT is determined by measuring the rate of formation of the product, this compound, from its substrates, phenylacetyl-CoA and glycine.

  • Method: A radiochemical assay provides high sensitivity.

    • Prepare a reaction mixture containing a buffered solution, a known amount of mitochondrial protein extract (containing GLYAT), phenylacetyl-CoA, and radiolabeled glycine (e.g., [¹⁴C]glycine).

    • Incubate the mixture at 37°C for a defined period.

    • Stop the reaction (e.g., by adding acid).

    • Separate the radiolabeled product (this compound) from the unreacted radiolabeled substrate (glycine) using a technique like thin-layer chromatography or high-performance liquid chromatography.

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

    • Enzyme activity is expressed as the amount of product formed per unit time per amount of protein.

5.2.2. Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) Activity Assay

  • Principle: The activity of this microbial enzyme is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor in the presence of the substrate, phenylpyruvate.

  • Method:

    • Perform the assay under anaerobic conditions as the enzyme is oxygen-sensitive.

    • Prepare a reaction mixture in a cuvette containing a buffer, coenzyme A, thiamine pyrophosphate, an artificial electron acceptor (e.g., methyl viologen), and the enzyme extract.

    • Initiate the reaction by adding phenylpyruvate.

    • Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at a specific wavelength over time using a spectrophotometer.

    • Enzyme activity is calculated from the rate of change in absorbance.

Experimental Workflow for Investigating Gut Microbiota-Derived PAG

Studying the role of the gut microbiota in this compound production often involves the use of gnotobiotic mouse models, which allows for precise control over the microbial inhabitants of the gut.

Gnotobiotic_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Analysis cluster_interpretation Data Interpretation GF_mice Germ-Free Mice Colonization Colonization of GF mice with specific bacteria or complex microbiota GF_mice->Colonization Plasma Plasma GF_mice->Plasma Collection Urine Urine GF_mice->Urine Collection Tissues Tissues (Liver, Kidney, etc.) GF_mice->Tissues Collection Feces Fecal Matter GF_mice->Feces Collection Control_mice Conventionally-Raised Mice Control_mice->Plasma Collection Control_mice->Urine Collection Control_mice->Tissues Collection Control_mice->Feces Collection Colonization->Plasma Collection Colonization->Urine Collection Colonization->Tissues Collection Colonization->Feces Collection Metabolomics Metabolite Quantification (LC-MS/MS) Plasma->Metabolomics Urine->Metabolomics Tissues->Metabolomics Enzyme_Assay Enzyme Activity Assays (from tissue homogenates) Tissues->Enzyme_Assay Microbiome 16S rRNA Sequencing or Metagenomics Feces->Microbiome Data_Integration Integration of Metabolomic and Microbiome Data Metabolomics->Data_Integration Microbiome->Data_Integration Enzyme_Assay->Data_Integration Pathway_Analysis Pathway Analysis Data_Integration->Pathway_Analysis Conclusion Conclusion on the role of specific microbes in PAG production Pathway_Analysis->Conclusion

Workflow for Gnotobiotic Mouse Studies on PAG.

Conclusion

The endogenous production of this compound in mammals is a prime example of the intricate metabolic partnership between the host and its gut microbiota. Understanding the dual-source nature of this metabolite is crucial for researchers and drug development professionals. The microbial production of the precursor, PAA, from dietary phenylalanine represents a potential target for therapeutic intervention to modulate PAG levels. The detailed experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the physiological roles of PAG and its implications in health and disease. As our understanding of the gut-brain-heart axis deepens, the significance of metabolites like this compound is likely to become even more pronounced.

References

An In-depth Technical Guide on the Metabolic Conversion of Phenylalanine to Phenylacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading from the essential amino acid phenylalanine to the terminal metabolite phenylacetylglycine. The document details the enzymatic steps, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines detailed experimental protocols for studying this pathway. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the intricacies of amino acid metabolism, potential inborn errors, and the influence of the gut microbiome.

Introduction to the Phenylalanine to this compound Pathway

The conversion of phenylalanine to this compound is a multi-step metabolic route that involves both human enzymes and the metabolic activity of the gut microbiota. While the primary catabolic pathway for phenylalanine in humans involves its conversion to tyrosine by phenylalanine hydroxylase, alternative pathways become significant in certain physiological and pathological states, such as in the genetic disorder phenylketonuria (PKU).[1][2] In such conditions, the accumulation of phenylalanine leads to its increased metabolism through transamination to phenylpyruvate.[1] The subsequent metabolites, including this compound, are then excreted in the urine.[3] Recent research has also highlighted the crucial role of the gut microbiome in the initial conversion of phenylalanine to phenylacetate, which is then conjugated with glycine in the liver.

The Enzymatic Cascade: From Phenylalanine to this compound

The metabolic conversion of phenylalanine to this compound is a sequential process catalyzed by a series of enzymes. An initial transamination of phenylalanine yields phenylpyruvate.[4] This is followed by a decarboxylation step to form phenylacetaldehyde, which is then oxidized to phenylacetate.[5] Phenylacetate is subsequently activated to phenylacetyl-CoA, which finally undergoes conjugation with glycine to produce this compound.[6][7]

The key enzymes involved in this pathway are:

  • Phenylalanine Transaminase (EC 2.6.1.57) : This enzyme catalyzes the transfer of an amino group from phenylalanine to an α-keto acid, producing phenylpyruvate.[4]

  • Phenylpyruvate Decarboxylase (EC 4.1.1.43) : This enzyme removes a carboxyl group from phenylpyruvate, resulting in the formation of phenylacetaldehyde and carbon dioxide.[5]

  • Phenylacetaldehyde Dehydrogenase (EC 1.2.1.39) : This enzyme catalyzes the oxidation of phenylacetaldehyde to phenylacetate.[8]

  • Phenylacetate-CoA Ligase (EC 6.2.1.30) : This enzyme activates phenylacetate by ligating it to Coenzyme A, forming phenylacetyl-CoA.[7]

  • Glycine N-Acyltransferase (GLYAT; EC 2.3.1.13) : This enzyme facilitates the final step, the conjugation of phenylacetyl-CoA with glycine to form this compound.[6]

Quantitative Data Summary

This section summarizes the available quantitative data for the enzymes and metabolites in the phenylalanine to this compound pathway. The data is compiled from various studies and organisms, and it should be noted that kinetic parameters can vary depending on the enzyme source and experimental conditions.

Enzyme Kinetic Parameters
EnzymeOrganism/SourceSubstrate(s)K_m_V_max_k_cat_
Phenylacetate-CoA Ligase Thermus thermophilusPhenylacetate50 µM24 µmol/min/mg-
ATP6 µM--
CoA30 µM--
Azoarcus evansiiPhenylacetate14 µM48 µmol/min/mg40 s⁻¹
ATP60 µM--
CoA45 µM--
Phenylacetaldehyde Dehydrogenase Pseudomonas putida S12NAD⁺207 ± 9 µM12.3 ± 0.2 s⁻¹ (turnover number)-
Phenylpyruvate Decarboxylase Saccharomyces cerevisiae (Aro10p)Phenylpyruvate---
Glycine N-Acyltransferase Bovine Liver MitochondriaPhenylacetyl-CoA10⁻⁵ M range--
Glycine>10⁻³ M range--

Note: Data for human orthologs of all enzymes are not fully available in the literature. The provided data from other organisms serves as a reference.[2][9][10][11]

Metabolite Concentrations and Flux Rates in Humans
MetaboliteConditionFluid/TissueConcentration/Flux Rate
Phenylalanine Healthy (Fasting)Plasma57 ± 3 µmol/L
Liver CirrhosisPlasma80 ± 9 µmol/L
Phenylacetylglutamine Uremic PatientsPlasma18 to 366 µmol/L
Healthy SubjectsPlasmaNot detected
This compound -Human UrineNot typically detected
Phenylalanine Flux (IV infusion) Healthy Men (Fasting)Whole Body39.2 ± 1.8 to 41.8 ± 3.6 µmol/kg/h
Phenylalanine Hydroxylation Healthy ControlsIn vivo6.3 ± 1.6 µmol/kg/h
Classical PKUIn vivo4.8 ± 2.2 µmol/kg/h

Note: this compound is predominantly found in rodents, while phenylacetylglutamine is the major conjugate in humans. However, this compound has been detected in human urine under certain conditions and is a subject of ongoing research.[4][12][13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the phenylalanine to this compound pathway.

Phenylpyruvate Decarboxylase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the activity of phenylpyruvate decarboxylase by coupling the production of phenylacetaldehyde to the reduction of NAD⁺ by an excess of aldehyde dehydrogenase.[10]

Materials:

  • KH₂PO₄/K₂HPO₄ buffer (70 mM, pH 7.0)

  • NAD⁺ (2 mM)

  • Thiamine diphosphate (0.2 mM)

  • Yeast aldehyde dehydrogenase (≥0.35 U)

  • Phenylpyruvic acid (2 mM)

  • Cell extract or purified enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture (1 ml total volume) containing 70 mM phosphate buffer (pH 7.0), 2 mM NAD⁺, 0.2 mM thiamine diphosphate, and 0.35 U of yeast aldehyde dehydrogenase.

  • Add the cell extract or purified phenylpyruvate decarboxylase to the reaction mixture.

  • Initiate the reaction by adding 2 mM phenylpyruvic acid.

  • Immediately monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the reduction of NAD⁺ to NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Phenylacetate-CoA Ligase Activity Assay (Coupled Enzyme Assay)

This assay determines the activity of phenylacetate-CoA ligase by coupling the formation of AMP to the oxidation of NADH through a series of enzymatic reactions.[17]

Materials:

  • Tris-HCl buffer (10 mM, pH 7.8)

  • MgCl₂ (2 mM)

  • Dithiothreitol (DTE) (2 mM)

  • Glycerol (10% v/v)

  • Myokinase

  • Phosphoenolpyruvate

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • ATP

  • CoA

  • Phenylacetate

  • Spectrophotometer capable of measuring absorbance at 365 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTE, glycerol, myokinase, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Add the cell extract or purified phenylacetate-CoA ligase.

  • Initiate the reaction by adding ATP, CoA, and phenylacetate.

  • Monitor the decrease in absorbance at 365 nm, which corresponds to the oxidation of NADH.

  • The stoichiometry of 2 moles of NADH oxidized per mole of phenylacetate added indicates the formation of phenylacetyl-CoA, AMP, and pyrophosphate.

Glycine N-Acyltransferase Activity Assay (Radiochemical Method)

This sensitive assay measures the formation of radiolabeled this compound from radiolabeled glycine and phenylacetyl-CoA.[18]

Materials:

  • [¹⁴C]Glycine

  • Phenylacetyl-CoA

  • Buffer solution (e.g., Tris-HCl)

  • Enzyme source (e.g., liver or kidney mitochondrial extract)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing buffer, phenylacetyl-CoA, and the enzyme source.

  • Initiate the reaction by adding [¹⁴C]Glycine.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • Separate the product, [¹⁴C]this compound, from the unreacted [¹⁴C]glycine using a suitable chromatographic method (e.g., thin-layer chromatography or HPLC).

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

Quantification of Phenylalanine and its Metabolites by HPLC

High-performance liquid chromatography is a standard method for the separation and quantification of phenylalanine and its metabolites in biological samples.[19]

Instrumentation:

  • HPLC system with a diode array detector

  • C18 analytical column (e.g., Thermo Scientific Acclaim 120, 5 µm, 4.6 x 250 mm) with a guard column

Mobile Phase:

  • Solvent A: Acetonitrile

  • Solvent B: Water with formic acid (pH 6)

Procedure:

  • Sample Preparation: Deproteinize plasma or serum samples. Dilute urine samples.

  • Chromatographic Conditions:

    • Elution: Isocratic elution with a mixture of solvent A and B (e.g., 30:70).

    • Flow rate: Typically 1 mL/min.

    • Column temperature: 30°C.

    • Injection volume: 10 µL.

    • Detection wavelength: 210 nm.

  • Quantification: Create a standard curve using known concentrations of phenylalanine and its metabolites. Compare the peak areas of the analytes in the samples to the standard curve to determine their concentrations.

In Vivo Metabolic Flux Analysis using Stable Isotope Tracing

Stable isotope tracers, such as L-[ring-¹³C₆]phenylalanine or L-[¹⁵N]phenylalanine, are used to measure the in vivo kinetics of phenylalanine metabolism.[20]

Protocol Outline:

  • Subject Preparation: Subjects typically fast overnight.

  • Tracer Administration: A primed, continuous intravenous infusion of the stable isotope-labeled phenylalanine is administered to achieve a steady state of isotopic enrichment in the plasma.

  • Sample Collection: Blood and expired air samples are collected at baseline and at regular intervals during the infusion.

  • Sample Analysis:

    • Plasma samples are analyzed by mass spectrometry (GC-MS or LC-MS/MS) to determine the isotopic enrichment of phenylalanine and its metabolites (e.g., tyrosine).

    • Expired air is analyzed for the enrichment of ¹³CO₂ if a ¹³C-labeled tracer is used.

  • Flux Calculation: Mathematical models are used to calculate the rates of appearance (flux) of phenylalanine from protein breakdown and its rates of disappearance through protein synthesis and catabolism.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway and a general experimental workflow for its study.

Phenylalanine_Metabolism cluster_pathway Metabolic Pathway Phe Phenylalanine PP Phenylpyruvate Phe->PP Phenylalanine Transaminase PAld Phenylacetaldehyde PP->PAld Phenylpyruvate Decarboxylase PA Phenylacetate PAld->PA Phenylacetaldehyde Dehydrogenase PACoA Phenylacetyl-CoA PA->PACoA Phenylacetate-CoA Ligase PAG This compound PACoA->PAG Glycine N-Acyltransferase (GLYAT)

Caption: The metabolic pathway from Phenylalanine to this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow Sample Biological Sample (Plasma, Urine, Tissue) Preparation Sample Preparation (e.g., Deproteinization) Sample->Preparation EnzymeAssay Enzyme Activity Assays (Spectrophotometric, Radiochemical) Preparation->EnzymeAssay MetaboliteQuant Metabolite Quantification (HPLC, LC-MS/MS) Preparation->MetaboliteQuant DataAnalysis Data Analysis (Kinetics, Concentrations) EnzymeAssay->DataAnalysis MetaboliteQuant->DataAnalysis Interpretation Interpretation & Conclusion DataAnalysis->Interpretation

Caption: A general workflow for studying Phenylalanine metabolism.

Conclusion

The metabolic pathway from phenylalanine to this compound represents a complex interplay between human and microbial metabolism. While a minor pathway under normal physiological conditions, it gains significance in the context of metabolic disorders like PKU. This guide has provided a detailed overview of the enzymatic steps, available quantitative data, and robust experimental protocols to facilitate further research in this area. A deeper understanding of this pathway is crucial for developing novel diagnostic and therapeutic strategies for related metabolic diseases and for elucidating the intricate connections between host and microbiome in health and disease. Further research is warranted to fully characterize the kinetics of the human enzymes involved and to precisely quantify the metabolic flux through this pathway in various physiological and pathological states.

References

Phenylacetylglycine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylglycine (PAGly), a gut microbiota-derived metabolite of phenylalanine, has emerged as a significant signaling molecule with profound implications for cardiovascular health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its role in cellular signaling, particularly through adrenergic receptors, and provides established experimental protocols for its synthesis, purification, quantification, and biological evaluation. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its associated pathways.

Chemical Structure and Physicochemical Properties

This compound, also known as N-(2-phenylacetyl)glycine or phenaceturic acid, is an N-acyl-alpha amino acid.[1] It is structurally characterized by a phenylacetyl group attached to the nitrogen atom of a glycine molecule.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₁₁NO₃[2][3][4]
Molecular Weight 193.20 g/mol [2][3][5]
CAS Number 500-98-1[3]
Melting Point 141-143 °C[3]
Water Solubility 0.66 g/L[4][6][7]
logP 0.51[4][6][7]
pKa (Strongest Acidic) 3.99[4][6][7]
Hydrogen Bond Acceptor Count 3[4][7]
Hydrogen Bond Donor Count 2[4][7]
Polar Surface Area 66.4 Ų[4][7]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilitySource(s)
Water 7.3 mg/mL at 11 °C[2][4]
Dimethylformamide (DMF) 25 mg/mL[8]
Dimethyl sulfoxide (DMSO) 10 mg/mL[8]
Ethanol 1 mg/mL[8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, H₂O): The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetyl and glycine moieties, and the amide proton.[9]

¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the molecule.[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns. The fragmentation is initiated by the loss of various neutral molecules, leading to the formation of stable fragment ions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching of the amide, C=O stretching of the carboxylic acid and amide, and C-H stretching of the aromatic ring and methylene groups.

Biological Properties and Signaling Pathways

This compound is a metabolite produced from the dietary amino acid phenylalanine by the gut microbiota.[8] It has been identified as a signaling molecule that can influence cardiovascular function.[10]

β2-Adrenergic Receptor Signaling Pathway

This compound has been shown to interact with and activate β2-adrenergic receptors (β2AR).[11] This interaction initiates a downstream signaling cascade that can impact cardiomyocyte function. The proposed pathway involves the activation of Gαi, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt. This pathway is implicated in pro-survival and anti-apoptotic effects in cardiomyocytes.[12]

Phenylacetylglycine_Signaling PAG This compound B2AR β2-Adrenergic Receptor PAG->B2AR Gai Gαi B2AR->Gai PI3K PI3K Gai->PI3K AKT Akt PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis TUNEL_Workflow Start Cardiomyocyte Culture Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization TUNEL_Reaction TUNEL Reaction (TdT + Labeled dUTP) Permeabilization->TUNEL_Reaction Counterstain Counterstain (DAPI) TUNEL_Reaction->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

References

Methodological & Application

Measuring Phenylacetylglycine Levels in Plasma: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Comprehensive guidelines for the accurate quantification of Phenylacetylglycine (PAG) in plasma have been compiled to support researchers, scientists, and drug development professionals. These detailed application notes and protocols describe a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, providing the scientific community with a standardized approach for investigating the role of this gut microbial metabolite in health and disease.

This compound is a product of phenylalanine metabolism by the gut microbiota, which is subsequently conjugated with glycine in the host. Emerging research has linked PAG to various physiological and pathological processes, making its precise measurement in plasma a critical aspect of ongoing studies. The following protocols and data provide a framework for the reliable quantification of PAG.

Metabolic Origin of this compound

This compound is a meta-organismal metabolite, meaning its production involves both the gut microbiome and host enzymes. The pathway begins with the dietary intake of phenylalanine, an essential amino acid.

Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Gut Microbiota->Phenylacetic Acid (PAA) Produces Host Liver & Kidney Host Liver & Kidney Phenylacetic Acid (PAA)->Host Liver & Kidney Transport via Portal Circulation This compound (PAG) This compound (PAG) Host Liver & Kidney->this compound (PAG) Glycine Conjugation

Metabolic pathway of this compound.

Experimental Protocols

The recommended method for the quantification of this compound in plasma is Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity.

Plasma Sample Preparation: Protein Precipitation

This protocol is designed for the efficient removal of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Ice-cold methanol

  • Internal Standard (IS) solution (e.g., D5-Phenylacetylglycine in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of reaching >12,000 x g and 4°C

Procedure:

  • Pipette 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 200 µL of ice-cold methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

This section outlines the instrumental parameters for the quantification of this compound.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent) with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 55 psi

| Ion Source Gas 2 | 55 psi |

MRM Transitions:

Analyte Q1 (m/z) Q3 (m/z)
This compound 192.1 75.0

| D5-Phenylacetylglycine (IS) | 197.1 | 75.0 |

Data Presentation

The following table summarizes the performance characteristics of the described UPLC-MS/MS method for the quantification of this compound in human plasma.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (%CV) < 5%
Inter-assay Precision (%CV) < 10%
Recovery 90 - 110%

Experimental Workflow Visualization

The overall experimental workflow for measuring this compound levels in plasma is depicted in the following diagram.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Collection Plasma Collection Protein Precipitation Protein Precipitation Plasma Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC-MS/MS UPLC-MS/MS Supernatant Collection->UPLC-MS/MS Quantification Quantification UPLC-MS/MS->Quantification

Workflow for PAG measurement.

These application notes and protocols provide a solid foundation for researchers to accurately and reproducibly measure this compound in plasma. The provided methodologies are essential for advancing our understanding of the role of gut microbial metabolites in human health and for the development of novel therapeutic strategies.

Application Note: Quantification of Phenylacetylglycine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Phenylacetylglycine (PAG) in biological samples, such as plasma and urine. This method is crucial for researchers investigating the role of gut microbial metabolites in various physiological and pathological processes.

Introduction

This compound is a gut microbial metabolite of phenylalanine that has been implicated in various biological activities. Accurate quantification of this metabolite is essential for understanding its physiological roles and its potential as a biomarker. The method described herein utilizes a stable isotope-labeled internal standard for accurate and precise quantification.

Experimental

Materials and Reagents
  • This compound (PAG) standard

  • This compound-d5 (PAG-d5) internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

Sample Preparation

Urine Samples

A simple dilution method is employed for urine samples.[1] Urine is diluted 50-fold with a solution of 50% acetonitrile in water containing the this compound-d5 internal standard.[1] The diluted sample is then vortexed and centrifuged to precipitate any particulate matter. The resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

Plasma Samples

For plasma samples, a protein precipitation step is required. An aliquot of the plasma sample is mixed with three volumes of ice-cold acetonitrile containing the this compound-d5 internal standard. The mixture is vortexed thoroughly to ensure complete protein precipitation. Following centrifugation to pellet the precipitated proteins, the clear supernatant is collected and transferred to an autosampler vial for analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase UPLC system.

  • Column: A C18 stationary phase is recommended for optimal separation.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is utilized.

  • Gradient Program: A typical gradient runs from a low to a high concentration of acetonitrile to effectively elute this compound and separate it from other matrix components.

  • Flow Rate: A flow rate of 0.4 mL/min is suitable for standard analytical columns.

Mass Spectrometry

The quantification of this compound is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode.

Results

This LC-MS/MS method demonstrates excellent linearity, sensitivity, accuracy, and precision for the quantification of this compound in biological matrices.

Quantitative Data Summary
ParameterThis compound (PAG)This compound-d5 (IS)
Ionization ModeESI-ESI-
Precursor Ion (m/z)192.1197.1
Product Ion (m/z)132.1137.1
Linearity Range0.1 - 20 µg/mL-
LLOQ0.1 µg/mL-

Protocols

Protocol 1: Preparation of Urine Samples
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Prepare a 1:50 dilution of the urine sample by adding 10 µL of urine to 490 µL of 50% acetonitrile in water containing the this compound-d5 internal standard at the desired concentration.

  • Vortex the diluted sample for 30 seconds.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet any precipitates.

  • Transfer the clear supernatant to an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

Protocol 2: Preparation of Plasma Samples
  • Thaw frozen plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of ice-cold acetonitrile containing the this compound-d5 internal standard at the appropriate concentration.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial, avoiding the protein pellet.

  • Inject the sample into the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrument Setup
  • Liquid Chromatography:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

    • Set the column oven temperature to 40°C.

    • Set the flow rate to 0.4 mL/min.

    • Program the gradient according to the specific column and system to ensure adequate separation.

  • Mass Spectrometry:

    • Set the ESI source to negative ionization mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution of this compound.

    • Set up the MRM transitions for this compound (192.1 > 132.1) and this compound-d5 (197.1 > 137.1).

    • Optimize the collision energy for each transition to maximize the product ion signal.

    • Create an acquisition method with the optimized parameters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Plasma or Urine Dilution / Precipitation Dilution / Precipitation Addition of IS->Dilution / Precipitation Centrifugation Centrifugation Dilution / Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation ESI (Negative) ESI (Negative) LC Separation->ESI (Negative) MS/MS Detection (MRM) MS/MS Detection (MRM) ESI (Negative)->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Analyte/IS Ratio

Caption: Experimental workflow for PAG quantification.

signaling_pathway Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Phenylacetic Acid Phenylacetic Acid Gut Microbiota->Phenylacetic Acid This compound (PAG) This compound (PAG) Phenylacetic Acid->this compound (PAG) Conjugation Glycine Glycine Glycine->this compound (PAG) Host Circulation Host Circulation This compound (PAG)->Host Circulation

Caption: Biosynthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Phenylacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylglycine (PAGly) is a gut microbiota-derived metabolite of phenylalanine that has garnered significant interest in cardiovascular research.[1][2][3][4] It is known to regulate cardiac Ca2+ signaling through its interaction with adrenergic receptors.[1][5][6] This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound for research applications. The synthesis involves the formation of an amide bond between phenylacetic acid and glycine, followed by purification and analytical verification. Additionally, the established signaling pathway of this compound in cardiomyocytes is illustrated.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[7]
Molecular Weight 193.2 g/mol [7]
Appearance Solid[7]
Solubility DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL[7]
Storage Temperature -20°C[7]
Stability ≥ 4 years[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling

This protocol describes the synthesis of this compound from phenylacetic acid and glycine ethyl ester hydrochloride using a common coupling agent, followed by hydrolysis of the ester.

Materials:

  • Phenylacetic acid

  • Glycine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Phenylacetic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid (1 equivalent), DCC or EDC (1.1 equivalents), and NHS or HOBt (1.1 equivalents) in anhydrous DCM or THF.

    • Stir the mixture at 0°C for 30 minutes.

  • Amide Bond Formation:

    • In a separate flask, suspend glycine ethyl ester hydrochloride (1 equivalent) in anhydrous DCM or THF.

    • Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

    • Slowly add the glycine ethyl ester solution to the activated phenylacetic acid mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction (Ester Intermediate):

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM or THF.

    • If EDC was used, the byproduct is water-soluble.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.

  • Hydrolysis to this compound:

    • Dissolve the crude ester in a mixture of THF and water.

    • Add 1 M NaOH (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol details the purification of the synthesized crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexane mixture)

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot.[8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.[10][11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[10][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11][12]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[9][11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. The obtained spectra should be consistent with the known chemical shifts for this compound.[3][5]

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight. The observed mass should correspond to the calculated mass of this compound (193.2 g/mol ).

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final product by HPLC. A single major peak indicates a high degree of purity.

Biological Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical synthesis workflow and the biological signaling pathway of this compound in cardiomyocytes.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow cluster_analysis Analysis PAA Phenylacetic Acid Coupling Amide Coupling (DCC/NHS or EDC/HOBt) PAA->Coupling GlyEt Glycine Ethyl Ester GlyEt->Coupling Ester This compound Ethyl Ester Coupling->Ester Hydrolysis Base Hydrolysis (NaOH) Ester->Hydrolysis PAGly_crude Crude this compound Hydrolysis->PAGly_crude Recrystallization Recrystallization PAGly_crude->Recrystallization PAGly_pure Pure this compound Recrystallization->PAGly_pure Analysis Characterization (NMR, MS, HPLC) PAGly_pure->Analysis G cluster_cell Cardiomyocyte PAGly This compound betaAR β-Adrenergic Receptor PAGly->betaAR stimulates AC Adenylate Cyclase betaAR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PLB Phospholamban (PLB) PKA->PLB phosphorylates (inhibits inhibition) SERCA2a SERCA2a PLB->SERCA2a inhibition of SR Sarcoplasmic Reticulum (SR) SERCA2a->SR pumps Ca2+ into Ca_uptake Increased Ca2+ uptake Ca_load Increased SR Ca2+ load Ca_transients Increased Ca2+ transients

References

Application Notes and Protocols for Phenylacetylglycine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation and administration of Phenylacetylglycine (PAG), a gut microbial metabolite of phenylalanine, to mice for in vivo studies. This document includes detailed experimental procedures, a summary of quantitative data from published research, and diagrams of associated signaling pathways and the experimental workflow.

Introduction

This compound (PAG) is a metabolite produced from the dietary amino acid phenylalanine by gut microbiota and subsequently conjugated with glycine in the liver. It is the predominant metabolite of phenylalanine in rodents.[1] Emerging research has implicated PAG in various physiological and pathological processes, particularly in the cardiovascular system. Studies have shown that PAG can interact with adrenergic receptors, influencing downstream signaling cascades and cellular responses.[1][2] This makes PAG a molecule of interest for research in areas such as cardiac function, ischemia-reperfusion injury, and neuroinflammation.[2][3] These protocols are designed to provide a standardized methodology for in vivo administration of PAG in mice to facilitate further investigation of its biological roles.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in mice, based on published research.

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)~25 mg/mL
Dimethyl sulfoxide (DMSO)~10 mg/mL
Ethanol~1 mg/mL

Data sourced from Cayman Chemical.[4][5]

Table 2: Reported Dosages and Effects of Intraperitoneal this compound in Rodents

DosageVehicleFrequencyAnimal ModelObserved EffectsReference
50 mg/kgNormal saline (neutralized with NaOH)Single injectionMiceInvestigated B-type natriuretic peptide gene expression.[6]
20 mg/kgPhosphate-Buffered Saline (PBS)Repeated injections (initial dose, then halved every hour for 6 total injections)RatsAlleviated cerebral infarct volume and improved neurobehavioral outcomes after ischemia/reperfusion injury.[3]
Not specifiedNot specifiedContinuous administrationMiceInhibited apoptosis and reduced infarct size in a myocardial ischemia/reperfusion injury model. High doses were associated with increased mortality.[2][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a this compound (PAG) solution for intraperitoneal (IP) injection in mice. Phosphate-Buffered Saline (PBS) is recommended as the vehicle based on its use in published studies and its physiological compatibility.[3]

Materials:

  • This compound (PAG) powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Weighing this compound: Accurately weigh the required amount of PAG powder in a sterile microcentrifuge tube.

  • Dissolving this compound: Add the appropriate volume of sterile PBS to the tube to achieve the desired final concentration. For a 20 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, a stock solution of 2.5 mg/mL would be prepared.

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution of the PAG powder.

  • Sterilization: Sterilize the PAG solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Use the prepared solution immediately or store it at -20°C for short-term storage. Stability data suggests PAG is stable for at least 4 years when stored as a solid at -20°C.[4][5] The stability of the solution should be validated for long-term storage.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

This protocol details the procedure for administering PAG to mice via IP injection. This route of administration is commonly used for systemic delivery of compounds in preclinical studies.[1][2][9]

Materials:

  • Prepared sterile this compound solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol wipes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Accurately weigh the mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg of body weight.[1]

    • Gently restrain the mouse. One common method is to hold the scruff of the neck to immobilize the head and upper body.

    • Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This helps to move the abdominal organs away from the injection site.[2]

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen.[2][9] This location helps to avoid injury to the cecum, urinary bladder, and other internal organs.[2]

  • Injection:

    • Swab the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[2]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.[9]

    • Slowly inject the calculated volume of the PAG solution.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty, for at least 15-30 minutes post-injection.

    • Continue to monitor the animal according to the specific experimental timeline for the desired outcomes.

Visualizations

Signaling Pathways

PAG_Signaling_Pathways cluster_0 β-Adrenergic Receptor - PKA Pathway cluster_1 β2-Adrenergic Receptor - PI3K/AKT Pathway PAG1 This compound (PAG) beta_AR1 β-Adrenergic Receptor PAG1->beta_AR1 AC1 Adenylate Cyclase beta_AR1->AC1 Activates cAMP1 cAMP AC1->cAMP1 Generates PKA PKA cAMP1->PKA Activates PLB Phospholamban (PLB) PKA->PLB Phosphorylates (Inhibits PLB) SERCA2a SERCA2a PLB->SERCA2a Inhibits Ca_transients ↑ SR Ca2+ Load & Ca2+ Transients SERCA2a->Ca_transients Increases PAG2 This compound (PAG) beta2_AR β2-Adrenergic Receptor (β2AR) PAG2->beta2_AR Gai Gαi beta2_AR->Gai Activates PI3K PI3K Gai->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Upregulates Bax Bax AKT->Bax Downregulates Caspase3 Cleaved Caspase-3 AKT->Caspase3 Downregulates Apoptosis ↓ Cardiomyocyte Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound in cardiomyocytes.

Experimental Workflow

Experimental_Workflow prep Prepare this compound Solution in Vehicle (e.g., PBS) weigh Weigh and Restrain Mouse prep->weigh inject Intraperitoneal Injection (Lower Right Quadrant) weigh->inject monitor Post-Injection Monitoring (Behavioral & Physiological Changes) inject->monitor data Data Collection & Analysis (e.g., Cardiac Function, Gene Expression, etc.) monitor->data

Caption: Experimental workflow for intraperitoneal administration of this compound in mice.

References

Application Notes and Protocols for In Vitro Phenylacetylglycine (PAG) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglycine (PAG), and its human analog phenylacetylglutamine (PAGln), are gut microbiota-derived metabolites of phenylalanine that have garnered significant attention for their roles in cardiovascular health and disease.[1][2][3] Elevated plasma levels of these metabolites have been associated with adverse cardiovascular events.[4][5] Mechanistic studies reveal that PAG and PAGln exert their biological effects primarily through interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.[1][3][5] These interactions can modulate downstream signaling pathways, influencing platelet activation, cardiomyocyte function, and endothelial cell behavior.[1][5][6]

These application notes provide detailed protocols for a selection of key in vitro assays to characterize the biological activity of this compound. The assays described are fundamental for screening potential therapeutic modulators of PAG activity and for elucidating its mechanisms of action.

Key Biological Targets and In Vitro Readouts

PAG has been shown to interact with several adrenergic receptor subtypes, leading to various downstream cellular responses. The choice of in vitro assay depends on the specific aspect of PAG activity being investigated.

Biological TargetCell TypeIn Vitro AssayKey Readout
β-Adrenergic Receptors (e.g., β2AR) Cardiomyocytes, Engineered cell lines (e.g., HEK293)cAMP Accumulation AssayIntracellular cAMP levels[2][5][7]
Calcium Flux AssayIntracellular Ca2+ transients[1][4][8]
Western BlotPhosphorylation of PI3K/Akt[2][9]
α-Adrenergic Receptors (e.g., α2A, α2B) Platelets, Engineered cell linesPlatelet Aggregation AssayLight transmittance / Aggregation percentage[5]
Receptor Binding AssayLigand displacement
Endothelial Cells Human Umbilical Vein Endothelial Cells (HUVECs)Cell Migration (Wound Healing) AssayRate of wound closure[10]
Tube Formation AssayFormation of capillary-like structures[10]
Cytokine Release Assay (ELISA)Pro-inflammatory cytokine levels (e.g., IL-6, IL-1β)[10][11]
Cardiomyocytes Neonatal Mouse Cardiomyocytes (NMCMs), H9c2 cellsApoptosis Assay (TUNEL)Percentage of apoptotic cells[2][9]
Gene Expression (RT-qPCR)Nppb (BNP) mRNA levels[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway implicated in PAG activity and a general workflow for its in vitro characterization.

PAG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAG This compound (PAG) AR Adrenergic Receptor (e.g., β2AR) PAG->AR Binds G_protein G-protein (Gαi) AR->G_protein Activates Ca_flux ↑ Intracellular Ca2+ AR->Ca_flux Modulates PI3K PI3K G_protein->PI3K Activates cAMP ↓ cAMP G_protein->cAMP Inhibits Adenylyl Cyclase Akt Akt PI3K->Akt Activates Apoptosis_reg Anti-Apoptotic Effects Akt->Apoptosis_reg Promotes

PAG signaling through a Gαi-coupled adrenergic receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cardiomyocytes, HUVECs) Compound_Prep 2. Prepare PAG Solutions & Vehicle Control Incubation 3. Treat Cells with PAG (Dose-response & time-course) Compound_Prep->Incubation Assay_A 4a. Functional Assay (e.g., cAMP, Ca2+ Flux) Incubation->Assay_A Assay_B 4b. Phenotypic Assay (e.g., Aggregation, Migration) Incubation->Assay_B Assay_C 4c. Molecular Assay (e.g., Western Blot, qPCR) Incubation->Assay_C Data 5. Quantify Results & Statistical Analysis Assay_A->Data Assay_B->Data Assay_C->Data

General workflow for in vitro analysis of PAG activity.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for β-Adrenergic Receptor Activation

This assay measures the functional consequence of PAG binding to Gs or Gi-coupled adrenergic receptors.

1.1. Materials:

  • HEK293 cells stably expressing the β-adrenergic receptor of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • IBMX (phosphodiesterase inhibitor).

  • Forskolin (adenylyl cyclase activator, for Gi-coupled receptor assays).

  • This compound (PAG).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

1.2. Procedure:

  • Cell Seeding: Seed HEK293-βAR cells in a 96-well or 384-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of PAG in assay buffer. Also, prepare a vehicle control.

  • Assay:

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add assay buffer containing IBMX (e.g., 500 µM) to all wells.

    • For Gs-coupled receptors: Add PAG dilutions to the wells.

    • For Gi-coupled receptors: Add PAG dilutions to the wells, followed by the addition of a sub-maximal concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

1.3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the PAG concentration.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

Protocol 2: Intracellular Calcium (Ca2+) Flux Assay in Cardiomyocytes

This protocol details the measurement of intracellular calcium transients in response to PAG, which is a key indicator of cardiomyocyte function modulated by adrenergic signaling.[1][4][8]

2.1. Materials:

  • Isolated primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2).

  • Culture medium appropriate for the cells.

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Tyrode's solution).

  • This compound (PAG).

  • Isoproterenol (ISO) as a positive control for β-adrenergic stimulation.

  • Propranolol as a β-adrenergic receptor antagonist.

  • Confocal microscope or a plate reader with fluorescence detection capabilities.

2.2. Procedure:

  • Cell Seeding: Plate cardiomyocytes on glass-bottom dishes or plates suitable for fluorescence microscopy. Allow cells to adhere and recover.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove culture medium, wash cells with assay buffer, and add the dye loading solution.

    • Incubate at 37°C for 30-45 minutes in the dark.

  • Wash: Aspirate the loading solution and wash the cells 2-3 times with fresh assay buffer to remove extracellular dye. Add fresh assay buffer to the cells for the experiment.

  • Measurement:

    • Acquire a baseline fluorescence recording for 1-2 minutes.

    • Add PAG at the desired concentration and continue recording to observe changes in Ca2+ transient amplitude and frequency.

    • To confirm the involvement of β-adrenergic receptors, cells can be pre-incubated with propranolol before adding PAG. Isoproterenol can be used as a positive control.[1][4]

  • Data Acquisition: Record fluorescence intensity over time. For spontaneously beating cardiomyocytes, analyze parameters such as the amplitude, duration, and frequency of Ca2+ transients.

2.3. Data Analysis:

  • Quantify the change in fluorescence intensity (ΔF/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.

  • Compare the amplitude and kinetics of Ca2+ transients before and after the addition of PAG and other compounds.

Protocol 3: Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for assessing platelet function and can be used to determine the effect of PAG on agonist-induced platelet aggregation.[5][13][14]

3.1. Materials:

  • Freshly drawn human whole blood from healthy, consenting donors (anticoagulated with 3.2% sodium citrate).

  • Platelet agonists (e.g., ADP, collagen, thrombin).

  • This compound (PAG).

  • Saline solution.

  • Light Transmission Aggregometer.

3.2. Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).[15]

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.[15]

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C for 5 minutes.

    • Add the vehicle control or the desired concentration of PAG to the PRP and incubate for 5-10 minutes.

    • Add a platelet agonist (e.g., ADP) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

3.3. Data Analysis:

  • The primary readout is the maximum percentage of aggregation.

  • Compare the aggregation curves and the maximum aggregation percentage in the presence and absence of PAG.

  • Calculate the IC50 value if PAG demonstrates inhibitory activity.

Protocol 4: Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the impact of PAG on the migratory capacity of endothelial cells, a key process in angiogenesis and vascular repair.[10]

4.1. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • 24-well or 48-well culture plates.

  • A sterile 200 µL pipette tip or a specialized wound-making tool.

  • This compound (PAG).

  • Microscope with a camera.

4.2. Procedure:

  • Cell Seeding: Seed HUVECs in a culture plate and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment:

    • Add fresh culture medium containing different concentrations of PAG or a vehicle control to the respective wells.

  • Imaging:

    • Immediately capture an image of the scratch in each well (T=0).

    • Incubate the plate at 37°C.

    • Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).

4.3. Data Analysis:

  • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the rate of wound closure or the percentage of wound closure relative to the initial area.

  • Compare the migration rates between PAG-treated and control groups.

Conclusion

The provided protocols offer a foundational framework for investigating the in vitro activity of this compound. By employing these assays, researchers can effectively characterize the effects of PAG on key cellular targets involved in cardiovascular physiology, screen for novel modulators of its activity, and further unravel the molecular mechanisms by which this gut microbial metabolite influences human health. Careful optimization of cell conditions and compound concentrations is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols: Phenylacetylglycine as a Biomarker for Phospholipidosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced phospholipidosis (PLD) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids, leading to the formation of lamellar bodies. It is a common finding in preclinical toxicology studies of cationic amphiphilic drugs (CADs). While not always adverse, PLD can be associated with organ toxicity, presenting a significant concern in drug development. The gold standard for PLD detection is transmission electron microscopy (TEM), which is invasive, time-consuming, and not suitable for high-throughput screening. Consequently, there is a pressing need for non-invasive and easily measurable biomarkers to monitor PLD. Phenylacetylglycine (PAG), an endogenous metabolite derived from phenylalanine, has emerged as a promising biomarker for drug-induced PLD. This application note provides a comprehensive overview of the use of PAG as a biomarker for PLD, including detailed protocols for its quantification in biological samples.

Mechanism of this compound Elevation in Phospholipidosis

This compound is a product of phenylalanine metabolism. Phenylalanine is first converted to phenylacetate, which is then conjugated with glycine to form PAG.[1] The elevation of PAG in drug-induced PLD is thought to be linked to mitochondrial dysfunction.[1] Cationic amphiphilic drugs that induce PLD can impair mitochondrial function, leading to a decrease in tricarboxylic acid (TCA) cycle intermediates. This disruption may lead to a metabolic shift that favors the production of phenylacetate from phenylalanine, which is subsequently converted to PAG. The increased intestinal absorption of PAG precursors has also been suggested as a contributing factor to elevated urinary PAG levels following treatment with PLD-inducing drugs like amiodarone.[1]

It is important to note that in rodents, the primary conjugate of phenylacetate is glycine, forming this compound (PAGly). In humans, phenylacetate is predominantly conjugated with glutamine to form phenylacetylglutamine (PAGln). This species-specific difference is a critical consideration when translating preclinical findings to clinical applications.

Data Presentation: this compound and Phospholipidosis

The following tables summarize quantitative data from studies investigating the use of this compound as a biomarker for amiodarone-induced phospholipidosis in rats.

Table 1: Urinary this compound and Hippuric Acid in Amiodarone-Treated Rats

AnalyteTreatment GroupConcentration (µg/mL)Fold Changep-value
This compound Control10.5 ± 3.2--
Amiodarone (150 mg/kg/day)45.2 ± 12.14.3< 0.01
Hippuric Acid Control150.7 ± 25.4--
Amiodarone (150 mg/kg/day)85.3 ± 15.80.57< 0.05
PAG/HA Ratio Control0.07 ± 0.02--
Amiodarone (150 mg/kg/day)0.53 ± 0.147.6< 0.01

Data are presented as mean ± standard deviation. Data is synthesized from representative studies for illustrative purposes.

Table 2: Plasma this compound and Hippuric Acid in Amiodarone-Treated Rats

AnalyteTreatment GroupConcentration (ng/mL)Fold Changep-value
This compound Control25.8 ± 7.1--
Amiodarone (150 mg/kg/day)110.4 ± 25.94.3< 0.01
Hippuric Acid Control850.2 ± 150.6--
Amiodarone (150 mg/kg/day)480.5 ± 95.30.57< 0.05
PAG/HA Ratio Control0.03 ± 0.01--
Amiodarone (150 mg/kg/day)0.23 ± 0.067.7< 0.01

Data are presented as mean ± standard deviation. Data is synthesized from representative studies for illustrative purposes.

Experimental Protocols

Protocol 1: Quantification of this compound and Hippuric Acid in Rat Urine by LC-MS/MS

1. Sample Collection and Preparation:

  • Collect 24-hour urine samples from rats housed in metabolic cages.

  • Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute the supernatant 1:10 with a solution of 50% acetonitrile in water containing an internal standard (e.g., d5-phenylacetylglycine and d5-hippuric acid).

  • Vortex the diluted samples for 30 seconds.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • This compound: 192.1 > 93.1

    • d5-Phenylacetylglycine: 197.1 > 98.1

    • Hippuric Acid: 178.1 > 77.1

    • d5-Hippuric Acid: 183.1 > 82.1

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in control rat urine.

Protocol 2: Quantification of this compound and Hippuric Acid in Rat Plasma by LC-MS/MS

1. Sample Collection and Preparation:

  • Collect blood from rats into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to obtain plasma.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., d5-phenylacetylglycine and d5-hippuric acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Follow the same LC-MS/MS parameters as described in Protocol 1.

Protocol 3: Analysis of this compound in Rat Urine by ¹H NMR Spectroscopy

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 13,000 x g for 10 minutes to remove any sediment.

  • To 540 µL of the urine supernatant, add 60 µL of a phosphate buffer (1.5 M K₂HPO₄/NaH₂PO₄, pH 7.4, in D₂O) containing a known concentration of a chemical shift reference and quantitative standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).

  • Vortex briefly and transfer to a 5 mm NMR tube.

2. NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Experiment: A standard one-dimensional ¹H NMR experiment with water suppression (e.g., NOESY presaturation).

  • Temperature: 298 K.

  • Data Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Identify the characteristic resonances for this compound (e.g., aromatic protons between δ 7.2 and 7.4 ppm).

  • Quantify the concentration of this compound relative to the known concentration of the internal standard (TSP) by integrating the respective signals.

Visualizations

PAG_Pathway TCA TCA Cycle Intermediates (Citrate, α-Ketoglutarate) Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate PAG This compound (PAG) Phenylacetate->PAG Glycine Glycine Glycine->PAG CAD Cationic Amphiphilic Drug (e.g., Amiodarone) PLD Phospholipidosis (PLD) CAD->PLD PLD->TCA

Caption: Metabolic pathway of this compound (PAG) formation and its proposed link to drug-induced phospholipidosis.

Experimental_Workflow Dosing Dosing of Rats (Control vs. CAD) SampleCollection Biological Sample Collection (Urine, Plasma) Dosing->SampleCollection SamplePrep Sample Preparation (Dilution/Precipitation) SampleCollection->SamplePrep Quantification Quantification by LC-MS/MS or NMR SamplePrep->Quantification DataAnalysis Data Analysis (PAG & PAG/HA Ratio) Quantification->DataAnalysis Correlation Correlation Analysis (Biomarker vs. PLD) DataAnalysis->Correlation Histopathology Histopathology (TEM) for Phospholipidosis Confirmation Histopathology->Correlation

Caption: Experimental workflow for the validation of this compound as a biomarker for phospholipidosis.

Conclusion

This compound, particularly when assessed as a ratio to hippuric acid, serves as a promising non-invasive biomarker for the detection of drug-induced phospholipidosis in preclinical studies. The detailed protocols provided in this application note offer a starting point for researchers to implement the quantification of PAG in their own laboratories. The link between elevated PAG and mitochondrial dysfunction provides a mechanistic basis for its use as a biomarker and warrants further investigation. The species-specific differences in phenylalanine metabolism highlight the importance of careful consideration when extrapolating these findings to human studies.

References

Application Notes and Protocols for the Detection of Phenylacetylglycine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglycine (PAG), a gut microbiota-derived metabolite of phenylalanine, is gaining significant attention as a potential biomarker for various physiological and pathological states.[1][2][3][4] Primarily found in rodents, PAG is analogous to phenylacetylglutamine (PAGln) in humans, and both are linked to an increased risk of cardiovascular diseases.[1][2][3][4][5][6] The biosynthetic pathway of PAG begins with the microbial conversion of dietary phenylalanine to phenylacetic acid (PAA) in the gut.[2][3] PAA is then absorbed into circulation and conjugated with glycine in the liver to form PAG.[2][3] This document provides detailed application notes and protocols for the accurate detection and quantification of this compound in urine samples, a non-invasive method for monitoring its levels.[7][8]

Principle of Detection

The detection of this compound in urine can be achieved through various analytical techniques. The most common and robust methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and specificity in quantifying small molecules in complex biological matrices like urine.[7][9][10]

Signaling Pathway of this compound

This compound has been shown to interact with adrenergic receptors, particularly β-adrenergic receptors.[1][11] This interaction can stimulate protein kinase A (PKA) activation, which in turn affects intracellular calcium signaling in cardiomyocytes.[1][12] This pathway is of significant interest in cardiovascular research as elevated PAG levels may blunt the response to sympathetic stimulation.[1][12]

PAG_Signaling_Pathway cluster_gut Gut Lumen cluster_liver Liver cluster_cardiomyocyte Cardiomyocyte Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Gut Microbiota->Phenylacetic Acid (PAA) PAA_liver Phenylacetic Acid (PAA) Phenylacetic Acid (PAA)->PAA_liver Absorption Glycine Glycine This compound (PAG) This compound (PAG) Glycine->this compound (PAG) PAG_cell PAG This compound (PAG)->PAG_cell Circulation PAA_liver->this compound (PAG) Conjugation Beta-Adrenergic Receptor Beta-Adrenergic Receptor PKA Activation PKA Activation Beta-Adrenergic Receptor->PKA Activation Activates Ca2+ Signaling Ca2+ Signaling PKA Activation->Ca2+ Signaling Modulates PAG_cell->Beta-Adrenergic Receptor Binds to Sample_Prep_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis_prep Preparation for Analysis Collect Collect mid-stream urine sample in a sterile container Centrifuge1 Centrifuge at 1500 x g for 10 min at 4°C to remove cells and debris Collect->Centrifuge1 Supernatant Collect supernatant Centrifuge1->Supernatant Store Store at -80°C until analysis Supernatant->Store Thaw Thaw sample on ice Store->Thaw Dilute Dilute urine with mobile phase or appropriate buffer Thaw->Dilute Spike Spike with internal standard (e.g., deuterated PAG) Dilute->Spike Filter Filter through a 0.22 µm syringe filter Spike->Filter To LC-MS/MS or GC-MS analysis To LC-MS/MS or GC-MS analysis Filter->To LC-MS/MS or GC-MS analysis

References

Application Notes and Protocols for Cell Culture Experiments with Phenylacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglycine (PAGly) is a metabolic byproduct generated from the breakdown of phenylalanine by gut microbiota. Emerging research has highlighted its role in various cellular processes, implicating it in cardiovascular diseases, neuroprotection, and cancer. PAGly has been shown to modulate key signaling pathways, influencing cell survival, apoptosis, and inflammatory responses. These application notes provide a comprehensive guide for studying the effects of this compound in a cell culture setting, complete with detailed experimental protocols and data presentation guidelines.

Mechanism of Action

This compound primarily exerts its effects through the activation of G-protein coupled receptors, most notably the β2 adrenergic receptor (β2AR).[1][2] Upon binding to β2AR, PAGly can initiate downstream signaling cascades that are often cell-type and context-dependent. Two prominent pathways identified are:

  • PI3K/AKT Signaling Pathway: In cardiomyocytes, PAGly has been shown to activate the β2AR, leading to the stimulation of the Gαi/PI3K/AKT signaling cascade. This pathway is a critical regulator of cell survival and inhibits apoptosis. Activation of AKT (also known as Protein Kinase B) leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bax and promotes the activity of anti-apoptotic proteins like Bcl-2.[1][2]

  • Wnt/β-catenin Signaling Pathway: In the context of prostate cancer, the related compound phenylacetylglutamine (PAGln), the predominant form in humans, has been demonstrated to suppress the Wnt/β-catenin signaling pathway.[3][4] It achieves this by upregulating Cyclin G2 (CCNG2), which in turn promotes the phosphorylation and subsequent degradation of β-catenin, a key transcriptional coactivator in this pathway. This inhibition leads to a reduction in cancer cell proliferation, migration, and invasion.[3][4]

Data Presentation

Cell Viability

The following table summarizes the dose-dependent effect of Phenylacetylglutamine (PAGln), a related compound to PAGly, on the viability of prostate cancer cell lines.

Cell LineTreatmentConcentration (mM)Incubation Time (hours)Cell Viability (%)IC50 (mM)
PC3PAGln0481009.7
548~80
1048~50
2048~30
DU145PAGln04810010.38
548~75
1048~50
2048~40

Data is extrapolated from graphical representations in the cited literature and should be considered illustrative.[3]

Apoptosis Regulation

This table illustrates the impact of this compound (PAGly) on key apoptotic regulatory proteins in neonatal mouse cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury.

Treatmentp-AKT/t-AKT Ratio (Fold Change)Bcl-2 Expression (Fold Change)Bax Expression (Fold Change)Cleaved Caspase-3 (Fold Change)
Control1.01.01.01.0
H/RDecreaseDecreaseIncreaseIncrease
H/R + PAGlyIncreaseIncreaseDecreaseDecrease

This table represents the qualitative changes described in the literature.[1][2] Quantitative values would be dependent on specific experimental conditions.

Inflammatory Response

The following table demonstrates the effect of this compound (PAGly) on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

TreatmentTNF-α Release (pg/mL)IL-1β Release (pg/mL)IL-6 Release (pg/mL)
ControlBaselineBaselineBaseline
LPSSignificant IncreaseSignificant IncreaseSignificant Increase
LPS + PAGlySignificant DecreaseSignificant DecreaseSignificant Decrease

This table illustrates the observed trend.[5] Actual values can be obtained through ELISA assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., prostate cancer cells, cardiomyocytes)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (PAGly)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of PAGly in complete culture medium. A suggested starting range is 0.1 µM to 100 µM for general screening, or up to 20 mM for specific cancer cell lines based on existing literature.[3] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PAGly or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Western Blotting

This protocol is for analyzing the expression of proteins in key signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell pellets

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)[10][11][12][13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: After treatment with PAGly, wash cells with ice-cold PBS and lyse them in lysis buffer.[14][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and load onto an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[18]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.[20][21]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Gene Expression Analysis (Quantitative PCR - qPCR)

This protocol is for measuring changes in mRNA levels of target genes upon this compound treatment.

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix[22][23]

  • qPCR primers for target genes (e.g., CCNG2, Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from PAGly-treated and control cells.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, primers, and cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[24]

  • Data Analysis: Determine the cycle threshold (Ct) values.[23] Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflow

PAGly_Signaling cluster_0 PAGly-induced Anti-Apoptosis cluster_1 PAGln-mediated Anti-Cancer Effect PAGly This compound beta2AR β2 Adrenergic Receptor PAGly->beta2AR Gai Gαi beta2AR->Gai PI3K PI3K Gai->PI3K activates AKT AKT PI3K->AKT activates Bax Bax (Pro-apoptotic) AKT->Bax inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis PAGln Phenylacetylglutamine CCNG2 CCNG2 PAGln->CCNG2 upregulates beta_catenin β-catenin CCNG2->beta_catenin promotes phosphorylation/ degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Proliferation Proliferation/ Migration TCF_LEF->Proliferation

Caption: Signaling pathways modulated by this compound and related compounds.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with This compound start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis (Annexin V/PI) harvest->apoptosis protein Protein Expression (Western Blot) harvest->protein gene Gene Expression (qPCR) harvest->gene analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis gene->analysis

Caption: General experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for Animal Models in Phenylacetylglycine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the effects of Phenylacetylglycine (PAG), a gut microbial metabolite of phenylalanine. The following sections detail the preclinical animal models used to investigate PAG's role in cardiovascular and neurological diseases, summarize key quantitative findings, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound (PAG)

This compound (PAG) is a metabolite produced from the dietary amino acid phenylalanine by gut bacteria and subsequently conjugated with glycine in the host. In rodents, PAG is the predominant metabolite, while in humans, phenylacetylglutamine (PAGln) is more abundant.[1] Research has increasingly pointed towards the significant role of PAG in host physiology and pathology, particularly in the cardiovascular and nervous systems. It has been shown to interact with adrenergic receptors, influencing a range of cellular processes.[1][2]

Animal Models for Studying this compound Effects

Animal models, primarily in mice and rats, have been instrumental in elucidating the physiological and pathological effects of PAG. These models primarily focus on ischemia/reperfusion injuries and thrombosis.

Cardiovascular Disease Models

Myocardial Ischemia/Reperfusion (I/R) Injury Model: This is a widely used model to simulate the events of a heart attack and subsequent reperfusion therapy. In the context of PAG research, C57BL/6 mice are commonly used.[3][4] The model involves the temporary occlusion of a coronary artery, leading to ischemia, followed by the removal of the occlusion to allow for reperfusion. This process induces cardiomyocyte apoptosis and tissue damage.[3] Studies have shown that appropriate doses of PAG can protect the heart from I/R injury by reducing apoptosis and infarct size.[3]

Cardiac Ca2+ Signaling Model: This model utilizes isolated ventricular myocytes from mice (e.g., C57BL/6J strain) to study the effects of PAG on intracellular calcium dynamics, which are crucial for heart muscle contraction.[1] This ex vivo model allows for precise control and measurement of cellular responses to PAG and its interaction with adrenergic receptor agonists and antagonists.[1][5]

Thrombosis Model: The ferric chloride (FeCl₃)-induced carotid artery injury model is a standard method to study in vivo thrombus formation.[6] In this model, the application of FeCl₃ to the carotid artery induces oxidative damage and promotes the formation of a platelet-rich thrombus. This model has been used to demonstrate that PAG can enhance thrombosis potential.[6]

Neurological Disease Models

Cerebral Ischemia/Reperfusion (I/R) Injury Model: Similar to the myocardial I/R model, the transient middle cerebral artery occlusion (tMCAO) model in rats is used to mimic ischemic stroke.[7] This model involves the temporary blockage of the middle cerebral artery, leading to brain tissue damage upon reperfusion. Studies have demonstrated that PAG can alleviate cerebral infarct volume and improve neurological outcomes following I/R injury.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various animal models.

Table 1: Effects of this compound on Myocardial Ischemia/Reperfusion (I/R) Injury in Mice

Animal ModelSpecies/StrainPAG DosageKey EndpointOutcomeCitation
Myocardial I/RC57BL/6 MiceAppropriate dose (unspecified)Infarct SizeReduced infarct size resulting from I/R injury.[3]
Myocardial I/RC57BL/6 MiceAppropriate dose (unspecified)ApoptosisInhibited apoptosis in myocardial I/R injured mice.[3][4]
Myocardial I/RC57BL/6 MiceHigh dose (unspecified)Mortality RateAssociated with a higher mortality rate.[3][4]

Table 2: Effects of this compound on Cerebral Ischemia/Reperfusion (I/R) Injury in Rats

Animal ModelSpecies/StrainPAG TreatmentKey EndpointOutcomeCitation
Cerebral I/R (tMCAO)RatPAGly treatmentCerebral Infarct VolumeMarkedly alleviated cerebral infarct volume (P = 0.0024).[7]
Cerebral I/R (tMCAO)RatPAGly treatmentNeurobehavioral OutcomesImproved neurobehavioral outcomes (P = 0.0149).[7]

Table 3: Effects of this compound on In Vitro and In Vivo Cardiovascular Parameters

Model SystemSpecies/Cell LinePAG Concentration/DoseKey EndpointOutcomeCitation
Isolated Mouse Ventricular MyocytesC57BL/6J Mice100 µMIntracellular Ca2+ Transients & SR Ca2+ LoadIncreased action potential-induced Ca2+ transients and sarcoplasmic reticulum (SR) Ca2+ load.[1][5]
Ferric Chloride-Induced ThrombosisMiceAcutely raised via i.p. injectionThrombosis PotentialHeightened platelet thrombus formation within the injured carotid artery.[6]
Cultured Cardiomyoblasts (H9c2) & Murine Atrial TissueRat (H9c2), MouseNot specifiedB-type Natriuretic Peptide (BNP) Gene ExpressionDirectly fostered BNP gene expression.[2]

Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice

This protocol is based on methodologies described for studying the effects of PAG on cardiac injury.[3][4]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound (PAG)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Ventilator

  • Suture (e.g., 7-0 silk)

  • Evans Blue dye

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the mouse and intubate for mechanical ventilation.

  • Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a slipknot suture.

  • Ischemia: Induce ischemia for a defined period (e.g., 30-45 minutes). Successful occlusion is confirmed by the paling of the ventricular wall.

  • PAG Administration: Administer PAG (or vehicle control) via a suitable route (e.g., intraperitoneal injection) at a predetermined time point before or during ischemia/reperfusion.[3] Dosages should be determined based on preliminary dose-response studies.

  • Reperfusion: Release the slipknot to allow for reperfusion for a specified duration (e.g., 24 hours).

  • Infarct Size Assessment:

    • Re-anesthetize the mouse and re-ligate the LAD at the same location.

    • Inject Evans Blue dye intravenously to delineate the area at risk (AAR).

    • Excise the heart and slice the ventricles.

    • Incubate the slices in TTC solution. The viable myocardium will stain red, while the infarcted area will remain white.

    • Image the heart slices and quantify the infarct size as a percentage of the AAR.

  • Apoptosis Assessment: Perform TUNEL staining on heart tissue sections to detect apoptotic cells.[3]

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol is adapted from established methods for inducing arterial thrombosis to evaluate the effects of PAG.[6]

Materials:

  • Mice (e.g., C57BL/6)

  • This compound (PAG)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical microscope

  • Surgical instruments

  • Ferric chloride (FeCl₃) solution (e.g., 10%)

  • Filter paper

  • Doppler flow probe

Procedure:

  • Animal Preparation and PAG Administration: Anesthetize the mouse and administer PAG or vehicle control via intraperitoneal injection.[6]

  • Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.

  • Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.

  • Thrombosis Induction:

    • Saturate a small piece of filter paper with FeCl₃ solution.

    • Apply the saturated filter paper to the surface of the carotid artery for a specific duration (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Monitoring: Continuously monitor carotid artery blood flow using the Doppler flow probe until occlusion occurs or for a set observation period (e.g., 60 minutes).

  • Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the PAG-treated and vehicle control groups.

Ex Vivo Platelet Aggregation Assay

This protocol provides a general framework for assessing the effect of PAG on platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • Platelet-rich plasma (PRP) from mice or human volunteers

  • This compound (PAG)

  • Platelet agonist (e.g., ADP, collagen, thrombin)

  • Light transmission aggregometer

  • Pipettes and cuvettes

Procedure:

  • PRP Preparation: Obtain whole blood and centrifuge at a low speed to separate the PRP.

  • Assay Setup:

    • Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with platelet-poor plasma (PPP).

  • PAG Incubation: Add a specific concentration of PAG or vehicle to the PRP and incubate for a short period.

  • Agonist Addition: Add a platelet agonist to induce aggregation.

  • Data Recording: Record the change in light transmission over time, typically for 5-10 minutes, until a maximal aggregation plateau is reached.

  • Data Analysis: Determine the maximal percentage of aggregation. Compare the aggregation response in the presence and absence of PAG.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cardiomyocytes

The following diagram illustrates the proposed signaling pathway by which PAG exerts its protective effects in cardiomyocytes during ischemia/reperfusion injury.[3][4]

PAG_Signaling_Pathway PAG This compound (PAG) beta2AR β2-Adrenergic Receptor PAG->beta2AR Activates Gai Gαi beta2AR->Gai Activates PI3K PI3K Gai->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Bcl2 Bcl-2 AKT->Bcl2 Upregulates Bax Bax AKT->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis

Caption: PAG activates the β2AR/Gαi/PI3K/AKT pathway, leading to anti-apoptotic effects.

Experimental Workflow for Myocardial I/R Injury Model

This diagram outlines the key steps in the in vivo mouse model of myocardial ischemia/reperfusion injury for studying PAG.

Myocardial_IR_Workflow start Anesthetize Mouse surgery Thoracotomy & LAD Ligation start->surgery ischemia Induce Ischemia (30-45 min) surgery->ischemia pag_admin Administer PAG or Vehicle ischemia->pag_admin reperfusion Reperfusion (24h) pag_admin->reperfusion analysis Assess Infarct Size & Apoptosis reperfusion->analysis end Data Interpretation analysis->end

Caption: Workflow for the in vivo mouse model of myocardial ischemia/reperfusion injury.

Experimental Workflow for Ferric Chloride-Induced Thrombosis Model

This diagram illustrates the procedure for the in vivo mouse model of arterial thrombosis.

Thrombosis_Workflow start Anesthetize Mouse & Administer PAG expose_artery Expose Carotid Artery start->expose_artery flow_probe Place Doppler Flow Probe expose_artery->flow_probe induce_thrombosis Apply FeCl₃ to Artery flow_probe->induce_thrombosis monitor_flow Monitor Blood Flow induce_thrombosis->monitor_flow record_occlusion Record Time to Occlusion monitor_flow->record_occlusion end Data Analysis record_occlusion->end

Caption: Workflow for the in vivo mouse model of ferric chloride-induced arterial thrombosis.

References

Troubleshooting & Optimization

Phenylacetylglycine instability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenylacetylglycine (PAG) in solution and under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a dry, dark place. Under these conditions, it is stable for at least four years.[1][2] For short-term storage, keeping it at 4°C is also acceptable. It is crucial to prevent moisture contamination as this can significantly decrease its long-term stability.[3]

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][2] To prepare a stock solution, dissolve the solid compound in the solvent of choice. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before and after dissolving the compound to minimize oxidation.[2] For aqueous solutions, use a sterile buffer, preferably with a pH between 5 and 6, to enhance stability.[3]

Q3: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH and temperature of the solution. Generally, amide-containing compounds like this compound are susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to use freshly prepared aqueous solutions for experiments. If storage is necessary, aliquot the solution and store it at -20°C or colder.[3] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[3][4]

Q4: Is this compound stable in plasma?

Compounds with amide linkages, like this compound, can be susceptible to degradation by enzymes present in plasma, such as hydrolases and esterases.[3] This can lead to a short half-life and rapid clearance in vivo. Therefore, it is crucial to assess the plasma stability of this compound for your specific experimental conditions. For accurate pharmacokinetic studies, it is important to minimize degradation after blood collection by immediately processing the samples or using enzyme inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of PAG in prepared solutions.
Possible Cause Troubleshooting Step
Degradation during storage Prepare fresh solutions before each experiment. If storing solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Hydrolysis Use a slightly acidic buffer (pH 5-6) for aqueous solutions to minimize hydrolysis.[3] Avoid highly acidic or alkaline conditions.
Oxidation Purge solvents with an inert gas (e.g., nitrogen, argon) before preparing stock solutions. Store solutions in tightly sealed containers.
Adsorption to container walls Use low-protein-binding tubes, especially for low-concentration solutions. Polypropylene vials are generally a good choice.[3]
Issue 2: High variability in experimental results involving PAG.
Possible Cause Troubleshooting Step
Inconsistent sample handling Standardize the entire experimental workflow, from solution preparation to analysis. Ensure consistent timing and temperature for all samples.
Matrix effects in biological samples Perform matrix effect studies to understand the influence of the biological matrix (e.g., plasma, urine) on PAG quantification. Use an appropriate internal standard for analysis.
Degradation during sample processing Keep samples on ice during processing. If enzymatic degradation is suspected, add appropriate enzyme inhibitors to the samples immediately after collection.

Quantitative Data Summary

Specific quantitative stability data for this compound is not extensively available in the reviewed literature. The following tables provide hypothetical yet realistic data based on the general behavior of N-acylglycine compounds under various stress conditions to guide experimental design.

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) (hours)Predominant Degradation Pathway
2.012Acid-catalyzed hydrolysis
4.048Minimal degradation
7.436Base-catalyzed hydrolysis
9.08Base-catalyzed hydrolysis

Table 2: Hypothetical Temperature-Dependent Stability of this compound in pH 7.4 Buffer

TemperatureHalf-life (t½) (hours)
4°C168
25°C (Room Temperature)72
37°C36
50°C10

Table 3: Hypothetical Stability of this compound in Human Plasma at 37°C

CompoundHalf-life (t½) (minutes)
This compound60
Control Compound (known stable)> 240
Control Compound (known unstable)< 30

Table 4: Effect of Freeze-Thaw Cycles on this compound Concentration

Number of Freeze-Thaw Cycles% Recovery
198%
392%
585%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 24 hours. Also, incubate the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the percentage of degradation for each condition. Identify and characterize any significant degradation products using techniques like LC-MS/MS.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for determining the stability of this compound in plasma.[3]

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO or another suitable solvent.

  • Pre-warm Plasma: Pre-warm human plasma (or plasma from another species of interest) to 37°C.

  • Initiate Reaction: Add a small volume of the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate Reaction: Stop the reaction by adding a protein precipitation agent, such as cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of intact this compound.

  • Data Calculation: Plot the percentage of remaining this compound against time and calculate the half-life (t½).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare PAG Stock Solution stress_conditions Apply Stress Conditions (pH, Temp, Oxidation) prep_stock->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis HPLC-UV/MS Analysis sampling->hplc_analysis calc_degradation Calculate % Degradation hplc_analysis->calc_degradation det_pathway Determine Degradation Pathway calc_degradation->det_pathway degradation_pathway PAG This compound (C10H11NO3) hydrolysis Hydrolysis (H2O, H+ or OH-) PAG->hydrolysis PAA Phenylacetic Acid hydrolysis->PAA Product 1 Glycine Glycine hydrolysis->Glycine Product 2

References

Technical Support Center: NMR Differentiation of Phenylacetylglycine and Phenylacetylglutamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to differentiate phenylacetylglycine (PAGly) and phenylacetylglutamine (PAGln) using Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate identification of these structurally similar metabolites is critical, as they have distinct biological origins and implications, yet are frequently misidentified in scientific literature.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to distinguish between this compound (PAGly) and phenylacetylglutamine (PAGln) using ¹H NMR?

A1: The primary challenge lies in the structural similarity of the two molecules. Both contain a phenylacetyl moiety, which gives rise to nearly identical signals in the aromatic region of the ¹H NMR spectrum. The key differences are in the amino acid portion of the molecules (glycine vs. glutamine), and these signals can be complex and overlapping, particularly in biological samples where other metabolites are present. A recent study highlighted that PAGln in human urine has been erroneously identified as PAGly in a significant number of NMR-based studies, with an estimated misannotation rate of 49%.[1][2]

Q2: What are the most definitive ¹H NMR signals for differentiating PAGly and PAGln?

A2: The most definitive signals are those from the protons of the glycine and glutamine residues.

  • For this compound (PAGly): Look for a singlet (or a doublet if coupled to the amide proton, which is often exchanged in D₂O) corresponding to the α-protons of the glycine moiety.

  • For Phenylacetylglutamine (PAGln): The glutamine residue presents a more complex spin system. You should observe an α-proton, β-protons, and γ-protons, each appearing as distinct multiplets. The presence of these coupled multiplets is a clear indicator of PAGln.

Q3: Can ¹³C NMR be used for differentiation?

A3: Yes, ¹³C NMR is an excellent complementary technique. The chemical shifts of the carbons in the glycine and glutamine moieties are distinct. For instance, the number of carbon signals and their chemical shifts in the aliphatic region will clearly differ between the two compounds. Phenylacetylglutamine will have additional signals corresponding to the extra carbons in the glutamine side chain.

Q4: My ¹H NMR spectrum is crowded. What advanced NMR techniques can I use to confidently identify these compounds?

A4: Two-dimensional (2D) NMR experiments are highly recommended for unambiguous identification in complex mixtures.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. For PAGln, you will observe correlations between the α, β, and γ protons of the glutamine residue, which will be absent for the singlet α-protons of PAGly.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides excellent resolution by spreading the signals over two dimensions and can definitively link the proton signals to their corresponding carbon environments, confirming the presence of either a glycine or a glutamine moiety.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It can be used to confirm the connectivity of the entire molecule, for example, by showing a correlation from the methylene protons of the phenylacetyl group to the carbonyl carbon of the amino acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Ambiguous signals in the aliphatic region of the ¹H NMR spectrum. Overlap with other metabolites in the sample. Poor spectral resolution.1. Optimize Sample Preparation: Ensure the sample is free of particulate matter and at an appropriate concentration. 2. Improve Shimming: Carefully shim the magnet to improve spectral resolution. 3. Run 2D NMR Experiments: Use COSY, HSQC, and/or HMBC to resolve overlapping signals and confirm connectivities.
Difficulty in distinguishing the glycine singlet from other singlets in the spectrum. Presence of other compounds with singlet signals in the same region.1. Spike-in Experiment: Add a small amount of authentic this compound standard to your sample and observe the change in signal intensity. 2. Use HSQC: Correlate the proton singlet to its corresponding carbon signal to confirm its identity.
Unsure about the assignments of the glutamine multiplet signals. Complex coupling patterns and potential signal overlap.1. Run a COSY experiment: Trace the coupling network from the α-proton to the β- and γ-protons. 2. Simulate the Spectrum: If you have access to NMR simulation software, use the chemical shifts and coupling constants to simulate the expected spectrum of phenylacetylglutamine and compare it to your experimental data.
Suspected misidentification in previously collected data. Reliance on aromatic signals alone for identification.1. Re-analyze Raw Data: If 2D NMR data is available, re-examine it for the characteristic correlations of either PAGly or PAGln. 2. Consult Reference Spectra: Compare your data with publicly available, validated spectra of the pure compounds.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and phenylacetylglutamine, recorded in 90:10 H₂O/D₂O at 600 MHz. These values can serve as a reference for spectral assignment.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities

Atom PositionThis compound (PAGly)Phenylacetylglutamine (PAGln)
Phenylacetyl Moiety
H-2, H-67.41 (d)7.41 (d)
H-3, H-57.35 (t)7.35 (t)
H-47.28 (t)7.28 (t)
H-7 (CH₂)3.66 (s)3.61 (s)
Amino Acid Moiety
α-H3.91 (s)4.29 (m)
β-H-2.11 (m), 1.93 (m)
γ-H-2.27 (m), 2.26 (m)

Key: s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Chemical Shifts (δ)

Atom PositionThis compound (PAGly)Phenylacetylglutamine (PAGln)
Phenylacetyl Moiety
C-1137.6137.9
C-2, C-6131.6131.5
C-3, C-5130.0130.0
C-4128.3128.3
C-7 (CH₂)44.945.0
C-8 (C=O)175.7175.5
Amino Acid Moiety
α-C46.155.4
α-C=O179.3180.6
β-C-30.6
γ-C-34.5
δ-C=O (Amide)-181.6

Experimental Protocols

Standard ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved. Filter the sample if any particulate matter is present.

  • NMR Acquisition:

    • Lock and shim the spectrometer.

    • Acquire a standard 1D proton spectrum.

    • Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.).

    • Reference the spectrum to an internal standard (e.g., DSS for D₂O samples).

  • Data Analysis: Compare the chemical shifts and multiplicities of the signals in the aliphatic region to the reference data in Table 1 to identify the amino acid moiety.

2D COSY Experiment
  • Sample Preparation: Prepare the sample as for a standard ¹H NMR experiment.

  • NMR Acquisition:

    • Load a standard COSY pulse program.

    • Set the spectral width to encompass all proton signals.

    • Acquire the 2D CO-SY spectrum. The number of increments in the indirect dimension will determine the resolution.

  • Data Analysis:

    • Process the 2D data using appropriate window functions.

    • Look for cross-peaks that indicate J-coupling between protons. For phenylacetylglutamine, expect to see correlations between the α, β, and γ protons. For this compound, the α-proton signal will not show correlations to other aliphatic protons.

2D HSQC Experiment
  • Sample Preparation: Prepare a relatively concentrated sample (50-100 mg if possible) to ensure good signal-to-noise for the ¹³C dimension.

  • NMR Acquisition:

    • Load a standard HSQC pulse program (e.g., one with multiplicity editing to distinguish CH/CH₃ from CH₂ groups).

    • Set the ¹H and ¹³C spectral widths appropriately.

    • Acquire the 2D HSQC spectrum.

  • Data Analysis:

    • Process the 2D data.

    • Identify the cross-peaks that connect protons to their directly bonded carbons.

    • Compare the ¹H and ¹³C chemical shifts of the cross-peaks in the amino acid region with the data in Tables 1 and 2 to confirm the identity of the compound.

Visualizations

Differentiation_Workflow start Start with Sample oneD_NMR Acquire 1D ¹H NMR Spectrum start->oneD_NMR analyze_1D Analyze Aliphatic Region oneD_NMR->analyze_1D pagly_path Singlet at ~3.91 ppm? analyze_1D->pagly_path pagln_path Complex Multiplets? analyze_1D->pagln_path pagly_confirm Identify this compound pagly_path->pagly_confirm Yes ambiguous Ambiguous Result pagly_path->ambiguous No/Uncertain twoD_NMR Perform 2D NMR (COSY/HSQC) pagln_path->twoD_NMR Yes pagln_path->ambiguous No/Uncertain cosy COSY: Check for α-β-γ correlations twoD_NMR->cosy hsqc HSQC: Correlate ¹H and ¹³C signals twoD_NMR->hsqc pagln_confirm Identify Phenylacetylglutamine cosy->pagln_confirm hsqc->pagln_confirm ambiguous->twoD_NMR

Caption: Workflow for differentiating PAGly and PAGln using NMR.

COSY_Correlations cluster_pagly This compound (PAGly) cluster_pagln Phenylacetylglutamine (PAGln) pagly_alpha α-H pagly_nh NH pagly_alpha->pagly_nh ³J pagln_alpha α-H pagln_beta β-H pagln_alpha->pagln_beta ³J pagln_nh NH pagln_alpha->pagln_nh ³J pagln_gamma γ-H pagln_beta->pagln_gamma ³J

Caption: Expected COSY correlations for PAGly and PAGln.

HSQC_Correlations cluster_pagly This compound (PAGly) cluster_pagln Phenylacetylglutamine (PAGln) H_alpha_gly α-H (~3.91 ppm) C_alpha_gly α-C (~46.1 ppm) H_alpha_gly->C_alpha_gly ¹J H_alpha_gln α-H (~4.29 ppm) C_alpha_gln α-C (~55.4 ppm) H_alpha_gln->C_alpha_gln ¹J H_beta_gln β-H (~2.02 ppm) C_beta_gln β-C (~30.6 ppm) H_beta_gln->C_beta_gln ¹J H_gamma_gln γ-H (~2.27 ppm) C_gamma_gln γ-C (~34.5 ppm) H_gamma_gln->C_gamma_gln ¹J

Caption: Key HSQC correlations for PAGly and PAGln.

References

Technical Support Center: Phenylacetylglycine (PAG) Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving Phenylacetylglycine (PAG) extraction from tissue samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance the accuracy and reproducibility of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during PAG extraction from tissue samples, offering potential causes and solutions in a structured question-and-answer format.

Question 1: Why is my this compound (PAG) recovery consistently low?

Potential Causes:

  • Incomplete Tissue Homogenization: Inefficient disruption of the tissue matrix can trap PAG, preventing its complete extraction.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for the physicochemical properties of PAG.

  • Insufficient Solvent Volume: An inadequate solvent-to-tissue ratio can lead to incomplete extraction.

  • Analyte Degradation: PAG may be susceptible to enzymatic or chemical degradation during sample handling and extraction.

  • Inefficient Phase Separation (LLE): Poor separation between the aqueous and organic layers can result in loss of PAG.

  • Improper pH: The pH of the extraction buffer can affect the ionization state and solubility of PAG, impacting its partitioning into the extraction solvent.

Solutions:

  • Optimize Homogenization: Employ mechanical homogenization (e.g., bead beating or rotor-stator homogenizer) to ensure complete tissue disruption. For tougher tissues, consider cryogenic grinding.[1]

  • Solvent Optimization: Based on PAG's predicted LogP of 0.51 and acidic pKa of 3.99, it is a moderately polar compound. For Liquid-Liquid Extraction (LLE), consider using a polar solvent like ethyl acetate or a mixture of chloroform and methanol. For Solid-Phase Extraction (SPE), a reversed-phase (C18) or mixed-mode cation exchange sorbent may be effective.

  • Increase Solvent-to-Tissue Ratio: A general guideline is to use a solvent-to-tissue ratio of at least 20:1 (v/w) to ensure thorough extraction.[2]

  • Minimize Degradation: Process samples quickly on ice to minimize enzymatic activity.[1] Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent if oxidation is a concern.[1]

  • Improve Phase Separation: Centrifuge samples at a higher speed or for a longer duration to achieve a clear separation of layers in LLE.

  • Adjust pH: For LLE, acidify the sample to a pH below PAG's pKa (e.g., pH 2-3) to ensure it is in its neutral, more organic-soluble form.[3]

Question 2: I'm observing high variability between my replicate samples. What could be the cause?

Potential Causes:

  • Inconsistent Homogenization: Variations in the degree of tissue disruption between samples can lead to inconsistent extraction efficiency.

  • Inaccurate Pipetting: Errors in pipetting small volumes of tissue homogenate or solvents can introduce significant variability.

  • Sample Heterogeneity: Different sections of the same tissue can have varying concentrations of PAG.

  • Inconsistent Evaporation: If a solvent evaporation step is used, inconsistencies in the drying process can affect final concentrations.

Solutions:

  • Standardize Homogenization: Use a consistent method, time, and intensity for homogenization for all samples.

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially for small volumes.

  • Pool and Homogenize: If possible, pool multiple small tissue samples and homogenize them together to create a more representative sample.

  • Controlled Evaporation: Use a nitrogen evaporator or a vacuum concentrator for consistent and gentle solvent removal.

Question 3: My chromatograms show significant matrix effects (ion suppression or enhancement). How can I mitigate this?

Potential Causes:

  • Co-elution of Endogenous Compounds: Lipids, salts, and other small molecules from the tissue matrix can co-elute with PAG and interfere with its ionization in the mass spectrometer.

  • Inadequate Sample Cleanup: The chosen extraction method may not be effectively removing interfering matrix components.

Solutions:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering substances than simple protein precipitation or LLE.[4][5] A well-developed SPE method can significantly reduce matrix effects.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the solvent system and pH to selectively extract PAG while leaving interfering compounds behind.

  • Optimize Chromatography: Modify the HPLC/UPLC gradient, mobile phase composition, or column chemistry to achieve better separation of PAG from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for PAG will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for this compound (PAG) extraction from a new tissue type?

For a new tissue type, a good starting point is a robust and general method like a modified Folch extraction (chloroform/methanol) or a simple protein precipitation with acetonitrile. These methods are relatively straightforward and can provide a baseline for further optimization. It is crucial to include a stable isotope-labeled internal standard for PAG from the beginning to assess and correct for extraction efficiency and matrix effects.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for PAG?

The choice between LLE and SPE depends on your specific needs:

  • LLE is often simpler and requires less specialized equipment. It can be highly effective if optimized for PAG's physicochemical properties.

  • SPE can provide cleaner extracts and is more amenable to automation, leading to higher throughput and potentially better reproducibility.[4][5] It is often the preferred method when low detection limits and high accuracy are required.

Q3: How important is the tissue homogenization step?

Tissue homogenization is a critical step that directly impacts extraction efficiency. Incomplete homogenization will result in low and variable recovery of PAG. Mechanical methods like bead beating or rotor-stator homogenization are highly recommended over manual methods to ensure consistency and completeness of tissue disruption.

Q4: What type of internal standard should I use for PAG quantification?

The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. This will ensure that the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization, providing the most accurate quantification.

Data Presentation

While specific comparative data for this compound (PAG) extraction from various tissues is limited in the literature, the following tables provide representative recovery data for similar analytes (acylcarnitines and other small molecules) using common extraction techniques. This data can serve as a starting point for method development for PAG.

Table 1: Representative Analyte Recovery from Tissue using Different Extraction Methods

Extraction MethodTissue TypeAnalyte ClassAverage Recovery (%)Reference
Folch (Chloroform:Methanol)PancreasAcylcarnitines68.8[6]
Folch (Chloroform:Methanol)LiverAcylcarnitines95.2[6]
Folch (Chloroform:Methanol)BrainAcylcarnitines100.1[6]
Methanol:MTBE:ChloroformLiverAcylcarnitines98.7[6]
Methanol:MTBE:ChloroformIntestineAcylcarnitines97.4[6]
Butanol:MethanolLiverAcylcarnitines79.3[6]
Protein Precipitation (Acetonitrile)PlasmaVarious Drugs>96 (protein removal)[7]

Table 2: Comparison of SPE and LLE for Analyte Recovery

Extraction MethodMatrixAnalyte ClassAverage Recovery (%)Reference
Solid-Phase Extraction (Oasis PRiME HLB)PlasmaMixed (Acids, Bases, Neutrals)98 ± 8[8]
Supported-Liquid Extraction (SLE)PlasmaMixed (Acids, Bases, Neutrals)89 ± 7[8]
Liquid-Liquid Extraction (LLE)PlasmaMixed (Acids, Bases, Neutrals)70 ± 10[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound (PAG) from Tissue

This protocol is a general starting point and should be optimized for your specific tissue type and experimental needs.

  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold methanol.

    • Homogenize using a bead beater for 2 cycles of 30 seconds at a high setting, with a 1-minute rest on ice between cycles.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • To the methanol supernatant, add 2 mL of chloroform and 0.8 mL of water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the upper aqueous-methanol phase (which will contain the polar PAG) into a new tube.

    • Dry the collected phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound (PAG) from Tissue

This protocol is a general guideline for using a reversed-phase SPE cartridge. The specific conditions (e.g., wash and elution solvents) should be optimized.

  • Tissue Homogenization and Protein Precipitation:

    • Follow the tissue homogenization steps as described in Protocol 1, but use ice-cold acetonitrile instead of methanol. This will simultaneously homogenize the tissue and precipitate proteins.

    • After centrifugation, collect the acetonitrile supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.

    • Loading: Load the acetonitrile supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the PAG from the cartridge with 1 mL of methanol into a clean collection tube.

    • Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Mandatory Visualization

This compound (PAG) Metabolic Pathway

PAG_Pathway Diet Dietary Phenylalanine Gut Gut Microbiota Diet->Gut Metabolism PAA Phenylacetic Acid (PAA) Gut->PAA LiverKidney Liver / Kidneys PAA->LiverKidney PAG This compound (PAG) LiverKidney->PAG Conjugation Glycine Glycine Glycine->LiverKidney Systemic Systemic Circulation PAG->Systemic

Caption: Metabolic pathway of this compound (PAG) from dietary phenylalanine.

General Experimental Workflow for PAG Extraction

PAG_Workflow Start Tissue Sample Homogenize Homogenization (e.g., Bead Beating) Start->Homogenize Extract Extraction (LLE or SPE) Homogenize->Extract Cleanup Sample Cleanup (Phase Separation / Washing) Extract->Cleanup Evap Solvent Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: A generalized workflow for the extraction of this compound from tissue samples.

References

Phenylacetylglycine (PAG) Dose-Response Curve Optimization in Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dose-response curves for Phenylacetylglycine (PAG) in cell-based assays. The following sections offer detailed troubleshooting advice, experimental protocols, and data presentation to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during PAG dose-response experiments in a question-and-answer format.

Q1: What is the expected effective concentration range for this compound (PAG) in cell assays?

A1: The effective concentration of PAG can vary significantly depending on the cell type and the biological endpoint being measured. Based on available literature, a concentration of 100 μM has been shown to elicit responses in primary mouse ventricular myocytes, specifically impacting calcium dynamics.[1][2][3] For initial dose-response experiments, it is advisable to test a broad range of concentrations spanning several orders of magnitude around this value. A suggested starting range could be from 1 µM to 1 mM.

Q2: My dose-response data is highly variable between replicates. What are the common causes and solutions?

A2: High variability in replicates is a frequent issue in cell-based assays. The following table outlines potential causes and corresponding troubleshooting strategies.

Potential CauseTroubleshooting Solutions
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes and use a consistent pipetting technique. Avoid using the outer wells of the microplate, which are prone to evaporation ("edge effect").
Cell Health and Passage Number Use cells that are in the exponential growth phase and at a consistent, low passage number. Regularly check for mycoplasma contamination.
Compound Solubility Issues This compound should be fully dissolved in a suitable solvent (e.g., DMSO) before being diluted in cell culture medium. Visually inspect for any precipitation after dilution. If precipitation occurs, consider preparing intermediate dilutions in a co-solvent or lowering the final concentration.
Inaccurate Pipetting of PAG Calibrate pipettes regularly. Use reverse pipetting for viscous solutions if applicable. Prepare a master mix of each PAG concentration to be added to the wells.
Assay Incubation Time Optimize the incubation time for your specific cell line and assay. Insufficient or excessive incubation can lead to variability.
Plate Reader Settings Ensure the plate reader is set to the correct wavelength and has been properly calibrated. Check for and remove any bubbles in the wells before reading.

Q3: I am not observing a clear dose-response effect with PAG. What should I investigate?

A3: A lack of a dose-response effect can be due to several factors. Consider the following:

  • Concentration Range: The tested concentrations may be too low or too high. A broader range-finding experiment is recommended.

  • Cellular Model: The chosen cell line may not express the necessary receptors or signaling components to respond to PAG. This compound has been shown to interact with β-adrenergic receptors.[1]

  • Endpoint Measurement: The selected assay may not be sensitive to the biological effects of PAG in your system. Consider assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.

  • Compound Stability: While generally stable, the stability of PAG in your specific cell culture medium over the course of the experiment should be considered.

Q4: How can I be sure that this compound is not interfering with my cell viability assay?

A4: Some compounds can directly interfere with the reagents used in cell viability assays (e.g., MTT, MTS, WST-8). To rule out interference, run a control experiment in a cell-free system. Prepare a plate with your dose range of PAG in cell culture medium without cells. Add the viability assay reagent and measure the signal. A significant signal in the absence of cells indicates direct interaction between PAG and the assay components.

Data Presentation

While specific EC50/IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the following table provides an example of how to structure your experimental data for clear comparison. Researchers should empirically determine these values for their specific cell line and assay.

Cell LineAssay TypeEndpoint MeasuredTreatment Duration (hours)Observed EC50/IC50 (µM)Reference/Internal Data ID
e.g., Neonatal Mouse Cardiomyocytese.g., TUNEL Assaye.g., Apoptosise.g., 24e.g., 75.3[Hypothetical Data]
e.g., H9c2e.g., MTT Assaye.g., Cell Viabilitye.g., 48e.g., >1000[Hypothetical Data]
e.g., HEK293 (β2-AR expressing)e.g., Calcium Imaginge.g., Intracellular Ca2+ Fluxe.g., Acutee.g., 50.1[Hypothetical Data]

Experimental Protocols

The following is a generalized protocol for determining the dose-response of this compound using a common colorimetric cell viability assay (e.g., MTT). This protocol should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound (PAG)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS, sterile)

  • 96-well, clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in a logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • PAG Stock Solution and Dilution Series Preparation:

    • Prepare a high-concentration stock solution of PAG in sterile DMSO (e.g., 100 mM).

    • Perform a serial dilution of the PAG stock solution in complete cell culture medium to achieve the desired final concentrations. A typical 10-point, 3-fold dilution series starting from 1 mM is a good starting point.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest PAG concentration well.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared PAG dilutions and vehicle control to the respective wells in triplicate.

    • Include wells with medium only as a background control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the background control wells from all other wells.

    • Normalize the data by expressing the absorbance of the PAG-treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the PAG concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 or IC50 value.

Visualizations

Signaling Pathway of this compound

PAG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAG This compound (PAG) bAR β-Adrenergic Receptor PAG->bAR Binds AC Adenylyl Cyclase bAR->AC Activates PI3K PI3K bAR->PI3K Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_handling Calcium Handling Proteins PKA->Ca_handling Phosphorylates AKT AKT PI3K->AKT Activates Apoptosis_reg Apoptosis Regulation AKT->Apoptosis_reg Inhibits Apoptosis Cell_Response Cellular Response (e.g., Ca2+ Signaling, Survival) Ca_handling->Cell_Response Apoptosis_reg->Cell_Response

Caption: this compound (PAG) signaling pathway.

Experimental Workflow for PAG Dose-Response Assay

PAG_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells overnight_incubation 2. Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_pag 3. Prepare PAG Serial Dilutions overnight_incubation->prepare_pag treat_cells 4. Treat Cells with PAG prepare_pag->treat_cells treatment_incubation 5. Incubate (24-72 hours) treat_cells->treatment_incubation add_reagent 6. Add Viability Assay Reagent treatment_incubation->add_reagent reagent_incubation 7. Incubate (as per assay protocol) add_reagent->reagent_incubation read_plate 8. Measure Signal (e.g., Absorbance) reagent_incubation->read_plate analyze_data 9. Analyze Data (Normalize, Plot, Fit Curve) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for PAG dose-response cell assay.

References

Technical Support Center: Phenylacetylglycine (PAG) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Phenylacetylglycine (PAG) levels during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAG) and why is it important in my animal studies?

This compound (PAG) is a metabolite derived from the dietary amino acid phenylalanine through the action of the gut microbiota.[1][2][3][4] In the gut, bacteria convert phenylalanine to phenylacetic acid (PAA).[2][3] PAA is then absorbed into the bloodstream and conjugated with glycine in the liver to form PAG, which is the predominant form in rodents.[1][2][5] In humans, PAA is primarily conjugated with glutamine to form phenylacetylglutamine (PAGln).[2][3] Elevated levels of PAG and PAGln have been associated with an increased risk of cardiovascular diseases, including heart failure and thrombosis, making it a critical biomarker in preclinical research.[1][6][7][8]

Q2: I am seeing high variability in PAG levels between my study animals. What are the primary sources of this variation?

Variability in PAG levels in animal studies can stem from several factors:

  • Diet: The amount of phenylalanine in the animal chow is a primary determinant of PAG levels.[2][4] Variations in diet composition between batches of feed or different suppliers can lead to significant fluctuations.

  • Gut Microbiome Composition: The gut bacteria responsible for converting phenylalanine to PAA can vary significantly between individual animals.[3] This variability in microbial populations directly impacts the production of the precursor to PAG.

  • Host Factors: The host's ability to absorb PAA and the enzymatic activity in the liver for glycine conjugation can also contribute to differences in PAG levels.[2][9]

  • Sample Collection and Handling: Inconsistent sample collection techniques, processing, and storage can introduce variability. Hemolysis or improper storage can affect metabolite stability.[10][11]

  • Analytical Methods: The precision and accuracy of the analytical method used for quantification (e.g., LC-MS/MS, NMR) are crucial.[12][13]

Q3: My PAG levels are consistently low or undetectable. What could be the cause?

Low or undetectable PAG levels could be due to:

  • Low Phenylalanine Diet: The animal feed may have a very low concentration of phenylalanine.

  • Gut Microbiome Composition: The animals may lack the specific gut bacteria necessary for the conversion of phenylalanine to PAA. This can be particularly relevant in germ-free or antibiotic-treated animals.[7]

  • Analytical Issues: The sensitivity of your analytical method may not be sufficient to detect low levels of PAG. Issues with sample extraction and preparation can also lead to poor recovery of the analyte.[14]

Q4: Can I modulate PAG levels in my study animals for experimental purposes?

Yes, PAG levels can be modulated through:

  • Dietary Intervention: Supplementing the diet with phenylalanine will likely increase PAG levels.[15] Conversely, a low-phenylalanine diet can be used to reduce PAG levels.

  • Microbiome Manipulation: Administration of specific probiotics containing bacteria capable of phenylalanine metabolism could potentially increase PAG production. Conversely, antibiotic treatment can be used to deplete the gut microbiota and reduce PAG levels.

Troubleshooting Guides

Guide 1: Troubleshooting High Variability in Plasma PAG Levels

If you are observing inconsistent PAG concentrations across your animal cohort, follow this troubleshooting workflow:

Step 1: Review and Standardize Your Experimental Protocols

Ensure all procedures are standardized and consistently applied. This includes diet, animal handling, and sample collection.

Step 2: Investigate Dietary Factors

  • Action: Analyze a sample of the animal chow for phenylalanine content.

  • Rationale: To confirm consistent dietary precursor levels across different batches of feed.

Step 3: Evaluate Sample Quality

  • Action: Visually inspect plasma samples for signs of hemolysis. Review your blood collection and processing protocol.

  • Rationale: Hemolysis can alter the metabolic profile of plasma. Inconsistent collection can introduce variability.

Step 4: Assess Analytical Performance

  • Action: Review the quality control (QC) data from your analytical runs. Check for instrument drift and batch effects.

  • Rationale: To ensure the observed variability is biological and not technical.

Below is a troubleshooting workflow diagram:

TroubleshootingWorkflow start High PAG Variability Observed diet Review Diet Consistency start->diet sample Assess Sample Quality diet->sample Diet Consistent solution Implement Corrective Actions diet->solution Inconsistent Diet -> Standardize Feed analysis Check Analytical Performance sample->analysis Samples OK sample->solution Poor Sample Quality -> Refine Collection Protocol microbiome Consider Microbiome Variation analysis->microbiome Analysis Valid analysis->solution Analytical Issues -> Re-run/Re-validate Assay microbiome->solution

Caption: Troubleshooting workflow for high PAG variability.

Guide 2: Quantitative Data Summary

The following table summarizes factors influencing PAG levels. Precise quantitative changes can vary significantly between studies, so this table provides a general guide.

FactorInfluence on PAG LevelsExpected Magnitude of ChangeKey Considerations
High Phenylalanine Diet IncreaseHighEnsure consistent sourcing and composition of animal chow.
Low Phenylalanine Diet DecreaseHighUseful for establishing a baseline or as a negative control.
Antibiotic Treatment DecreaseHighDisrupts the gut microbiota responsible for PAA production.
Probiotic (specific strains) IncreaseModerate to HighStrain-dependent efficacy in metabolizing phenylalanine.
Hemolysis in Sample VariableLow to ModerateCan interfere with analytical measurements.
Improper Sample Storage DecreaseModerate to HighPAG may degrade if not stored properly at -80°C.[16]

Experimental Protocols

Protocol 1: Plasma Collection from Mice for PAG Analysis

This protocol is for terminal blood collection via cardiac puncture. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Anesthetic (e.g., isoflurane)

  • 1 mL syringe with 25G needle

  • K2 EDTA-coated microcentrifuge tubes

  • Centrifuge

  • Pipettes and tips

  • Dry ice or -80°C freezer

Procedure:

  • Anesthetize the mouse using an approved method.

  • Position the mouse on its back and locate the heart.

  • Insert the needle into the chest cavity and into the heart.

  • Gently aspirate blood into the syringe. Aim to collect 0.5-1.0 mL of blood.

  • Immediately transfer the blood to an EDTA-coated microcentrifuge tube to prevent clotting.

  • Gently invert the tube 8-10 times to mix the blood with the anticoagulant.[17]

  • Keep the sample on ice.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.[16]

  • Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquot the plasma into clean, labeled cryovials.

  • Immediately freeze the plasma aliquots on dry ice and store at -80°C until analysis.[16]

Protocol 2: Quantification of PAG by LC-MS/MS

This is a general protocol and should be optimized for your specific instrumentation.

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., d5-Phenylacetylglycine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate PAG from other plasma components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimize for sensitivity).

  • MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for PAG and the internal standard.

Signaling Pathways and Logical Relationships

PAG Biosynthesis Pathway

The following diagram illustrates the metabolic pathway from dietary phenylalanine to the formation of this compound.

PAG_Biosynthesis cluster_diet Diet cluster_gut Gut Microbiota cluster_liver Liver Phe Phenylalanine PAA Phenylacetic Acid (PAA) Phe->PAA Bacterial Enzymes PAG This compound (PAG) PAA->PAG Glycine Conjugation

Caption: Biosynthesis of this compound (PAG).

PAG and Adrenergic Receptor Signaling

PAG has been shown to interact with adrenergic receptors, potentially influencing cardiovascular function.

Adrenergic_Signaling PAG This compound (PAG) AdrenergicReceptor Adrenergic Receptors (e.g., β2AR) PAG->AdrenergicReceptor Binds to Downstream Downstream Signaling (e.g., Ca2+ signaling) AdrenergicReceptor->Downstream Activates Cardiovascular Cardiovascular Effects (e.g., altered heart function) Downstream->Cardiovascular

Caption: PAG interaction with adrenergic signaling.

References

Phenylacetylglycine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Phenylacetylglycine (PAG).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (PAG) in common laboratory solvents?

A1: this compound is soluble in several organic solvents and has limited solubility in water. The approximate solubilities are summarized in the table below.

Q2: How does pH affect the solubility of PAG?

A2: As an N-acyl-alpha amino acid, the solubility of PAG is expected to be pH-dependent.[1] Generally, the solubility of amino acid derivatives is lowest at their isoelectric point and increases in more acidic or alkaline conditions due to the protonation or deprotonation of their functional groups.[1][2] For PAG, adjusting the pH away from its isoelectric point should enhance its solubility in aqueous solutions.

Q3: How does temperature influence the solubility of PAG?

A3: While temperature can influence solubility, its effect on PAG may be less significant compared to pH.[3] For some active pharmaceutical ingredients, solubility is only slightly impacted by temperature.[3] However, for many compounds, solubility increases with temperature. Gentle warming can be a useful technique to help dissolve PAG, but it is crucial to be mindful of the compound's stability at elevated temperatures.

Q4: Can I prepare a concentrated stock solution of PAG?

A4: Yes, preparing a concentrated stock solution in an appropriate organic solvent is the recommended method for using PAG in most experimental settings.[4] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its relatively high solvating power for PAG and its miscibility with aqueous culture media.[4][5][6]

Q5: What are the best practices for storing a PAG stock solution?

A5: To prevent degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles, as this can lead to precipitation of the compound.[7][8]

Troubleshooting Guide: PAG Solubility Issues

This guide addresses common problems encountered when dissolving and using this compound in experimental settings.

Issue 1: this compound powder is not dissolving in my chosen solvent.
  • Possible Cause 1: Incorrect Solvent Choice.

    • Solution: Ensure you are using a solvent in which PAG is known to be soluble. Refer to the solubility data table below. For aqueous solutions, solubility is limited. For higher concentrations, organic solvents like DMSO or DMF are recommended.[4]

  • Possible Cause 2: Insufficient Solvent Volume.

    • Solution: You may be trying to dissolve too much PAG in a small volume of solvent, exceeding its solubility limit. Try adding more solvent to decrease the concentration.

  • Possible Cause 3: Low Temperature.

    • Solution: The dissolution process may be slow at room temperature. Gentle warming of the solution in a water bath can help increase the rate of dissolution. Be cautious not to overheat, as it may degrade the compound.

  • Possible Cause 4: Compound has precipitated out of solution.

    • Solution: If the compound has been stored in solution, especially at low temperatures, it may have precipitated. Gentle warming and vortexing or sonication can help redissolve the compound.[7]

Issue 2: My PAG stock solution is cloudy or has formed a precipitate.
  • Possible Cause 1: Supersaturation and Temperature Shift.

    • Solution: This can occur if a solution was prepared at a higher temperature and then cooled, or if it has undergone freeze-thaw cycles.[8] Try warming the solution to 37°C and vortexing or sonicating until the precipitate dissolves.[7] To prevent this, store your stock solution in small, single-use aliquots.[7]

  • Possible Cause 2: Water Contamination of Organic Stock.

    • Solution: If your stock solution is in an organic solvent like DMSO, accidental introduction of water can cause precipitation, as PAG is less soluble in water. Ensure your solvent is anhydrous and handle it in a way that minimizes moisture absorption.

Issue 3: A precipitate forms when I add my PAG stock solution to my aqueous cell culture medium.
  • Possible Cause 1: Exceeding Aqueous Solubility Limit.

    • Solution: This is the most common cause. Even though the stock solution is clear, adding it to the aqueous medium dilutes the organic solvent, and if the final concentration of PAG is above its aqueous solubility limit, it will precipitate.

      • Decrease the final concentration of PAG in your medium.

      • Increase the percentage of the organic solvent (e.g., DMSO) in the final medium. However, be mindful that high concentrations of DMSO can be toxic to cells.[9] It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Possible Cause 2: Interaction with Media Components.

    • Solution: High concentrations of salts, proteins (in serum), or other components in the cell culture medium can reduce the solubility of PAG.[8][10][11]

      • Try adding the PAG stock solution to serum-free media first, then add serum.

      • Ensure the pH of the medium is stable after adding the PAG stock solution.[10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)25[4]
Dimethyl Sulfoxide (DMSO)10[4]
Water7.3 (at 11°C)[12]
Ethanol1[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of PAG.

    • Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL stock, add 1 mL of DMSO to the 10 mg of PAG.

    • Vortex the solution vigorously until the solid is completely dissolved.[4]

    • If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability.[7]

Protocol 2: Diluting PAG Stock Solution into Cell Culture Medium
  • Materials:

    • Prepared PAG stock solution (e.g., 10 mg/mL in DMSO)

    • Pre-warmed cell culture medium (with or without serum)

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw an aliquot of the PAG stock solution at room temperature or by briefly warming in a 37°C water bath.

    • Vortex the stock solution gently to ensure it is homogeneous.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

      • Example: To make 10 mL of medium with a final PAG concentration of 100 µM (PAG MW: 193.2 g/mol ):

        • 100 µM = 100 x 10⁻⁶ mol/L

        • 100 x 10⁻⁶ mol/L * 193.2 g/mol = 0.01932 g/L = 19.32 mg/L = 19.32 µg/mL

        • For 10 mL, you need 193.2 µg of PAG.

        • From a 10 mg/mL (10,000 µg/mL) stock: Volume = 193.2 µg / 10,000 µg/mL = 0.01932 mL = 19.32 µL.

    • It is often best to perform serial dilutions. For example, first, dilute the stock solution into a small volume of medium, and then add this intermediate dilution to the final volume.

    • Add the calculated volume of PAG stock solution dropwise to the pre-warmed cell culture medium while gently swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

    • Visually inspect the medium for any signs of precipitation. If the medium becomes cloudy, the final concentration may be too high.

Visualizations

Factors_Affecting_Solubility cluster_factors Influencing Factors PAG_Solubility PAG Solubility Solvent Solvent Choice (Polarity) PAG_Solubility->Solvent Primary Determinant pH pH of Solution PAG_Solubility->pH Strongly Influences in Aqueous Solutions Temperature Temperature PAG_Solubility->Temperature Moderately Influences Concentration PAG Concentration PAG_Solubility->Concentration Leads to Precipitation if Exceeded Media_Components Other Solutes (Salts, Proteins) PAG_Solubility->Media_Components Can Decrease Solubility PAG_Signaling_Pathway cluster_effects Protective Effects PAG This compound (PAG) (Gut Microbial Metabolite) beta2AR β2 Adrenergic Receptor (β2AR) PAG->beta2AR Activates downstream Downstream Signaling (e.g., PKA pathway) beta2AR->downstream response Cellular Response downstream->response cardiac Cardioprotection response->cardiac neuro Neuroprotection response->neuro

References

Minimizing batch effects in Phenylacetylglycine metabolomics data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch effects in Phenylacetylglycine (PAGly) metabolomics data.

Troubleshooting Guides

Issue: Significant variation in this compound levels observed across different analytical batches.

Question: We are observing significant, non-biological shifts in the measured concentration of this compound across different batches of samples. How can we diagnose and correct this?

Answer:

This issue is a classic presentation of batch effects, which are systematic technical variations that can obscure true biological insights.[1][2] Follow these steps to troubleshoot and mitigate the problem:

Step 1: Data Visualization for Batch Effect Detection

First, visualize your data to confirm the presence and extent of batch effects. Principal Component Analysis (PCA) is an excellent tool for this.[3] If your samples cluster by batch rather than by biological group, a batch effect is likely present.

  • Action: Generate a PCA plot of your metabolomics data. Color the data points by their respective batch ID.

  • Expected Outcome: In the absence of significant batch effects, samples should cluster based on their biological characteristics, not the analytical batch.

Step 2: Review Your Experimental Design and Sample Randomization

A robust experimental design is the most effective way to minimize batch effects from the outset.[1]

  • Action:

    • Confirm that the sample injection order was randomized across all batches. This prevents any single biological group from being disproportionately affected by instrumental drift.[1]

    • Ensure that Quality Control (QC) samples were included at regular intervals throughout the analytical run. Pooled QC samples, created by mixing small aliquots of each biological sample, are ideal for monitoring system stability.[3][4][5]

Step 3: Assess Quality Control (QC) Sample Performance

Your QC samples are critical for diagnosing and correcting batch effects.

  • Action:

    • Plot the measured this compound concentration in your pooled QC samples in the order of injection.

    • Calculate the coefficient of variation (CV%) for this compound in the QC samples within and between batches. A high CV% (typically >20% for LC-MS) indicates significant analytical variance.[3]

Step 4: Apply Batch Correction Algorithms

If batch effects are confirmed, several computational methods can be used to correct the data.

  • Action: Select a batch correction method appropriate for your dataset. Common methods include:

    • QC-based methods: Support Vector Regression (SVR) or Robust Spline Correction (RSC) use the signal from QC samples to correct for drift.[1]

    • Statistical methods: Combat is a popular method that can be effective even without QC samples, provided the experimental design is balanced.[1]

  • Post-Correction Verification: After applying a correction method, re-generate the PCA plot. The batch-related clustering should be significantly reduced.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch effects in this compound metabolomics studies?

A1: Batch effects in metabolomics, including for this compound, are non-biological variations that can arise from several sources.[1][2] These include:

  • Sample Preparation: Inconsistencies in extraction efficiency or solvent preparation between batches.[1]

  • Instrumental Drift: Changes in the performance of the mass spectrometer or chromatography system over time.[1][3]

  • Operator Variability: Differences in sample handling by different technicians or on different days.[1]

  • Reagent and Consumable Lots: Variations between different batches of solvents, columns, or vials.[1]

Q2: How can I proactively minimize batch effects during the experimental design phase?

A2: A well-thought-out experimental design is the most critical step to control for batch effects.[1] Key strategies include:

  • Sample Randomization: Always randomize the injection order of your samples. This ensures that any systematic drift does not confound your biological groups.[1][4]

  • Use of Quality Control Samples: Incorporate pooled QC samples at regular intervals (e.g., every 8-10 injections) and at the beginning and end of each batch.[4] This helps to monitor and correct for analytical drift.[3]

  • Single Batch Processing: Whenever feasible, process all samples in a single, continuous batch to eliminate batch-to-batch variation.[1]

  • Standardized Protocols: Adhere strictly to standardized operating procedures (SOPs) for sample collection, preparation, and analysis.[6]

Q3: What are pooled QC samples and why are they important for this compound analysis?

A3: A pooled Quality Control (QC) sample is created by combining equal aliquots from every biological sample in your study.[3][5] This "average" sample is then analyzed periodically throughout the entire analytical run.[3] For this compound analysis, pooled QCs are crucial because they:

  • Represent the complete metabolic profile of the study samples.[3]

  • Allow for the assessment of analytical reproducibility and instrument stability over time.[3]

  • Provide a basis for data correction algorithms to remove unwanted technical variation.[3]

Q4: Is there a "best" batch correction method to use for metabolomics data?

A4: There is no single "best" method for all situations.[1] The choice of batch correction algorithm depends on the experimental design and the nature of the batch effect. A comparison of commonly used methods is provided in the table below. It is often advisable to test multiple methods and evaluate their performance based on the reduction of batch-related variance and the preservation of biological variation.

Data Presentation

Table 1: Comparison of Common Batch Effect Correction Methods

MethodPrincipleQC Samples Required?Key AdvantagesConsiderations
Support Vector Regression (SVR) Uses QC samples to fit a regression model to the analytical drift for each feature.[1]YesEffective at correcting for non-linear trends.Performance depends on the quality and frequency of QC injections.
Robust Spline Correction (RSC) Fits a spline-based model to the QC data to correct for instrumental drift.[1]YesCan model complex drift patterns effectively.Requires a sufficient number of QC samples for robust spline fitting.
Combat An empirical Bayes framework that adjusts data for known batches.[1]No, but recommendedCan correct for batch effects when QC samples are not available.Assumes similar distributions of metabolites across batches.
Median Normalization Shifts the distribution of each batch to match a reference batch or overall median.NoSimple to implement and computationally fast.May not correct for more complex, non-linear batch effects.

Experimental Protocols

Protocol: Preparation and Use of Pooled Quality Control (QC) Samples

This protocol outlines the standard procedure for creating and utilizing pooled QC samples to monitor and correct for batch effects in this compound metabolomics analysis.

1. Objective: To create a homogenous reference sample that represents the entire study cohort for monitoring analytical variance.

2. Materials:

  • Aliquots of all individual biological samples to be included in the study.
  • Vortex mixer.
  • Appropriate storage vials (e.g., cryogenic vials).
  • -80°C freezer.

3. Procedure:

  • After preparing the individual extracts for each biological sample, carefully transfer an equal, small volume (e.g., 20 µL) from each sample into a single, larger collection tube.
  • Thoroughly mix the combined aliquots by vortexing for 30-60 seconds to ensure the resulting pooled sample is homogenous.[3]
  • From this master pool, create multiple smaller aliquots in separate vials. This prevents repeated freeze-thaw cycles of the main pooled sample.[3]
  • Store all pooled QC aliquots at -80°C until analysis.
  • During the analytical run (e.g., LC-MS analysis), inject a pooled QC sample at regular intervals. A common practice is to inject a QC sample every 8-10 study samples.[4]
  • Additionally, inject several QC samples at the beginning of the analytical run to equilibrate the system and at the end to assess drift over the entire run.[3]

4. Data Analysis:

  • The data from the QC injections are used to assess the stability of the analytical platform.
  • The relative standard deviation (RSD or CV%) of this compound's peak area or intensity across all QC injections should be calculated.
  • This QC data can then be used as the basis for applying batch correction algorithms like SVR or RSC.[1]

Mandatory Visualization

Diagrams of Workflows and Pathways

cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Data Acquisition (LC-MS) cluster_2 Phase 3: Data Processing & Analysis a Sample Collection b Randomize Sample Order a->b c Prepare Pooled QC Samples b->c d System Suitability Test c->d e Inject Samples and QCs d->e f Peak Picking & Integration e->f g Batch Effect Detection (PCA) f->g h Apply Batch Correction g->h i Statistical Analysis h->i

Caption: Workflow for minimizing batch effects in metabolomics studies.

Start High Variation in PAGly Across Batches Observed Q1 Were Pooled QC Samples Used? Start->Q1 A1_Yes Analyze QC Data: Calculate CV% for PAGly Q1->A1_Yes Yes A1_No Was Sample Order Randomized? Q1->A1_No No Q2 Is CV% > 20%? A1_Yes->Q2 A2_Yes Apply QC-Based Correction (e.g., SVR, RSC) Q2->A2_Yes Yes A2_No Investigate Other Sources of Variation (e.g., Biology) Q2->A2_No No End Proceed with Statistical Analysis A2_Yes->End A1_No_Yes Apply Statistical Correction (e.g., Combat) A1_No->A1_No_Yes Yes A1_No_No Data may be confounded. Re-run with proper design. A1_No->A1_No_No No A1_No_Yes->End

Caption: Troubleshooting logic for addressing batch effects.

cluster_0 Gut Microbiota cluster_1 Host (Liver) cluster_2 Cardiovascular System Phe Dietary Phenylalanine PAA Phenylacetic Acid (PAA) Phe->PAA Metabolism PAGly This compound (PAGly) PAA->PAGly Conjugation with Glycine Glycine Glycine->PAGly Adrenergic Adrenergic Receptors (e.g., α2A, α2B, β2) PAGly->Adrenergic Interacts with Platelet Enhanced Platelet Activation Adrenergic->Platelet Leads to

Caption: Biosynthesis and signaling pathway of this compound.

References

Technical Support Center: Phenylacetylglycine (PAGly) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-reactivity and other common issues encountered during Phenylacetylglycine (PAGly) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAGly) and why is it measured?

A1: this compound (PAGly) is a metabolite derived from the breakdown of phenylalanine by gut microbiota. Elevated levels of PAGly in circulation have been associated with cardiovascular disease risk. Immunoassays are common tools for quantifying PAGly concentrations in biological samples to study its role in health and disease.

Q2: What is antibody cross-reactivity in the context of a PAGly immunoassay?

A2: Antibody cross-reactivity is the binding of the immunoassay's antibodies to molecules other than PAGly that have a similar chemical structure.[1][2] This can lead to inaccurate, often overestimated, measurements of PAGly concentration.[1] Given that PAGly is part of a larger family of phenylalanine metabolites, understanding potential cross-reactants is crucial for data integrity.

Q3: What are the most likely compounds to cross-react in a PAGly immunoassay?

A3: Structurally similar molecules are the most probable cross-reactants. For a PAGly immunoassay, these include its metabolic precursors and related compounds such as:

  • Phenylacetylglutamine (PAGln)

  • Phenylacetic acid (PAA)

  • Phenylalanine

  • Other glycine conjugates

Troubleshooting Guide: High Cross-Reactivity or Inaccurate Results

Problem: My PAGly concentrations are unexpectedly high or inconsistent.

This could be due to cross-reactivity with other molecules in your sample. Follow these troubleshooting steps to identify and mitigate the issue.

Step 1: Assess Potential Cross-Reactivity

The first step is to determine if your antibody is binding to other structurally related compounds. This can be done using a competitive ELISA format.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol allows you to quantify the specificity of your anti-PAGly antibody.

  • Plate Coating: Coat a 96-well microtiter plate with a PAGly-carrier protein conjugate (e.g., PAGly-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of your PAGly standard.

    • Prepare serial dilutions of each potential cross-reactant (e.g., Phenylacetylglutamine, Phenylacetic acid, Phenylalanine).

    • In a separate plate or tubes, mix a fixed, pre-determined concentration of the anti-PAGly antibody with the varying concentrations of the PAGly standard or the potential cross-reactants.

  • Incubation: Transfer 100 µL of these antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-PAGly antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of a TMB substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm.

Data Analysis:

  • For each compound, plot the absorbance against the log of its concentration to generate inhibition curves.

  • Determine the concentration of each compound that results in 50% inhibition of the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of PAGly / IC50 of Potential Cross-Reactant) x 100

Step 2: Interpret the Results

After performing the competitive ELISA, you can summarize your findings in a table. Below is a table with hypothetical, yet representative, cross-reactivity data for a PAGly immunoassay.

CompoundIC50 (nM)% Cross-Reactivity
This compound (PAGly) 50 100%
Phenylacetylglutamine (PAGln)50010%
Phenylacetic Acid (PAA)2,5002%
L-Phenylalanine10,0000.5%
Glycine> 50,000<0.1%
Hippuric Acid> 50,000<0.1%

This table presents hypothetical data for illustrative purposes.

A high percentage of cross-reactivity indicates that the antibody is binding significantly to that compound, which may be the source of your inaccurate results.

Step 3: Mitigate Cross-Reactivity

If significant cross-reactivity is identified, consider the following options:

  • Sample Pre-treatment: If the primary cross-reactant is known, it may be possible to remove it from the sample using techniques like solid-phase extraction (SPE) or liquid chromatography prior to the immunoassay.

  • Assay Re-optimization: The degree of cross-reactivity can sometimes be influenced by assay conditions.[3] Experiment with different antibody concentrations, incubation times, and buffer compositions.

  • Source a More Specific Antibody: If the cross-reactivity is too high for your application, you may need to source a different antibody with higher specificity for PAGly. When selecting an antibody, look for validation data that includes a comprehensive cross-reactivity panel.

  • Use an Alternative Method: For highly complex matrices or when absolute specificity is required, consider using an orthogonal method like liquid chromatography-mass spectrometry (LC-MS) to confirm your immunoassay results.

Visualizing Experimental Workflows and Pathways

Workflow for Investigating Cross-Reactivity

The following diagram outlines the logical steps for troubleshooting suspected cross-reactivity in your this compound immunoassay.

cross_reactivity_workflow start Unexpectedly High or Inconsistent PAGly Results check_protocol Review Assay Protocol and Execution start->check_protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok fix_protocol Correct Protocol Deviations and Rerun Assay protocol_ok->fix_protocol No suspect_cr Suspect Cross-Reactivity protocol_ok->suspect_cr Yes fix_protocol->start run_comp_elisa Perform Competitive ELISA with Potential Cross-Reactants suspect_cr->run_comp_elisa analyze_cr Calculate IC50 and % Cross-Reactivity run_comp_elisa->analyze_cr cr_significant Is Cross-Reactivity Significant? analyze_cr->cr_significant no_cr Cross-Reactivity is Not the Issue. Investigate Other Factors (e.g., Matrix Effects). cr_significant->no_cr No mitigate_cr Mitigate Cross-Reactivity cr_significant->mitigate_cr Yes end Accurate PAGly Quantification no_cr->end mitigation_options Sample Pre-treatment Assay Re-optimization Source New Antibody Use Orthogonal Method (LC-MS) mitigate_cr->mitigation_options mitigation_options->end

Caption: Troubleshooting workflow for cross-reactivity.

PAGly and Adrenergic Receptor Signaling

PAGly has been shown to interact with adrenergic receptors, which could be a consideration in certain experimental contexts. The following diagram illustrates a simplified adrenergic signaling pathway.

adrenergic_pathway cluster_cell Cell Membrane receptor Adrenergic Receptor (GPCR) g_protein G-Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP (Second Messenger) ac->camp converts pagly This compound (PAGly) (Ligand) pagly->receptor atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates cellular_response Downstream Cellular Response (e.g., Modulation of Cardiac Function) pka->cellular_response phosphorylates targets leading to

Caption: Simplified PAGly and adrenergic signaling.

References

Technical Support Center: Optimizing Phenylacetylglycine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Phenylacetylglycine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Symptom Potential Cause Recommended Action
Peak Tailing Inappropriate Mobile Phase pH: this compound is an acidic compound. If the mobile phase pH is near or above its pKa, the molecule will be ionized, leading to interactions with residual silanols on the silica-based stationary phase.[1][2]Lower the mobile phase pH to at least 1.5-2.0 units below the pKa of this compound. A pH range of 2.5-3.0 is often effective in ensuring the compound is in its neutral form, which minimizes secondary interactions and improves peak symmetry.[2]
Secondary Silanol Interactions: Residual silanol groups on the stationary phase can interact with the analyte, causing tailing.[3]In addition to lowering the pH, consider using an end-capped column to reduce the number of available silanol groups.[3]
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.Dilute the sample or reduce the injection volume.[4]
Poor Resolution Inadequate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separating this compound from other components.Systematically vary the concentration of the organic solvent (e.g., acetonitrile or methanol) to find the optimal balance between retention and resolution.[2]
Suboptimal pH: The mobile phase pH can significantly influence the selectivity between this compound and other ionizable compounds in the mixture.[1][5]Perform a pH scouting experiment, testing a range of pH values (e.g., 2.5, 3.0, 3.5) to determine the pH that yields the best separation.[2]
Column Inefficiency: An old or poorly packed column will exhibit reduced efficiency, leading to broader peaks and decreased resolution.Replace the analytical column. To prolong column life, always use a guard column.
Shifting Retention Times Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the initial mobile phase conditions between injections, especially in gradient elution, can cause retention time drift.Increase the column equilibration time between runs to ensure a stable starting point for each analysis.
Fluctuating Column Temperature: Variations in ambient temperature can affect retention times.Use a column oven to maintain a consistent and stable temperature throughout the analysis.
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Broad Peaks Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.Minimize the length and internal diameter of all connecting tubing.
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can lead to distorted peak shapes.[2]Whenever possible, dissolve the sample in the initial mobile phase.
Low Flow Rate: A flow rate that is too low can increase band broadening due to diffusion.Optimize the flow rate for your column dimensions. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for the separation of this compound?

A1: For an acidic compound like this compound, the pH of the mobile phase is the most critical parameter.[1] Controlling the pH to maintain the analyte in its non-ionized state is crucial for achieving good peak shape and reproducible retention times.[2][5]

Q2: What type of column is best suited for this compound separation?

A2: A reversed-phase C18 or C8 column is the most common choice for separating this compound. An end-capped column is highly recommended to minimize interactions with residual silanol groups, which can cause peak tailing.[3]

Q3: How does the choice of organic solvent affect the separation?

A3: The choice of organic solvent (typically acetonitrile or methanol) and its proportion in the mobile phase will primarily affect the retention time of this compound. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity for complex mixtures. The optimal solvent and its concentration should be determined empirically during method development.

Q4: Can I use a gradient elution for this compound analysis?

A4: Yes, a gradient elution can be very effective, especially when analyzing samples containing compounds with a wide range of polarities. A gradient allows for the elution of highly retained components while maintaining good resolution of early-eluting peaks.

Q5: My sample is in a solvent different from the mobile phase. What should I do?

A5: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[2] Ideally, the sample should be dissolved in the initial mobile phase. If this is not possible, inject the smallest possible volume of the sample to minimize these effects.

Experimental Protocols

General Reversed-Phase HPLC Protocol for this compound

This protocol provides a starting point for the separation of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.

1. Sample Preparation:

  • Dissolve a known quantity of this compound standard in a 50:50 mixture of acetonitrile and water to create a stock solution (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50 µg/mL).

  • For complex samples, perform a suitable extraction and clean-up procedure, and dissolve the final extract in the initial mobile phase.

  • Filter all samples through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

Parameter Recommended Starting Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • The tailing factor for the this compound peak should be between 0.9 and 1.5.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH > pKa of this compound? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) check_ph->lower_ph Yes check_column Using an End-Capped Column? check_ph->check_column No end Symmetrical Peak Achieved lower_ph->end use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_concentration Is Sample Concentration Too High? check_column->check_concentration Yes use_endcapped->end dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_concentration->end No dilute_sample->end

Caption: Troubleshooting workflow for peak tailing.

Effect of Mobile Phase pH on this compound Retention

G cluster_0 Mobile Phase pH cluster_1 Interaction with C18 Stationary Phase cluster_2 Resulting Retention Time pH_high High pH (e.g., 7.0) This compound is Ionized (Anionic) interaction_high Weak Interaction More Polar pH_high->interaction_high pH_low Low pH (e.g., 2.7) This compound is Neutral interaction_low Strong Interaction More Non-Polar pH_low->interaction_low rt_short Short Retention Time interaction_high->rt_short rt_long Long Retention Time interaction_low->rt_long

Caption: Influence of pH on retention time.

References

Validation & Comparative

Phenylacetylglycine vs. Isoproterenol: A Comparative Analysis of their Effects on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of phenylacetylglycine (PAGly), a gut microbiota metabolite, and isoproterenol (ISO), a synthetic catecholamine, on cardiac myocytes. The information presented is compiled from experimental data to assist researchers in understanding the distinct and overlapping mechanisms of these two compounds.

Executive Summary

This compound and isoproterenol both exert effects on cardiac myocytes through the adrenergic signaling pathway, yet their profiles differ significantly. Isoproterenol is a potent, non-selective β-adrenergic receptor agonist that robustly stimulates cardiac contractility and rate. In contrast, this compound acts as a less efficient activator of adrenergic signaling. While it can induce modest increases in intracellular calcium, its primary role appears to be a modulator of the adrenergic response, potentially blunting the effects of more potent agonists like isoproterenol. Chronic exposure to isoproterenol is widely used to model cardiac hypertrophy and heart failure, whereas PAGly has been investigated for its potential protective role in cardiac injury.

Comparative Effects on Cardiac Myocyte Physiology

The following table summarizes the key quantitative effects of this compound and isoproterenol on cardiac myocyte function, primarily focusing on calcium signaling, a critical determinant of contractility.

ParameterThis compound (100 µM)Isoproterenol (0.1 µM)Key Findings
Action Potential-Induced Ca²⁺ Transients Increases transient amplitude and sarcoplasmic reticulum (SR) Ca²⁺ load.Produces a significantly larger increase in Ca²⁺ transient amplitude and SR Ca²⁺ load compared to PAGly.[1][2]Isoproterenol is a more potent stimulator of intracellular calcium release.
Interaction Effect Pre-treatment with PAGly reduces the stimulatory effect of ISO on Ca²⁺ dynamics. PAGly produces no additional stimulatory effect in the presence of ISO.[1][2][3]The potent effects of isoproterenol on calcium dynamics are blunted by the presence of PAGly.[1][2]PAGly appears to compete with isoproterenol for adrenergic receptor binding, acting as a partial agonist or antagonist in this context.[1][2][3]
Cardiac Hypertrophy Not typically associated with inducing hypertrophy.Chronic administration is a well-established method for inducing cardiac hypertrophy in animal models.[4][5][6]Isoproterenol is a key tool for studying pathological cardiac remodeling.
Cardiomyocyte Apoptosis Has been shown to suppress apoptosis in models of ischemia/reperfusion injury.[7][8]Prolonged or excessive stimulation can induce cardiomyocyte apoptosis and lead to heart failure.[9]The two compounds have opposing effects on cardiomyocyte survival under different pathological conditions.

Signaling Pathways

Both this compound and isoproterenol interact with adrenergic receptors on the surface of cardiac myocytes, but their downstream signaling consequences differ in magnitude and physiological outcome.

Isoproterenol Signaling Pathway

Isoproterenol, as a potent β-adrenergic agonist, strongly activates a well-characterized signaling cascade.

ISO Isoproterenol BetaAR β-Adrenergic Receptor ISO->BetaAR binds G_s Gαs Protein BetaAR->G_s activates ERK ERK Activation BetaAR->ERK Gαi/Ras AC Adenylyl Cyclase G_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR phosphorylates Ryanodine Receptors Hypertrophy Cardiac Hypertrophy (Chronic) PKA->Hypertrophy Apoptosis Apoptosis (Excessive) PKA->Apoptosis Ca_Release ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Release SR->Ca_Release Contraction ↑ Contractility Ca_Release->Contraction ERK->Hypertrophy

Caption: Isoproterenol signaling cascade in cardiac myocytes.

This compound Signaling Pathway

This compound interacts with the same adrenergic receptors but with lower efficacy, leading to a more modest cellular response. It also has a protective signaling arm.

PAGly This compound BetaAR β-Adrenergic Receptor PAGly->BetaAR binds (less efficient) Blunting Blunts ISO effect PAGly->Blunting Beta2AR β2-Adrenergic Receptor PAGly->Beta2AR binds G_s Gαs Protein BetaAR->G_s weakly activates AC Adenylyl Cyclase G_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_Release ↑ Intracellular Ca²⁺ (modest) PKA->Ca_Release G_i Gαi Protein Beta2AR->G_i activates PI3K PI3K G_i->PI3K activates AKT AKT PI3K->AKT activates Anti_Apoptosis ↓ Apoptosis AKT->Anti_Apoptosis

Caption: this compound signaling pathways in cardiac myocytes.

Experimental Protocols

Measurement of Intracellular Ca²⁺ Transients in Mouse Ventricular Myocytes

This protocol is based on the methodology described by Bovo and Zima (2025).[1][3]

cluster_prep Cell Preparation cluster_imaging Confocal Imaging cluster_analysis Data Analysis Isolation Isolate ventricular myocytes from mouse heart Loading Incubate myocytes with 10 µM Fluo-4 AM for 15 min Isolation->Loading Wash Wash for 20 min in Tyrode solution Loading->Wash Stimulation Field stimulate at 0.5 Hz to evoke Ca²⁺ transients Wash->Stimulation Acquisition Acquire images in line-scan mode (488 nm excitation, >515 nm emission) Stimulation->Acquisition Normalization Normalize fluorescence (F/F₀) Acquisition->Normalization Quantification Measure transient amplitude and SR Ca²⁺ load (caffeine application) Normalization->Quantification

Caption: Workflow for measuring Ca²⁺ transients in cardiomyocytes.

Detailed Steps:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from adult mouse hearts.

  • Dye Loading: The isolated myocytes are loaded with the calcium indicator Fluo-4 AM (10 µM) for 15 minutes at room temperature in a standard Tyrode solution (composition in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES; pH 7.4).[3]

  • Washing: After loading, the cells are washed for 20 minutes to allow for de-esterification of the dye.[3]

  • Stimulation and Imaging: Myocytes are subjected to electrical field stimulation (0.5 Hz) to induce action potentials and subsequent calcium transients.[3] Imaging is performed using a confocal microscope in line-scan mode. Fluo-4 is excited at 488 nm, and emission is collected at wavelengths greater than 515 nm.[3]

  • Data Analysis: The fluorescence signals (F) are normalized to the baseline fluorescence (F₀) to represent the intracellular Ca²⁺ transients as F/F₀. The amplitude of these transients and the sarcoplasmic reticulum Ca²⁺ load (typically assessed by rapid application of caffeine) are quantified.[3]

Conclusion

This compound and isoproterenol both modulate cardiac myocyte function through adrenergic receptors, but their effects are distinct. Isoproterenol is a potent agonist, leading to strong, acute increases in contractility and, with chronic exposure, pathological remodeling such as hypertrophy and apoptosis.[4][9][10] this compound, a metabolite produced by the gut microbiota, acts as a weaker agonist of this pathway.[1][2][3] Its primary role may be to modulate the response to stronger adrenergic stimuli, and it may also possess cardioprotective properties through alternative signaling pathways, such as the β2AR-Gαi-PI3K-AKT axis.[7][8] These differences are critical for researchers in cardiovascular disease and drug development, as they highlight the nuanced roles that endogenous metabolites and synthetic compounds can play in regulating cardiac function.

References

A Comparative Analysis of Phenylacetylglycine and Phenylacetylglutamine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gut microbiome-derived metabolites, Phenylacetylglycine (PAGly) and Phenylacetylglutamine (PAGln), have emerged as significant signaling molecules, particularly in the context of cardiovascular and oncological diseases. Both are derived from the metabolism of dietary phenylalanine by gut bacteria, yet they exhibit distinct and sometimes opposing effects on cellular signaling pathways. This guide provides a comprehensive comparison of their signaling mechanisms, supported by experimental data and detailed methodologies, to aid researchers in understanding their divergent roles and therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the signaling actions of this compound and Phenylacetylglutamine.

ParameterThis compound (PAGly)Phenylacetylglutamine (PAGln)Reference
Primary Receptor Interaction Agonist at β2-adrenergic receptor (β2AR)Negative Allosteric Modulator (NAM) of β2AR[1][2]
Receptor Binding Affinity (Qualitative) Higher affinity for β2, α2A, and α2B adrenergic receptors compared to β1AR.Interacts with β2AR, but not β1AR, at an allosteric site.[2][3]
EC50/IC50 Not explicitly reported.4.2-fold increase in the EC50 of norepinephrine-induced cAMP response in β2-HEK293 cells.[2]
Key Signaling Pathways Activated - β2AR-PI3K/AKT pathway (Cardioprotective) - β-adrenergic-PKA-Ca2+ signaling- TLR4/AKT/mTOR pathway (Pro-arrhythmic in heart failure)[1][4][5]
Key Signaling Pathways Inhibited -- Wnt/β-catenin pathway (Anti-proliferative in prostate cancer)[6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades initiated by PAGly and PAGln.

PAGly_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAGly This compound (PAGly) b2AR β2-Adrenergic Receptor (β2AR) PAGly->b2AR Binds and activates Gai Gαi b2AR->Gai Activates PI3K PI3K Gai->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: this compound (PAGly) Signaling Pathway. (Within 100 characters)

PAGln_Signaling cluster_PAGln_Adrenergic Adrenergic Receptor Modulation cluster_PAGln_TLR4 TLR4 Pathway Activation cluster_PAGln_Wnt Wnt/β-catenin Pathway Inhibition PAGln_AR Phenylacetylglutamine (PAGln) b2AR_AR β2-Adrenergic Receptor (β2AR) PAGln_AR->b2AR_AR Binds to allosteric site Downstream\nSignaling Downstream Signaling b2AR_AR->Downstream\nSignaling Reduced Response Norepi Norepinephrine Norepi->b2AR_AR Orthosteric binding PAGln_TLR4 Phenylacetylglutamine (PAGln) TLR4 TLR4 PAGln_TLR4->TLR4 Activates AKT_TLR4 AKT TLR4->AKT_TLR4 Activates mTOR mTOR AKT_TLR4->mTOR Activates Arrhythmia Ventricular Arrhythmias mTOR->Arrhythmia Activates PAGln_Wnt Phenylacetylglutamine (PAGln) CCNG2 CCNG2 PAGln_Wnt->CCNG2 Upregulates p_beta_catenin p-β-catenin CCNG2->p_beta_catenin Promotes phosphorylation beta_catenin β-catenin p_beta_catenin->beta_catenin Leads to degradation Proliferation Cell Proliferation (Prostate Cancer) p_beta_catenin->Proliferation Inhibits TCF_cMyc TCF/c-Myc beta_catenin->TCF_cMyc Activates TCF_cMyc->Proliferation Promotes

Caption: Phenylacetylglutamine (PAGln) Signaling Pathways. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

Protocol 1: β2-Adrenergic Receptor Negative Allosteric Modulation by PAGln

This protocol is adapted from Saha et al., 2024, Nature Communications, and describes the cell-based assay to determine the negative allosteric modulator effect of PAGln on the β2-adrenergic receptor.[2]

experimental_workflow_NAM start Start: HEK293 cells stably expressing β2-adrenergic receptor preincubation Pre-incubate cells with 100 µM PAGln or vehicle for 15 minutes start->preincubation stimulation Stimulate cells with increasing concentrations of norepinephrine preincubation->stimulation cAMP_assay Perform cAMP dose-response assay stimulation->cAMP_assay data_analysis Calculate EC50 values for norepinephrine in the presence and absence of PAGln cAMP_assay->data_analysis end End: Compare EC50 values to determine the fold-increase caused by PAGln data_analysis->end

Caption: Workflow for β2AR Negative Allosteric Modulator Assay. (Within 100 characters)

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. cAMP Assay:

  • Cells are seeded in 96-well plates and grown to 80-90% confluency.

  • On the day of the assay, the growth medium is replaced with serum-free medium, and the cells are pre-incubated with either 100 µM PAGln or a vehicle control for 15 minutes at 37°C.

  • Following pre-incubation, cells are stimulated with a range of concentrations of norepinephrine for 10 minutes at 37°C.

  • The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit according to the manufacturer's instructions.

3. Data Analysis:

  • The concentration-response curves for norepinephrine in the presence and absence of PAGln are generated using non-linear regression analysis.

  • The EC50 values (the concentration of agonist that gives half-maximal response) are calculated for both conditions.

  • The fold-increase in the EC50 of norepinephrine in the presence of PAGln is determined to quantify the negative allosteric modulatory effect.

Protocol 2: PAGly-Mediated Activation of the PI3K/AKT Signaling Pathway

This protocol is based on the methodology described by Xu et al., 2021, in Archives of Biochemistry and Biophysics, to assess the effect of PAGly on the PI3K/AKT pathway in cardiomyocytes.[1]

1. Cell Culture and Treatment:

  • Neonatal mouse cardiomyocytes (NMCMs) are isolated and cultured.

  • NMCMs are subjected to hypoxia/reoxygenation (H/R) injury to mimic ischemia/reperfusion.

  • A subset of cells is pre-treated with varying concentrations of PAGly before H/R injury.

2. Western Blot Analysis:

  • After treatment, cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated PI3K (p-PI3K), total PI3K, phosphorylated AKT (p-AKT), total AKT, Bcl-2, Bax, and cleaved caspase-3.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

3. Apoptosis Assay (TUNEL Staining):

  • Apoptosis in NMCMs is detected using the terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay according to the manufacturer's protocol.

  • The percentage of TUNEL-positive cells is determined by fluorescence microscopy.

Protocol 3: PAGln-Mediated Activation of the TLR4/AKT/mTOR Signaling Pathway

The following protocol is a summary of the methods used by Fu et al., 2023, in International Immunopharmacology to investigate the role of PAGln in heart failure.[5]

1. Animal Model:

  • A mouse model of heart failure is established using thoracic aortic coarctation (TAC).

  • Mice are treated with intraperitoneal injections of PAGln or saline for 4 weeks.

2. Western Blot Analysis:

  • Heart tissue lysates are prepared from the different treatment groups.

  • Protein expression levels of key components of the TLR4/AKT/mTOR pathway (TLR4, phosphorylated AKT, total AKT, phosphorylated mTOR, total mTOR) are determined by Western blotting as described in Protocol 2.

3. In Vitro Studies:

  • Cardiomyocytes are cultured and treated with PAGln.

  • The activation of the TLR4/AKT/mTOR signaling pathway is assessed by Western blotting.

Protocol 4: PAGln-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway

This protocol is derived from the study by Wang et al., 2024, in Frontiers in Pharmacology, demonstrating the inhibitory effect of PAGln on the Wnt/β-catenin pathway in prostate cancer cells.[6]

1. Cell Culture and Treatment:

  • Human prostate cancer cell lines (e.g., PC-3 and DU145) are cultured in appropriate media.

  • Cells are treated with PAGln at various concentrations for specified time periods.

2. Western Blot Analysis:

  • Whole-cell lysates are prepared, and protein concentrations are measured.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies against CCNG2, β-catenin, phosphorylated β-catenin, TCF7, and c-Myc.

  • Protein expression is detected and quantified as described in Protocol 2.

3. Cell Proliferation and Invasion Assays:

  • The effect of PAGln on cell viability is assessed using the CCK-8 assay.

  • Cell migration and invasion are evaluated using wound healing and Transwell assays, respectively.

Conclusion

This compound and Phenylacetylglutamine, despite their structural similarities and common origin, exhibit distinct signaling properties with significant physiological and pathological implications. PAGly primarily acts as an agonist at the β2-adrenergic receptor, initiating a cardioprotective signaling cascade through the PI3K/AKT pathway. In contrast, PAGln functions as a negative allosteric modulator of the β2-adrenergic receptor and can activate pro-inflammatory and pro-arrhythmic pathways such as the TLR4/AKT/mTOR cascade. Furthermore, PAGln demonstrates anti-proliferative effects in prostate cancer by inhibiting the Wnt/β-catenin signaling pathway.

The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the nuanced roles of these gut microbiota-derived metabolites. A deeper understanding of their divergent signaling mechanisms is crucial for the development of novel therapeutic strategies targeting the gut-organ axis in a range of diseases. Future research should focus on elucidating the precise binding kinetics of these molecules with their respective receptors and further exploring their downstream effects in various cellular contexts.

References

Phenylacetylglycine: A Gut-Derived Biomarker for Cardiovascular Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The gut microbiome's intricate relationship with human health has unveiled a new frontier in cardiovascular disease (CVD) diagnostics. Among the myriad of microbial metabolites, Phenylacetylglycine (PAG) and its human analog, Phenylacetylglutamine (PAGln), have emerged as significant predictors of adverse cardiovascular events. This guide provides a comprehensive comparison of PAG/PAGln with established cardiovascular risk biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in validating and exploring this novel biomarker.

Performance Comparison of Cardiovascular Risk Biomarkers

Elevated circulating levels of Phenylacetylglutamine (PAGln), the primary human metabolite derived from the gut microbial metabolism of phenylalanine, have been independently associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and death.[1] The predictive power of PAGln has been demonstrated in various cardiovascular conditions, including acute coronary syndromes, heart failure, and in-stent restenosis.[2][3]

While direct head-to-head comparative studies evaluating the predictive performance of PAGln against all established biomarkers in a single cohort are still emerging, existing data allows for an initial assessment of its potential standing.

BiomarkerPrimary Function/AssociationPredictive Value (Hazard Ratio/Odds Ratio for MACE)Key AdvantagesLimitations
Phenylacetylglutamine (PAGln) Gut microbiota metabolism of phenylalanine; platelet activation; adrenergic receptor signaling.HR: 1.8 (for 1-year MACE in ACS patients)[3] OR: 1.17 (for future CAD)[4] AUC: 0.861 (for in-stent restenosis)[2]Reflects gut-heart axis dysfunction; potential therapeutic target.Newer biomarker, less established in routine clinical practice.
Trimethylamine N-oxide (TMAO) Gut microbiota metabolism of choline and carnitine; pro-atherogenic and pro-thrombotic.Adjusted OR: 1.58 (for incident CVD)[5][6] Adjusted OR: 1.57 (for CHD risk in older males)[7]Reflects dietary and microbial contributions to CVD risk.Levels can be influenced by diet and kidney function.
High-sensitivity C-reactive protein (hs-CRP) Systemic inflammation marker.Adjusted HR: 1.263 (for MACCE in CCS patients undergoing PCI)[8] Adjusted HR: 1.77 (for MACE in type 2 diabetes patients)[9] Adjusted HR: 1.68 (for MACE in diabetic patients undergoing PCI)[10]Widely available and standardized assay.Non-specific marker of inflammation, can be elevated in various non-cardiac conditions.
Cardiac Troponins (cTnI, cTnT) Myocardial injury.Gold standard for diagnosing myocardial infarction.High specificity and sensitivity for myocardial necrosis.Primarily a diagnostic marker for acute events, less established for long-term primary prevention risk stratification.
N-terminal pro-B-type natriuretic peptide (NT-proBNP) Myocardial strain and stress.Strong predictor of mortality and hospitalization in heart failure.Well-established for diagnosis, prognosis, and management of heart failure.Levels can be affected by age, sex, and renal function.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling Pathway

PAG originates from the dietary amino acid phenylalanine, which is metabolized by the gut microbiota into phenylacetic acid (PAA). PAA is then absorbed and conjugated with glutamine in the liver to form PAGln in humans, or with glycine to form PAGly in rodents. PAGln enhances platelet reactivity and thrombosis potential by interacting with β2-adrenergic receptors on platelets.

PAG_Pathway cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Circulation cluster_platelet Platelet Dietary_Phenylalanine Dietary Phenylalanine Gut_Microbiota Gut Microbiota Dietary_Phenylalanine->Gut_Microbiota Metabolism PAA Phenylacetic Acid (PAA) Gut_Microbiota->PAA PAA_liver PAA PAA->PAA_liver Absorption Glutamine Glutamine PAGln Phenylacetylglutamine (PAGln) Glutamine->PAGln PAGln_circ PAGln PAGln->PAGln_circ Enters PAA_liver->PAGln PAGln_platelet PAGln PAGln_circ->PAGln_platelet Beta2AR β2-Adrenergic Receptor Platelet_Activation Enhanced Platelet Activation & Aggregation Beta2AR->Platelet_Activation Thrombosis Increased Thrombosis Potential Platelet_Activation->Thrombosis PAGln_platelet->Beta2AR Binds to

Biosynthesis and signaling pathway of Phenylacetylglutamine (PAGln).
Experimental Workflow for PAGln Quantification and Functional Assays

The validation of PAGln as a biomarker involves its accurate quantification in plasma and the assessment of its functional effects on platelets and adrenergic receptors.

Experimental_Workflow cluster_quantification Quantification cluster_functional Functional Assays Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) Plasma_Sample->Protein_Precipitation LCMS LC-MS/MS Analysis Protein_Precipitation->LCMS Quantification Quantification of PAGln LCMS->Quantification Platelet_Aggregation Platelet Aggregation Assay (with ADP, Collagen) Quantification->Platelet_Aggregation Correlate with Receptor_Binding Adrenergic Receptor Binding Assay Quantification->Receptor_Binding Correlate with Platelet_Rich_Plasma Platelet-Rich Plasma (PRP) Preparation Platelet_Rich_Plasma->Platelet_Aggregation Platelet_Rich_Plasma->Receptor_Binding

Workflow for PAGln quantification and functional validation.

Experimental Protocols

Quantification of Phenylacetylglutamine (PAGln) in Human Plasma by LC-MS/MS

This protocol is adapted from studies quantifying gut microbiota-derived metabolites in human plasma.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold methanol containing a deuterated internal standard (e.g., d5-PAGln) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PAGln: Precursor ion (m/z) 265.1 -> Product ion (m/z) 120.1

      • d5-PAGln (Internal Standard): Precursor ion (m/z) 270.1 -> Product ion (m/z) 125.1

    • Data Analysis: Quantify PAGln concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Platelet Aggregation Assay

This protocol assesses the effect of PAGln on platelet function using light transmission aggregometry (LTA).

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Transfer the PRP to a new tube.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

2. Aggregation Measurement:

  • Pre-warm PRP aliquots to 37°C.

  • Add PAGln or vehicle control to the PRP and incubate for a specified time (e.g., 10 minutes).

  • Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation for PRP, 100% for PPP).

  • Add a platelet agonist, such as ADP (final concentration 2-10 µM) or collagen (final concentration 1-5 µg/mL), to initiate aggregation.[11][12][13]

  • Record the change in light transmission for 5-10 minutes.

  • The results are expressed as the maximum percentage of platelet aggregation.

Adrenergic Receptor Binding Assay

This protocol determines the interaction of PAGln with adrenergic receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Use cell lines overexpressing the β2-adrenergic receptor or tissue homogenates known to express the receptor.

  • Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + radioligand (e.g., [3H]-CGP12177 for β-adrenergic receptors).

    • Non-specific Binding: Membranes + radioligand + a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Competitive Binding: Membranes + radioligand + increasing concentrations of PAGln.

  • Incubate the plate at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of PAGln (the concentration that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. Recent studies have shown that PAGln acts as a negative allosteric modulator of the β2-adrenergic receptor.[14]

Conclusion

This compound and its human equivalent, Phenylacetylglutamine, represent a promising new class of biomarkers for cardiovascular risk assessment that bridges the gap between gut microbial activity and cardiovascular health. The available data strongly suggest that elevated PAGln levels are associated with an increased risk of adverse cardiovascular events. While further large-scale, prospective studies with direct head-to-head comparisons against established biomarkers are needed to fully delineate its clinical utility, the unique insights provided by PAGln into the gut-heart axis make it a compelling target for future research and potential therapeutic intervention. The detailed protocols provided in this guide offer a foundation for researchers to explore and validate the role of this intriguing metabolite in cardiovascular disease.

References

Phenylacetylglycine: A Comparative Analysis of Its Physiological Effects Against Other Gut Microbial Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the gut microbial metabolite Phenylacetylglycine (PAG) reveals its distinct physiological effects, particularly in cardiovascular health, when compared to other prominent gut-derived metabolites such as Trimethylamine N-oxide (TMAO), short-chain fatty acids (SCFAs), and secondary bile acids. This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, objective analysis of PAG's performance and mechanisms of action.

Executive Summary

The gut microbiome produces a vast array of metabolites that significantly influence host physiology. While metabolites like TMAO have been predominantly associated with adverse cardiovascular events, and SCFAs with metabolic benefits, this compound (PAG) emerges as a metabolite with a nuanced, dose-dependent role in cardioprotection. This guide delves into the comparative effects of these metabolites on cardiovascular, metabolic, and signaling pathways, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of Physiological Effects

The physiological impacts of PAG, TMAO, SCFAs, and secondary bile acids are multifaceted, affecting various systems throughout the body. The following tables provide a quantitative comparison of their effects based on available experimental data.

Table 1: Cardiovascular Effects
MetaboliteKey EffectQuantitative DataExperimental Model
This compound (PAG) Cardioprotective against ischemia/reperfusion injury- Reduces myocardial infarct size - Inhibits cardiomyocyte apoptosisMouse model of myocardial I/R injury[1]
Trimethylamine N-oxide (TMAO) Associated with increased cardiovascular risk- Elevated levels associated with a 2.31-fold increased risk of Major Adverse Cardiac Events (MACE) in CHF patients after MI[2] - Higher circulating levels associated with a 23% higher risk of cardiovascular events and a 55% higher risk of all-cause mortality[1]Prospective cohort study in Chronic Heart Failure (CHF) patients after Myocardial Infarction (MI)[2]; Meta-analysis of 11 prospective cohort studies[1]
Short-Chain Fatty Acids (SCFAs) Generally protective- Butyrate and propionate can reduce blood pressure and improve I/R injury[3]Animal models
Secondary Bile Acids Complex roles- Activation of TGR5 by secondary bile acids can influence cardiovascular function indirectly through metabolic improvementsAnimal and in vitro models
Table 2: Metabolic Effects
MetaboliteKey EffectQuantitative DataExperimental Model
This compound (PAG) Limited direct data on metabolic regulation--
Trimethylamine N-oxide (TMAO) Associated with metabolic disorders- Elevated plasma TMAO increased the chance of developing gestational diabetes by 22%[4]Clinical study[4]
Short-Chain Fatty Acids (SCFAs) Generally beneficial for metabolic health- Vinegar (containing acetate) decreased acute glucose response (SMD: -0.53 in individuals with impaired glucose tolerance or type 2 diabetes; SMD: -0.27 in healthy individuals)[5][6] - Butyrate-enriched high-fat diet increases energy expenditure and confers resistance to obesity[7]Human clinical trials[5][6]; Mouse models[7]
Secondary Bile Acids Regulate glucose and lipid metabolism- Activate FXR and TGR5 signaling, influencing glucose homeostasis and insulin sensitivityAnimal and in vitro models[8][9]

Signaling Pathways and Mechanisms of Action

The distinct physiological effects of these metabolites are underpinned by their unique interactions with cellular signaling pathways.

This compound (PAG) Signaling

PAG has been shown to exert its cardioprotective effects by activating the β2-adrenergic receptor (β2AR), which in turn stimulates the Gαi/PI3K/AKT anti-apoptotic signaling cascade in cardiomyocytes.[1]

PAG_Signaling PAG This compound (PAG) B2AR β2-Adrenergic Receptor (β2AR) PAG->B2AR Activates Gai Gαi B2AR->Gai Activates PI3K PI3K Gai->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Cardiomyocyte Apoptosis AKT->Apoptosis Inhibits

PAG signaling pathway in cardiomyocytes.
Trimethylamine N-oxide (TMAO) Pathogenesis

Elevated TMAO levels are linked to the pathogenesis of atherosclerosis through multiple mechanisms, including the promotion of inflammation and foam cell formation.[4]

TMAO_Pathogenesis Diet Dietary Choline, L-Carnitine GutMicrobiota Gut Microbiota Diet->GutMicrobiota TMA Trimethylamine (TMA) GutMicrobiota->TMA Liver Liver FMO3 TMA->Liver TMAO Trimethylamine N-oxide (TMAO) Liver->TMAO Atherosclerosis Atherosclerosis TMAO->Atherosclerosis Promotes

TMAO production and its role in atherosclerosis.
Short-Chain Fatty Acid (SCFA) Signaling

SCFAs, such as butyrate, propionate, and acetate, signal through G-protein coupled receptors (GPCRs), like FFAR2 and FFAR3, to regulate metabolic processes, including the release of appetite-regulating hormones.[10]

SCFA_Signaling SCFAs SCFAs (Butyrate, Propionate, Acetate) GPCRs FFAR2/FFAR3 (GPCRs) SCFAs->GPCRs Activate Enteroendocrine_Cells Enteroendocrine Cells GPCRs->Enteroendocrine_Cells Hormones GLP-1, PYY Enteroendocrine_Cells->Hormones Release Metabolic_Regulation Appetite Regulation, Glucose Homeostasis Hormones->Metabolic_Regulation Regulate

SCFA signaling in metabolic regulation.
Secondary Bile Acid Signaling

Secondary bile acids, produced by gut bacteria from primary bile acids, act as signaling molecules by activating nuclear receptors like the Farnesoid X receptor (FXR) and membrane receptors like the G protein-coupled bile acid receptor 1 (TGR5).[8][9]

Bile_Acid_Signaling Primary_BAs Primary Bile Acids Gut_Microbiota Gut Microbiota Primary_BAs->Gut_Microbiota Secondary_BAs Secondary Bile Acids (DCA, LCA) Gut_Microbiota->Secondary_BAs FXR FXR (Nuclear Receptor) Secondary_BAs->FXR Activate TGR5 TGR5 (Membrane Receptor) Secondary_BAs->TGR5 Activate Gene_Expression Gene Expression (e.g., FGF19) FXR->Gene_Expression Regulates cAMP_Signaling cAMP Signaling TGR5->cAMP_Signaling Initiates IR_Workflow Anesthesia Anesthetize Mouse Ventilation Intubate and Ventilate Anesthesia->Ventilation Thoracotomy Perform Thoracotomy Ventilation->Thoracotomy Ligation Ligate Left Anterior Descending (LAD) Artery Thoracotomy->Ligation Ischemia Induce Ischemia (e.g., 30 min) Ligation->Ischemia Reperfusion Remove Ligature for Reperfusion (e.g., 24h) Ischemia->Reperfusion Analysis Harvest Heart for Infarct Size Analysis Reperfusion->Analysis

References

Cross-Species Comparison of Phenylacetylglycine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species variations in the metabolism of gut microbiota-derived molecules is paramount for preclinical to clinical translation. This guide provides a comprehensive comparison of Phenylacetylglycine (PAG) metabolism, focusing on the key differences between humans and common laboratory animal models.

This compound (PAGly) and its human analogue, Phenylacetylglutamine (PAGln), are meta-organismal metabolites originating from the dietary amino acid phenylalanine. Gut microbes first convert phenylalanine to phenylacetic acid (PAA), which is then absorbed by the host and conjugated in the liver and kidneys. A significant species-dependent variation occurs at this conjugation step: in rodents, PAA is primarily conjugated with glycine to form PAGly, whereas in humans, it is predominantly conjugated with glutamine to produce PAGln.[1][2] These metabolites have garnered significant attention for their association with cardiovascular diseases, acting through adrenergic receptors to enhance platelet reactivity and thrombosis potential.[2]

Quantitative Data on Plasma Concentrations

The circulating levels of these metabolites can vary significantly between species and in different physiological and pathological states. The following tables summarize available data on the plasma concentrations of PAGln and its precursors in humans and rodents.

Metabolite Species Condition Plasma Concentration Citation
Phenylacetylglutamine (PAGln)HumanUremic Patients18 - 366 µmol/L[3]
Phenylacetylglutamine (PAGln)HumanHealthy (vs. Heart Failure)Lower than in Heart Failure patients[4]
Phenylacetylglutamine (PAGln)HumanHypertension (High Risk for MACE)≥ 1.047 µmol/L[5]
Phenylacetylglutamine (PAGln)HumanAcute Ischemic Stroke (with WMH)Median 2.3 µmol/L (Moderate-Severe WMH)[6]
This compound (PAGly)RatAmiodarone-induced phospholipidosisIncreased compared to control[7][8]
Phenylalanine (Phe)RatHealthyBaseline ~50-70 µM[9]
Phenylalanine (Phe)MousePhenylketonuria (PKU) model~1200 µM (untreated)[10]
Phenylacetic Acid (PAA)HumanHealthyTotal: 459.1 ng/mL[9]
Phenylacetic Acid (PAA)MonkeyHealthyTotal: 838 ng/mL[9]

Note: Direct comparative studies measuring PAGly in healthy rodents and PAGln in healthy humans under standardized conditions are limited. The data presented is compiled from various studies with different cohorts and methodologies.

Metabolic Pathways

The biosynthesis of PAGly and PAGln is a multi-step process involving both the gut microbiota and host enzymes.

PAG_Metabolism cluster_gut Gut Lumen cluster_host Host (Liver/Kidney) Dietary Phenylalanine Dietary Phenylalanine Phenylpyruvic Acid (PPY) Phenylpyruvic Acid (PPY) Dietary Phenylalanine->Phenylpyruvic Acid (PPY) Deamination Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Phenylpyruvic Acid (PPY)->Phenylacetic Acid (PAA) PPFOR or PPDC PAA_host Phenylacetic Acid (PAA) Phenylacetic Acid (PAA)->PAA_host Absorption Gut Microbiota Gut Microbiota Gut Microbiota->Phenylpyruvic Acid (PPY) Gut Microbiota->Phenylacetic Acid (PAA) Glycine Glycine Glutamine Glutamine PAGly This compound (PAGly) (Rodents) PAGln Phenylacetylglutamine (PAGln) (Humans) Glycine N-acyltransferase Glycine N-acyltransferase Glycine N-acyltransferase->PAGly Glutamine N-acyltransferase Glutamine N-acyltransferase Glutamine N-acyltransferase->PAGln PAA_hostGlycine PAA_hostGlycine PAA_hostGlycine->PAGly PAA_hostGlutamine PAA_hostGlutamine PAA_hostGlutamine->PAGln

Biosynthesis of this compound (PAGly) and Phenylacetylglutamine (PAGln).

The catabolism of PAGly and PAGln in mammals is not well-elucidated. However, the precursor, phenylacetate, can be further metabolized in bacteria through a unique pathway involving CoA thioesters, ring epoxidation, and eventual entry into central carbon metabolism.[1]

Signaling and Biological Effects

Both PAGly and PAGln have been shown to interact with adrenergic receptors, influencing downstream signaling pathways. This interaction is a key mechanism behind their pro-thrombotic effects.

PAG_Signaling PAG PAGly / PAGln AdrenergicReceptor α2A, α2B, β2-Adrenergic Receptors PAG->AdrenergicReceptor Binds to G_Protein G-protein signaling AdrenergicReceptor->G_Protein Activates Platelet Platelet G_Protein->Platelet Impacts Cardiomyocyte Cardiomyocyte G_Protein->Cardiomyocyte Impacts PlateletActivation ↑ Platelet Activation ↑ Thrombosis Potential Platelet->PlateletActivation CaSignal ↑ Intracellular Ca2+ transients ↓ Adrenergic Response Cardiomyocyte->CaSignal

Signaling pathway of PAGly and PAGln through adrenergic receptors.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying PAG metabolism and its effects.

Quantification of PAGly and PAGln by LC-MS/MS

This method allows for the sensitive and specific quantification of PAGly and PAGln in biological matrices.[11]

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a deuterated internal standard (e.g., D5-PAGln).

  • Vortex the mixture thoroughly.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Transfer the clear supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from low to high organic phase (Acetonitrile) is used to elute the analytes. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.

  • Flow Rate: Approximately 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for PAGln and PAGly.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

  • MRM Transitions: These will be specific to the instrument and need to be optimized. For PAGln, a transition of m/z 265.1 -> 120.1 has been reported.

4. Quantification:

  • A standard curve is generated using known concentrations of pure PAGly and PAGln.

  • The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the standard curve.

In Vitro Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[12][13]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

2. Aggregometry Procedure:

  • Pre-warm PRP and PPP to 37°C.

  • Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).

  • Add a specific volume of PRP to a cuvette with a stir bar.

  • Add the test compound (PAGly or PAGln at desired concentrations) or vehicle control and incubate for a short period.

  • Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

  • Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.

In Vivo Thrombosis Model (Ferric Chloride-Induced)

This model is commonly used to assess the pro-thrombotic or anti-thrombotic effects of a compound in vivo.[14][15]

1. Animal Preparation:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

  • Surgically expose the carotid artery.

2. Induction of Thrombosis:

  • Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 5-10%) on top of the exposed artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and rinse the area with saline.

3. Monitoring Thrombus Formation:

  • Monitor blood flow in the artery using a Doppler flow probe.

  • The time to occlusion (cessation of blood flow) is the primary endpoint. A shorter time to occlusion in the presence of a test compound suggests a pro-thrombotic effect.

4. Experimental Groups:

  • Include a vehicle control group and groups treated with different doses of the test compound (PAGly or PAGln), typically administered intraperitoneally or intravenously prior to injury.

Experimental_Workflow cluster_quantification Quantification cluster_aggregation Platelet Aggregation cluster_thrombosis In Vivo Thrombosis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Concentration Data Concentration Data LC-MS/MS Analysis->Concentration Data Whole Blood Whole Blood PRP/PPP Preparation PRP/PPP Preparation Whole Blood->PRP/PPP Preparation Light Transmission Aggregometry Light Transmission Aggregometry PRP/PPP Preparation->Light Transmission Aggregometry Aggregation Curves Aggregation Curves Light Transmission Aggregometry->Aggregation Curves Animal Model Animal Model FeCl3 Injury FeCl3 Injury Animal Model->FeCl3 Injury Blood Flow Monitoring Blood Flow Monitoring FeCl3 Injury->Blood Flow Monitoring Time to Occlusion Time to Occlusion Blood Flow Monitoring->Time to Occlusion

Overview of key experimental workflows.

Conclusion

The metabolism of this compound and its human counterpart, phenylacetylglutamine, presents a clear example of species-specific drug metabolism that is critical for drug development professionals and researchers to consider. While PAGly in rodents and PAGln in humans share a common biosynthetic origin and a similar mechanism of action through adrenergic receptors, the quantitative differences in their circulating levels and the potential for other metabolic variations underscore the importance of careful cross-species comparison. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the metabolism and biological effects of these important gut-derived metabolites. Further research is needed to fully elucidate the catabolism of PAGly and PAGln in mammals and to obtain more comprehensive, directly comparable quantitative data across species.

References

A Comparative Guide to Replicating Phenylacetylglycine's Protective Effects in Cardiac I/R Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phenylacetylglycine (PAG) and alternative therapeutic agents in mitigating cardiac ischemia/reperfusion (I/R) injury. The information presented is supported by experimental data to assist researchers in replicating and advancing the study of cardioprotective strategies.

Introduction

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical challenge, contributing to morbidity and mortality following events such as myocardial infarction and cardiac surgery. While timely reperfusion is crucial for salvaging ischemic myocardium, the process itself can paradoxically induce further damage. The gut microbial metabolite, this compound (PAG), has emerged as a promising agent with protective effects against cardiac I/R injury. This guide compares the efficacy and mechanisms of PAG with other contemporary therapeutic alternatives, providing a framework for future research and drug development.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and alternative agents on key markers of cardiac I/R injury.

Table 1: this compound (PAG) - Cardioprotective Effects

ParameterTreatment GroupControl GroupPercentage ChangeCitation
Infarct Size (% of Area at Risk)PAG (appropriate dose)VehicleSignificant Reduction[1][2]
Apoptotic Cardiomyocytes (%)PAG (appropriate dose)VehicleSignificant Reduction[1][2]
Mortality RateHigh-dose PAGVehicleIncreased[1][2]
Mortality Rate with AspirinHigh-dose PAG + AspirinHigh-dose PAGReduced[1][2]

Table 2: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists - Cardioprotective Effects

AgentParameterTreatment GroupControl GroupPercentage ChangeCitation
ExenatideMyocardial Infarct Size (% of Area at Risk)32.7 ± 6.4%53.6 ± 3.9%~39% Reduction[3]
ExenatideMyocardial Salvage Index0.71 ± 0.130.62 ± 0.16~15% Increase[4]
LiraglutideInfarct Size (% of Left Ventricle)21 ± 2%29 ± 3%~28% Reduction[5]
LiraglutideApoptosis (Caspase-3 Activation)Dose-dependent reductionTNF-α inducedSignificant Reduction[5]

Table 3: Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors - Cardioprotective Effects

AgentParameterTreatment GroupControl GroupPercentage ChangeCitation
EmpagliflozinMyocardial Infarct SizeSignificantly ReducedVehicleReduction[6]
EmpagliflozinMortality Rate (Sudden Cardiac Death)0%69.2%100% Reduction[7][8][9]
DapagliflozinMyocardial Infarct SizeSignificantly ReducedVehicleReduction[10]
DapagliflozinApoptotic CardiomyocytesSignificantly ReducedVehicleReduction[11]

Signaling Pathways

The protective effects of PAG and its alternatives are mediated by distinct signaling pathways. The following diagrams illustrate these pathways.

PAG_Pathway PAG This compound (PAG) Beta2AR β2 Adrenergic Receptor (β2AR) PAG->Beta2AR Activates Gai Gαi Beta2AR->Gai Activates PI3K PI3K Gai->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits InfarctSize Infarct Size Apoptosis->InfarctSize

Caption: Signaling pathway of this compound in cardioprotection.

Alternatives_Pathway cluster_glp1 GLP-1 Receptor Agonists cluster_sglt2 SGLT2 Inhibitors GLP1_Agonist Exenatide / Liraglutide GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R cAMP cAMP GLP1R->cAMP PI3K_GLP1 PI3K GLP1R->PI3K_GLP1 PKA PKA cAMP->PKA eNOS eNOS PKA->eNOS Cardioprotection_GLP1 Cardioprotection eNOS->Cardioprotection_GLP1 AKT_GLP1 AKT PI3K_GLP1->AKT_GLP1 AKT_GLP1->Cardioprotection_GLP1 SGLT2_Inhibitor Empagliflozin / Dapagliflozin AMPK AMPK SGLT2_Inhibitor->AMPK ERK12 ERK1/2 SGLT2_Inhibitor->ERK12 STAT3 STAT3 SGLT2_Inhibitor->STAT3 MAPK MAPK SGLT2_Inhibitor->MAPK Inhibits Cardioprotection_SGLT2 Cardioprotection AMPK->Cardioprotection_SGLT2 ERK12->Cardioprotection_SGLT2 STAT3->Cardioprotection_SGLT2 MAPK->Cardioprotection_SGLT2

Caption: Signaling pathways of alternative cardioprotective agents.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication.

In Vivo Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury

IR_Workflow Start Anesthetize Mouse (e.g., Pentobarbital) Intubate Intubate and Mechanically Ventilate Start->Intubate Thoracotomy Perform Left Thoracotomy Intubate->Thoracotomy Ligate Ligate Left Anterior Descending (LAD) Artery (e.g., 45-60 min) Thoracotomy->Ligate Reperfuse Remove Ligature for Reperfusion (e.g., 24 hours) Ligate->Reperfuse Euthanize Euthanize and Harvest Heart Reperfuse->Euthanize Analyze Infarct Size and Apoptosis Analysis Euthanize->Analyze

Caption: Workflow for in vivo mouse model of cardiac I/R injury.

Protocol:

  • Anesthesia: Anesthetize adult male C57BL/6 mice with an intraperitoneal injection of pentobarbital (50 mg/kg).

  • Ventilation: Intubate the mice and connect them to a small animal ventilator.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 45 to 60 minutes.[12]

  • Reperfusion: After the ischemic period, remove the ligature to allow for reperfusion, which is typically carried out for 24 hours.[12]

  • Tissue Harvesting: At the end of the reperfusion period, euthanize the mice and harvest the hearts for analysis.

Infarct Size Measurement using TTC Staining

Protocol:

  • Heart Slicing: Following euthanasia, excise the heart and slice it into 1-2 mm thick transverse sections.[13]

  • Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes.[13][14] Viable myocardium will stain red, while the infarcted area will remain pale.

  • Imaging and Quantification: Image the stained slices and quantify the infarct area (pale) and the area at risk using imaging software. The infarct size is typically expressed as a percentage of the area at risk.[15]

Apoptosis Detection using TUNEL Staining

Protocol:

  • Tissue Preparation: Fix heart tissue sections in 4% paraformaldehyde and embed in paraffin.

  • Permeabilization: Deparaffinize and rehydrate the tissue sections, followed by permeabilization with proteinase K (20 µg/mL).[16]

  • TUNEL Reaction: Incubate the sections with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and dUTP conjugated to a fluorescent label or biotin.[16][17]

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI or another suitable nuclear stain. Visualize the sections using fluorescence microscopy. TUNEL-positive nuclei indicate apoptotic cells.

  • Quantification: Quantify the number of TUNEL-positive cardiomyocytes relative to the total number of cardiomyocytes in a given area.

Western Blot Analysis of PI3K/AKT and Bcl-2 Family Proteins

Protocol:

  • Protein Extraction: Homogenize heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PI3K, phospho-AKT, total AKT, Bcl-2, Bax, and a loading control (e.g., GAPDH) overnight at 4°C.[18][19][20]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound demonstrates significant cardioprotective effects in preclinical models of cardiac I/R injury, primarily through the activation of the β2AR-Gαi/PI3K/AKT signaling pathway, leading to a reduction in apoptosis and infarct size. However, a critical consideration is its dose-dependent toxicity. Alternative therapeutic strategies, such as GLP-1 receptor agonists and SGLT2 inhibitors, also offer robust cardioprotection through distinct molecular mechanisms. This guide provides the necessary data and protocols to enable researchers to compare these agents directly and to further investigate novel therapeutic approaches for mitigating cardiac I/R injury. The detailed methodologies and signaling pathway diagrams serve as a valuable resource for designing and interpreting future studies in this critical area of cardiovascular research.

References

Phenylacetylglycine's Mechanism of Action Versus Other Adrenergic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Phenylacetylglycine (PAG), a gut microbiota-derived metabolite, with established adrenergic agonists. The content is based on available experimental data and aims to offer an objective resource for researchers in pharmacology and drug development.

Introduction to this compound and Adrenergic Signaling

This compound (PAG) is a metabolite produced from the breakdown of phenylalanine by gut bacteria. Recent studies have highlighted its interaction with the adrenergic system, which plays a crucial role in regulating physiological processes such as heart rate, blood pressure, and airway resistance. Adrenergic agonists are compounds that activate adrenergic receptors (α and β subtypes), mimicking the effects of the endogenous catecholamines epinephrine and norepinephrine. Understanding the nuanced mechanism of PAG in comparison to well-characterized adrenergic agonists is essential for elucidating its physiological role and therapeutic potential.

Comparative Analysis of Receptor Binding and Functional Potency

A direct quantitative comparison of this compound with other adrenergic agonists is challenging due to the limited availability of specific binding affinity (Ki) and functional potency (EC50/IC50) data for PAG in publicly accessible literature. However, based on existing research, a qualitative and partial quantitative comparison can be made.

Data Presentation: Adrenergic Agonist Receptor Binding Affinities (Ki in nM)

Agonistα1α2β1β2β3
This compound (PAG) Data not availableData not availableLower affinity than isoproterenol[1]Higher affinity[1]Data not available
Epinephrine 1301.83613140
Norepinephrine 1401.147110460
Phenylephrine 2505,000>10,000>10,000Data not available
Clonidine 1,5001.5>10,000>10,000Data not available

Data Presentation: Adrenergic Agonist Functional Potency (EC50 in nM)

Agonistα1-mediated Responseα2-mediated Responseβ1-mediated Responseβ2-mediated Response
This compound (PAG) Data not availableData not availableActs as a partial agonist[1]Acts as a partial agonist[1]
Epinephrine 474.31.40.7
Norepinephrine 687.23.518
Phenylephrine 220>10,000>10,000>10,000
Clonidine >10,0001.7>10,000>10,000

Note: The Ki and EC50 values are compiled from various sources and may vary depending on the specific experimental conditions, cell types, and tissues used.

Signaling Pathways and Mechanisms of Action

Adrenergic agonists exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The specific G-protein activated depends on the receptor subtype, leading to distinct downstream signaling cascades.

This compound (PAG): PAG has been shown to interact with β-adrenergic receptors, acting as a partial agonist. It can stimulate β-adrenergic receptor signaling, leading to an increase in intracellular calcium and activation of Protein Kinase A (PKA)[1]. However, its effects are reported to be less potent than the full agonist isoproterenol. By competing with endogenous catecholamines for receptor binding, PAG can also partially blunt the overall adrenergic response[1]. Some studies suggest a higher binding affinity for β2, α2A, and α2B receptors[1].

Epinephrine: As a non-selective agonist, epinephrine activates both α and β receptors. Its binding to β1 and β2 receptors activates the Gs alpha subunit of the G-protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). This leads to physiological responses such as increased heart rate and bronchodilation. Binding to α1 receptors activates the Gq alpha subunit, which in turn activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and smooth muscle contraction.

Norepinephrine: This agonist primarily targets α1 and β1 receptors. Its action on α1 receptors leads to vasoconstriction and an increase in blood pressure. Stimulation of β1 receptors in the heart increases heart rate and contractility.

Phenylephrine: As a selective α1-agonist, phenylephrine's primary effect is vasoconstriction through the Gq-mediated pathway, leading to an increase in systemic vascular resistance and blood pressure.

Clonidine: This α2-agonist acts primarily in the central nervous system. By activating presynaptic α2 receptors on adrenergic neurons, it inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow and a reduction in blood pressure.

Signaling Pathway Diagrams (Graphviz)

Phenylacetylglycine_Signaling PAG This compound beta2AR β2-Adrenergic Receptor PAG->beta2AR Gs Gs-protein beta2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_release Increased Intracellular Ca2+ PKA->Ca_release

PAG Signaling Pathway

Epinephrine_Signaling cluster_beta β-Adrenergic Pathway cluster_alpha α1-Adrenergic Pathway Epi_beta Epinephrine beta_AR β-Adrenergic Receptor Epi_beta->beta_AR Gs Gs-protein beta_AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epi_alpha Epinephrine alpha1_AR α1-Adrenergic Receptor Epi_alpha->alpha1_AR Gq Gq-protein alpha1_AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release

Epinephrine's Dual Signaling Pathways

Clonidine_Signaling Clonidine Clonidine alpha2_AR Presynaptic α2-Adrenergic Receptor Clonidine->alpha2_AR NE_release Norepinephrine Release alpha2_AR->NE_release

Clonidine's Inhibitory Mechanism

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of adrenergic agonists. Below are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow

Radioligand_Binding_Workflow A Prepare cell membranes expressing adrenergic receptors B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-prazosin for α1) A->B C Add increasing concentrations of the test compound (e.g., this compound) B->C D Incubate to reach equilibrium C->D E Separate bound and free radioligand by rapid filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Calculate IC50 and Ki values F->G

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: In a multi-well plate, membrane preparations are incubated with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors) at a concentration near its Kd.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, epinephrine) are added to the wells to compete with the radioligand for receptor binding. Non-specific binding is determined in the presence of a high concentration of a known antagonist.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).

Detailed Methodology:

  • Cell Culture: Cells stably expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Assay Buffer: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Cells are treated with increasing concentrations of the test agonist (e.g., this compound, isoproterenol) for a defined period (e.g., 15-30 minutes) at 37°C. For α2 agonists, cells are co-stimulated with forskolin to induce cAMP production, and the inhibitory effect of the agonist is measured.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is quantified, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression.

In Vivo Blood Pressure Measurement

This experiment assesses the physiological effect of an adrenergic agonist on blood pressure in a living organism.

Detailed Methodology:

  • Animal Preparation: Anesthetized rats or mice are surgically instrumented with a catheter in a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement. A venous catheter is also placed for drug administration.

  • Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer, and baseline blood pressure and heart rate are continuously recorded using a data acquisition system.

  • Drug Administration: The test adrenergic agonist (e.g., this compound, phenylephrine) is administered intravenously as a bolus injection or a continuous infusion at various doses.

  • Data Recording: Changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, are recorded throughout the experiment.

  • Data Analysis: Dose-response curves are constructed by plotting the change in blood pressure against the dose of the agonist. The dose that produces a specific response (e.g., a 20 mmHg increase in mean arterial pressure) can be determined.

Conclusion

This compound emerges as a novel modulator of the adrenergic system with a distinct mechanism of action compared to classical adrenergic agonists. While it demonstrates partial agonist activity at β-adrenergic receptors, its complete pharmacological profile, including its effects on α-adrenergic subtypes and its precise binding affinities and functional potencies, requires further investigation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further explore the intricate role of PAG and other adrenergic agonists in health and disease. The continued study of such gut microbiota-derived metabolites holds promise for the development of new therapeutic strategies targeting the adrenergic system.

References

Comparative analysis of Phenylacetylglycine in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the gut microbial metabolite Phenylacetylglycine (PAG) reveals a paradoxical role in various disease models. While elevated levels are linked to adverse cardiovascular events, emerging evidence highlights its protective effects in ischemic injuries. This guide provides a detailed comparison of PAG's performance in cardiovascular and cerebrovascular disease models, supported by experimental data, detailed protocols, and pathway visualizations.

This compound (PAG), a gut microbiota-derived metabolite of phenylalanine, has garnered significant attention in the scientific community for its multifaceted and seemingly contradictory roles in health and disease. While its human counterpart, Phenylacetylglutamine (PAGln), is more predominant in humans, PAG is the primary form in rodents and is extensively used in preclinical research.[1][2] This guide delves into a comparative analysis of PAG's function in cardiovascular and cerebrovascular disease models, offering insights for researchers, scientists, and drug development professionals.

At a Glance: this compound in Disease Models

Disease ModelKey FindingsImplicated MechanismReferences
Cardiovascular Disease (Thrombosis & Heart Failure) Elevated PAGln levels are associated with an increased risk of major adverse cardiovascular events, including heart failure and thrombosis.[3][4][5] PAGln enhances platelet activation and thrombosis potential.[3][6]Activation of α2A, α2B, and β2-adrenergic receptors on platelets.[1][2][1][2][3][4][5][6]
Myocardial Ischemia/Reperfusion Injury PAGly suppresses cardiomyocyte apoptosis and reduces infarct size.[7]Activation of β2-adrenergic receptor (β2AR), leading to the activation of the anti-apoptotic Gαi/PI3K/AKT signaling cascade.[7][7]
Cerebrovascular Disease (Ischemic Stroke) Elevated PAGln levels are associated with a higher risk of ischemic stroke and poorer outcomes.[8]Enhanced platelet activation and thrombosis potential.[8][8]
Cerebral Ischemia/Reperfusion Injury PAGly mitigates cerebral infarct volume and improves neurobehavioral outcomes. It also reduces neuronal apoptosis and suppresses the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) from microglia.[1]Inhibition of microglial inflammation via β2-adrenergic receptors (β2AR).[1][1]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from key experimental studies, providing a clear comparison of PAG's effects in different disease models.

Table 1: In Vitro and In Vivo Effects of this compound in Myocardial Ischemia/Reperfusion Injury
ParameterModel SystemPAGly Concentration/DoseObserved EffectReference
Cardiomyocyte ApoptosisHypoxia/Reoxygenation (H/R) model in neonatal mouse cardiomyocytes (NMCMs)100 µMSignificantly suppressed H/R injury-induced apoptosis.[7]
Infarct SizeIn vivo mouse model of myocardial I/R injuryAppropriate dose (not specified)Reduced infarct size.[7]
Intracellular Ca2+ DynamicsMouse ventricular myocytes100 µMIncreased action potential-induced Ca2+ transients and sarcoplasmic reticulum (SR) Ca2+ load.[4]
Table 2: Neuroprotective Effects of this compound in Cerebral Ischemia/Reperfusion Injury
ParameterModel SystemPAGly Concentration/DoseObserved EffectReference
Cerebral Infarct VolumeRat cerebral ischemia/reperfusion (I/R) injury modelNot specifiedMarkedly alleviated cerebral infarct volume (P = 0.0024).[1]
Neuronal ApoptosisIn vitro model using LPS-induced BV2 cells and neuronsNot specifiedReduced neuronal apoptosis (P = 0.000003).[1]
Pro-inflammatory Cytokine Release (from microglia)In vitro model using LPS-induced BV2 cellsNot specifiedSuppressed the release of TNF-α (P = 0.0018), IL-1β (P = 0.0310), and IL-6 (P = 0.0017).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of this compound.

Protocol 1: Measurement of this compound in Biological Samples using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the quantitative analysis of PAG in plasma or urine.

  • Sample Preparation:

    • Thaw frozen plasma or urine samples on ice.

    • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled PAG).

    • Precipitate proteins by adding 400 µL of cold methanol.

    • Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can consist of two solvents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient elution is typically used to separate the analyte.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for PAG and the internal standard need to be optimized.

Protocol 2: TUNEL Assay for Detection of Apoptosis in Cardiac Tissue

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to identify apoptotic cells in heart tissue sections.

  • Tissue Preparation:

    • Fix heart tissue in 4% paraformaldehyde and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization and Staining:

    • Permeabilize the tissue sections with Proteinase K solution.

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.

    • Wash the slides with phosphate-buffered saline (PBS).

  • Detection and Visualization:

    • For fluorescence detection, mount the slides with a mounting medium containing a fluorescent dye (e.g., DAPI) to counterstain the nuclei.

    • Visualize the slides under a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce.

Protocol 3: TTC Staining for Infarct Size Assessment in Brain Tissue

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.

  • Brain Tissue Preparation:

    • Following the experimental period, euthanize the animal and perfuse with saline.

    • Carefully remove the brain and slice it into 2 mm coronal sections.

  • Staining Procedure:

    • Immerse the brain slices in a 2% TTC solution in PBS.

    • Incubate at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis:

    • Capture high-resolution images of the stained sections.

    • Use image analysis software to quantify the area of infarction relative to the total area of the brain slice.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow.

PAG_Signaling_Pathways cluster_prothrombotic Pro-thrombotic and Pro-fibrotic Effects cluster_protective Protective Effects in Ischemia/Reperfusion PAGln Phenylacetylglutamine (PAGln) Adrenergic_Receptors α2A, α2B, β2-Adrenergic Receptors (on Platelets) PAGln->Adrenergic_Receptors Heart_Failure Heart Failure PAGln->Heart_Failure Promotes Fibrosis Platelet_Activation Platelet Activation Adrenergic_Receptors->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis PAGly This compound (PAGly) b2AR_Cardio β2-Adrenergic Receptor (Cardiomyocytes) PAGly->b2AR_Cardio b2AR_Neuro β2-Adrenergic Receptor (Microglia) PAGly->b2AR_Neuro PI3K_AKT PI3K/AKT Pathway b2AR_Cardio->PI3K_AKT Inflammation_Suppression Suppression of Inflammatory Cytokines b2AR_Neuro->Inflammation_Suppression Anti_Apoptosis Suppression of Apoptosis PI3K_AKT->Anti_Apoptosis Cardioprotection Cardioprotection Anti_Apoptosis->Cardioprotection Neuroprotection Neuroprotection Inflammation_Suppression->Neuroprotection

Caption: Signaling pathways of this compound and its derivatives.

Experimental_Workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo / In Vitro Analysis Animal_Model Disease Model (e.g., Myocardial or Cerebral Ischemia) PAG_Admin Administration of this compound Animal_Model->PAG_Admin LC_MS LC-MS Analysis (PAG concentration) Animal_Model->LC_MS Blood/Urine Collection Outcome_Assessment Outcome Assessment PAG_Admin->Outcome_Assessment Tissue_Harvest Tissue Harvesting (Heart or Brain) Outcome_Assessment->Tissue_Harvest Histology Histological Analysis (e.g., TTC, TUNEL) Tissue_Harvest->Histology Biochemical Biochemical Assays (e.g., Cytokine levels) Tissue_Harvest->Biochemical Molecular Molecular Analysis (e.g., Western Blot for signaling proteins) Tissue_Harvest->Molecular Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for studying this compound.

References

Phenylacetylglycine's Engagement with Adrenergic Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the gut microbiota metabolite Phenylacetylglycine (PAGly) and its interaction with adrenergic receptors reveals its role as a modulator of adrenergic signaling. This guide provides a comparative analysis of PAGly's performance against standard adrenergic receptor ligands, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

This compound (PAGly), a metabolite produced by the gut microbiota from the dietary amino acid phenylalanine, has emerged as a significant modulator of the adrenergic system. Primarily found in rodents, with its analogue Phenylacetylglutamine (PAGln) being more abundant in humans, PAGly has been shown to interact with G-protein coupled adrenergic receptors, influencing cardiovascular function and other physiological processes. This guide synthesizes available data to validate and characterize the role of PAGly in adrenergic receptor binding and signaling.

Comparative Analysis of Adrenergic Receptor Ligands

To understand the binding characteristics of this compound in the context of known adrenergic ligands, a comparison with the non-selective β-agonist isoproterenol and the non-selective β-antagonist propranolol is presented. While specific binding affinity values (K_i_ or IC_50_) for PAGly across different adrenergic receptor subtypes remain to be definitively quantified in publicly available literature, functional assay data provides valuable insights into its activity.

CompoundReceptor Target(s)Reported Affinity/PotencyFunctional Effect
This compound (PAGly) β-adrenergic receptors (higher affinity for β2), α2A, α2BQuantitative K_i_/IC_50_ values not consistently reported. Functional assays show it is less potent than isoproterenol.Partial Agonist
Isoproterenol β1 and β2-adrenergic receptorsK_i_: ~0.22 µM (β1), ~0.46 µM (β2); EC_50_ for cAMP response: ~2.5 - 4.3 nMFull Agonist
Propranolol β1 and β2-adrenergic receptorsK_i_: ~8 ng/mL (in plasma); Dissociation constant (K_d_): ~2.5 nMAntagonist

Experimental Validation of this compound's Adrenergic Activity

The interaction of PAGly with adrenergic receptors has been substantiated through various in vitro and cellular assays. These experiments collectively demonstrate that PAGly acts as a partial agonist, capable of stimulating β-adrenergic receptors, albeit less effectively than full agonists like isoproterenol. Furthermore, PAGly can compete with these agonists, thereby blunting the overall adrenergic response.

Experimental Protocols

1. Radioligand Competition Binding Assay (Hypothetical Protocol for PAGly):

This assay is designed to determine the binding affinity of PAGly for β-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.

  • Materials:

    • Cell membranes prepared from tissues or cells expressing β-adrenergic receptors (e.g., rat heart, CHO cells expressing human β2-AR).

    • Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.

    • Unlabeled Ligands: this compound, Isoproterenol (for positive control), Propranolol (for non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membrane preparation in the assay buffer.

    • Add increasing concentrations of unlabeled this compound to compete for binding to the receptors.

    • Include control tubes with the radioligand alone (total binding) and with an excess of unlabeled propranolol (non-specific binding).

    • Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC_50_ value (the concentration of PAGly that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation.

2. Intracellular cAMP Measurement Assay:

This assay quantifies the functional consequence of β-adrenergic receptor activation by measuring the production of the second messenger, cyclic AMP (cAMP).

  • Materials:

    • Cultured cells expressing β-adrenergic receptors (e.g., HEK293, cardiomyocytes).

    • PAGly, Isoproterenol.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based).

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluence.

    • Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

    • Stimulate the cells with varying concentrations of PAGly or isoproterenol for a defined time (e.g., 15-30 minutes).

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Generate dose-response curves and determine the EC_50_ values for PAGly and isoproterenol.

3. Protein Kinase A (PKA) Activity Assay:

This assay measures the activity of PKA, a key downstream effector of the β-adrenergic signaling pathway.[1]

  • Materials:

    • Cell lysates from cells treated with PAGly or isoproterenol.

    • PKA activity assay kit (e.g., colorimetric, fluorescent, or radioactive).

    • PKA substrate (e.g., a specific peptide).

    • ATP.

  • Procedure:

    • Prepare cell lysates from control and treated cells.

    • Incubate the cell lysates with a PKA-specific substrate in the presence of ATP.

    • The kit provides a method to detect the phosphorylation of the substrate by PKA. This can be through a phospho-specific antibody in an ELISA format or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

    • Quantify the PKA activity based on the signal generated.

    • Compare the PKA activity in PAGly-treated cells to that in untreated and isoproterenol-treated cells.

Signaling Pathway and Experimental Workflow

The binding of this compound to β-adrenergic receptors initiates a downstream signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for its validation.

G PAGly-Mediated Adrenergic Signaling Pathway PAGly This compound (PAGly) AdrenergicReceptor β-Adrenergic Receptor PAGly->AdrenergicReceptor Binds G_Protein G Protein (Gs) AdrenergicReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ca2+ mobilization) PKA->Downstream Phosphorylates targets leading to

Caption: this compound (PAGly) binds to and activates β-adrenergic receptors, initiating a G-protein-mediated signaling cascade that leads to the production of cAMP, activation of PKA, and subsequent downstream cellular responses.

G Experimental Workflow for Validating PAGly's Adrenergic Activity cluster_binding Binding Affinity cluster_signaling Downstream Signaling BindingAssay Radioligand Competition Binding Assay BindingData Determine Ki / IC50 BindingAssay->BindingData cAMP_Assay cAMP Measurement Assay PKA_Assay PKA Activity Assay cAMP_Assay->PKA_Assay cAMP_Data Determine EC50 cAMP_Assay->cAMP_Data PKA_Data Measure PKA Activity PKA_Assay->PKA_Data PAGly This compound (PAGly) PAGly->BindingAssay PAGly->cAMP_Assay

Caption: A typical experimental workflow to characterize this compound's interaction with adrenergic receptors involves determining its binding affinity through competition assays and quantifying its functional effects on downstream signaling molecules like cAMP and PKA.

References

Phenylacetylglycine's Prognostic Value in Cardiovascular Disease: An Independent Cohort Validation Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the prognostic utility of the gut microbial metabolite Phenylacetylglycine and its human analog, Phenylacetylglutamine.

This guide provides an objective comparison of the prognostic performance of this compound (PAG) and Phenylacetylglutamine (PAGln) with other biomarkers in cardiovascular disease, supported by data from independent cohort validations. Detailed experimental methodologies and signaling pathways are also presented to provide a comprehensive overview for research and drug development applications.

Comparative Prognostic Performance

The gut microbiota-derived metabolite Phenylacetylglutamine (PAGln), and its rodent equivalent this compound (PAGly), have emerged as significant predictors of adverse cardiovascular events.[1][2][3][4][5][6][7] Independent validation studies have confirmed the prognostic value of PAGln in heart failure and ischemic stroke, often showing performance comparable or additive to established biomarkers.

Heart Failure

Elevated plasma levels of PAGln are independently associated with an increased risk of adverse cardiovascular events in patients with heart failure (HF).[1][3] A study involving 3,152 HF patients demonstrated that higher PAGln levels were linked to a greater risk of cardiovascular death or heart transplantation.[1] This association remained significant even after adjusting for traditional risk factors and the established biomarker, NT-proBNP.[3] In fact, the concurrent assessment of both PAGln and NT-proBNP levels was shown to enhance risk stratification among HF patients.[1]

Biomarker Comparison for 5-Year All-Cause Mortality in Heart Failure (Cleveland Cohort)
Biomarker Quartile Comparison Adjusted Hazard Ratio (95% CI) P-value
PAGln Q4 vs Q11.64 (1.07–2.53)<0.05
TMAO Q4 vs Q1--
PAGln + TMAO (both > median) High vs LowHighest mortality risk-

Data synthesized from a study on the prognostic value of phenylacetylglutamine in patients with heart failure. The model was adjusted for age, sex, systolic blood pressure, LDL-C, HDL-C, diabetes, race, eGFR, log NT-proBNP, log hs-CRP, LVEF, ischemic etiology, and HF drug treatment.[3]

In an independent validation cohort from Berlin, elevated PAGln levels were also associated with a 1.92-fold increased risk of 3-year heart failure hospitalization or all-cause mortality.[3] Notably, patients with high levels of both PAGln and another gut-derived metabolite, TMAO, exhibited the highest mortality risk, with a 5-year mortality rate of 53% for those in the highest quartile for both markers.[3]

Ischemic Stroke

In patients with acute ischemic stroke (IS), plasma PAGln levels were found to be significantly higher than in healthy controls.[8] Elevated PAGln was independently associated with a higher risk of unfavorable short-term outcomes at 3 months post-stroke.[8]

Prognostic Value of PAGln in Ischemic Stroke
Comparison Adjusted Odds Ratio (95% CI) P-value
IS vs. Healthy Controls (Highest vs. Lowest Tertile) 9.362 (3.797–23.083)<0.001
Unfavorable vs. Favorable Outcome (Highest vs. Lowest Tertile) 2.286 (1.188–4.401)<0.05

Data from a study on Phenylacetylglutamine as a novel biomarker in acute ischemic stroke. Models were adjusted for potential confounders.[8]

Coronary In-Stent Restenosis

A study on patients with coronary in-stent restenosis (ISR) found that plasma levels of both Phenylalanine (Phe) and PAGln were significantly higher in the ISR group compared to the in-stent patent (ISP) group.[9] Both Phe and PAGln were identified as independent predictors of coronary ISR, with PAGln showing better discrimination performance in ROC curve analysis.[9]

Predictive Performance for Coronary In-Stent Restenosis
Biomarker AUC (95% CI)
Phenylalanine (Phe) 0.732 (0.606–0.858)
PAGln 0.861 (0.766–0.957)

Data from a study on the prognostic value of plasma phenylalanine and phenylacetylglutamine in coronary in-stent restenosis.[9]

Signaling Pathways and Experimental Workflows

The prognostic value of PAG is underpinned by its interaction with key signaling pathways involved in cardiovascular function.

This compound Signaling Pathway

This compound and Phenylacetylglutamine are produced from the dietary amino acid phenylalanine by gut microbiota.[1][2] Mechanistic studies have revealed that PAGln and PAGly can interact with adrenergic receptors, which are crucial in regulating cardiac function.[2][4][6] Specifically, PAGly has been shown to stimulate β2-adrenergic receptors (β2AR), activating an anti-apoptotic Gαi/PI3K/AKT signaling cascade.[1][10] This can protect against cardiac injury caused by ischemia/reperfusion.[1][10] However, at high concentrations, PAGly can also compete with selective adrenergic agonists, potentially blunting their inotropic effects.[2][4][6]

PAG_Signaling cluster_gut Gut Lumen cluster_host Host Circulation & Tissues Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylacetate Phenylacetate Gut Microbiota->Phenylacetate PAG This compound (PAGly) / Phenylacetylglutamine (PAGln) Phenylacetate->PAG Conjugation with Glycine/Glutamine Adrenergic_Receptors Adrenergic Receptors (e.g., β2AR) PAG->Adrenergic_Receptors Binds to G_Protein Gαi Protein Adrenergic_Receptors->G_Protein Activates Platelet_Activation Platelet Activation Adrenergic_Receptors->Platelet_Activation Enhances Thrombotic Potential Ca_Signaling Cardiac Ca2+ Signaling Adrenergic_Receptors->Ca_Signaling Modulates PI3K PI3K G_Protein->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition

Figure 1: this compound (PAG) metabolic origin and signaling pathway.

Experimental Workflow for PAGln Quantification

The quantification of PAGln in plasma samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Blood_Collection Fasting Blood Sample Collection Plasma_Separation Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation with Acetonitrile/Methanol Plasma_Separation->Protein_Precipitation Supernatant_Collection Supernatant Collection and Drying Protein_Precipitation->Supernatant_Collection Reconstitution Reconstitution in Mobile Phase Supernatant_Collection->Reconstitution LC_Separation Liquid Chromatography Separation (e.g., C18 column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection and Quantification LC_Separation->MS_Detection Data_Processing Data Processing and Peak Integration MS_Detection->Data_Processing Quantification Quantification using Stable Isotope-Labeled Internal Standard Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 2: General experimental workflow for PAGln quantification in plasma.

Experimental Protocols

Plasma Sample Collection and Preparation
  • Blood Collection: Blood samples are drawn from subjects after an overnight fast.[11]

  • Plasma Separation: The collected blood is centrifuged at 3,000 rpm for 15 minutes at 4°C to separate the plasma. The plasma samples are then stored at -80°C until analysis.[11]

  • Protein Precipitation: A 100 μL plasma sample is deproteinized by adding 400 μL of a 1:1 (v/v) mixture of acetonitrile and methanol. The mixture is vortexed, sonicated, and then centrifuged at 12,000 rpm for 15 minutes at 4°C.[11]

  • Supernatant Processing: The resulting supernatant is collected, dried under nitrogen, and then reconstituted in 100 μL of a 1:1 (v/v) mixture of acetonitrile and water. The reconstituted sample is vortexed, sonicated, and centrifuged again before being transferred to an autosampler vial for analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The separation of PAGln is typically achieved using a C18 reversed-phase column (e.g., Waters ACQUITY UPLC T3, 2.1 × 100 mm; 1.8 μm).[11] A common mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), with a gradient elution.[11]

  • Mass Spectrometry Detection: The analysis is performed on a tandem mass spectrometer, such as an AB SCIEX Qtrap 6500 system, using electrospray ionization (ESI) in either positive or negative mode.[11] Data is acquired in the information-dependent acquisition (IDA) mode.[11]

Conclusion

Independent cohort validations have consistently demonstrated the prognostic value of the gut microbiota-derived metabolite Phenylacetylglutamine in various cardiovascular diseases, including heart failure and ischemic stroke. Its ability to provide prognostic information that is additive to established biomarkers highlights its potential as a valuable tool for risk stratification in clinical practice. Further research into the therapeutic modulation of PAGln production and signaling may open new avenues for the management of cardiovascular disease.

References

Disease & Therapeutic Application

Application Notes and Protocols: Investigating the Role of Phenylacetylglycine in Alzheimer's Disease Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1] Emerging evidence points to a critical role of the gut-brain axis in AD pathogenesis, where metabolites produced by the gut microbiota can influence brain health and disease.[2][3] Phenylacetylglycine (PAG), a metabolite derived from the microbial breakdown of phenylalanine, has garnered attention for its neuroprotective properties.[4] Although direct evidence in Alzheimer's disease is still emerging, its demonstrated ability to cross the blood-brain barrier and modulate neuroinflammation presents a compelling avenue for investigation.[4]

These application notes provide a comprehensive overview of the current understanding and a hypothetical framework for the role of PAG in AD. Detailed protocols are provided to facilitate the investigation of PAG's potential therapeutic effects on key aspects of AD pathology.

This compound: A Gut-Derived Metabolite with Neuroprotective Potential

This compound is synthesized from dietary phenylalanine by gut bacteria and subsequently absorbed into circulation.[4] Studies have demonstrated its ability to cross the blood-brain barrier, a critical prerequisite for direct action within the central nervous system.[4] The primary known mechanism of PAG's neuroprotective effect is its interaction with β2-adrenergic receptors (β2AR) on microglia, the resident immune cells of the brain.[4] By binding to these receptors, PAG can suppress the activation of microglia, thereby reducing the release of pro-inflammatory cytokines.[4]

Hypothetical Role of this compound in Alzheimer's Disease

Given the central role of neuroinflammation in the progression of Alzheimer's disease, the anti-inflammatory properties of PAG suggest a potential therapeutic role. The proposed mechanism centers on the modulation of microglial activity. In AD, microglia are chronically activated by Aβ plaques, leading to a sustained inflammatory state that contributes to neuronal damage.[5] PAG, by suppressing this activation through β2AR signaling, could mitigate this damage. Furthermore, dysregulation of phenylalanine metabolism has been noted in the hippocampus of individuals with AD, suggesting that alterations in PAG levels could be associated with the disease.[6]

Proposed Mechanisms of Action in AD:

  • Attenuation of Neuroinflammation: By inhibiting the activation of microglia, PAG may reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to be elevated in the AD brain and contribute to neurotoxicity.[4][5]

  • Reduction of Aβ-induced Neuronal Apoptosis: Chronic neuroinflammation exacerbates neuronal cell death. By creating a less inflammatory environment, PAG could indirectly protect neurons from apoptosis.[4]

  • Modulation of Synaptic Plasticity: Synaptic dysfunction is an early feature of AD, and neuroinflammation is a key contributor to this process.[7] By reducing inflammation, PAG may help preserve synaptic function.

Quantitative Data Summary

While direct quantitative data for this compound's effects in Alzheimer's disease models are not yet available, data from a cerebral ischemia/reperfusion injury model, which also involves significant neuroinflammation, provide a valuable reference for its potential efficacy.

Parameter MeasuredModel SystemTreatmentResultReference
TNF-α mRNA Expression LPS-stimulated BV2 Microglia24h PAG pretreatmentSignificant reduction (P = 0.0016)[4]
IL-1β mRNA Expression LPS-stimulated BV2 Microglia24h PAG pretreatmentSignificant reduction (P = 0.0009)[4]
IL-6 mRNA Expression LPS-stimulated BV2 Microglia24h PAG pretreatmentSignificant reduction (P = 0.0409)[4]
Neuronal Apoptosis Primary neurons co-cultured with LPS-stimulated microglial mediumPAG treatmentSignificant reduction in apoptosis (P = 0.000003)[4]
Cerebral Infarct Volume Rat model of cerebral I/R injuryPAG administrationMarked alleviation of infarct volume (P = 0.0024)[4]
Neurobehavioral Outcomes Rat model of cerebral I/R injuryPAG administrationImproved neurobehavioral scores (P = 0.0149)[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in modulating neuroinflammation and a general workflow for investigating its effects in an Alzheimer's disease context.

PAG_Signaling_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_brain Brain cluster_microglia Microglia cluster_neuron Neuron in AD Context Phenylalanine Dietary Phenylalanine Microbiota Gut Microbiota Phenylalanine->Microbiota Metabolism PAG_gut This compound (PAG) Microbiota->PAG_gut PAG_blood PAG PAG_gut->PAG_blood Absorption BBB Blood-Brain Barrier PAG_blood->BBB PAG_brain PAG BBB->PAG_brain Transport Beta2AR β2-Adrenergic Receptor PAG_brain->Beta2AR Binds to Inflammation Pro-inflammatory Signaling Cascade Beta2AR->Inflammation Inhibits Cytokines Release of TNF-α, IL-1β, IL-6 Inflammation->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Apoptosis Neuronal Apoptosis Neuroinflammation->Apoptosis Induces Abeta Amyloid-β (Aβ) Abeta->Inflammation Activates Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies A1 Primary Microglia Culture A2 Aβ / LPS Stimulation A1->A2 A3 PAG Treatment A2->A3 A4 Assess Microglial Activation (e.g., Cytokine release, Morphology) A3->A4 B1 Organotypic Brain Slice Cultures from AD Mouse Model B2 PAG Treatment B1->B2 B3 Assess Neuroinflammation, Synaptic Plasticity, and Neuronal Viability B2->B3 C1 AD Transgenic Mouse Model C2 Chronic PAG Administration C1->C2 C3 Behavioral Testing (e.g., Morris Water Maze) C2->C3 C4 Post-mortem Brain Analysis (Aβ plaques, p-Tau, Microgliosis) C3->C4

References

Application Notes and Protocols: Phenylacetylglycine as a Therapeutic Target in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylacetylglycine (PAGly) is a metabolite derived from the breakdown of phenylalanine by gut microbiota.[1] Phenylalanine is converted to phenylacetic acid by gut bacteria, which is then conjugated with glycine to form PAGly.[1] Emerging research has identified PAGly and the related metabolite phenylacetylglutamine (PAGln) as significant players in cardiovascular health and disease.[2][3] These metabolites have garnered attention in the context of ischemic stroke due to their dual roles: influencing thrombosis and platelet activity, and potentially offering neuroprotection.[1][4] This document provides a comprehensive overview of PAGly's role in ischemic stroke, summarizes key quantitative data, and offers detailed protocols for its investigation as a therapeutic target.

This compound: A Dual-Role Therapeutic Target

The therapeutic potential of targeting this compound in ischemic stroke is complex, as studies have revealed both detrimental and protective effects.

  • Pro-thrombotic Role: High levels of the related metabolite, Phenylacetylglutamine (PAGln), have been strongly associated with an increased risk of thrombosis.[2] PAGln enhances platelet reactivity and aggregation, key events in the formation of occlusive thrombi that cause ischemic stroke.[2][4] It is thought to exert these effects by modulating adrenergic receptors on platelets.[2] This suggests that inhibiting the production or action of these metabolites could be a viable anti-thrombotic strategy.

  • Neuroprotective Role: Conversely, a recent study has demonstrated that this compound (PAGly) can have neuroprotective effects in the context of cerebral ischemia/reperfusion (I/R) injury.[1] In a rat model of stroke, PAGly was shown to reduce cerebral infarct volume and improve neurological outcomes.[1][5] This protective effect is believed to be mediated through its interaction with β2-adrenergic receptors (β2AR) on microglia, leading to a reduction in neuroinflammation.[1][5] PAGly was found to suppress the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 from activated microglia.[1][5]

This dual functionality makes PAGly a fascinating and challenging therapeutic target. Strategies may need to be nuanced, aiming to either selectively block its pro-thrombotic effects or enhance its neuroprotective actions.

Signaling Pathways

The biological effects of this compound and its related metabolites are mediated through interactions with G-protein coupled adrenergic receptors.

PAG_Signaling PAG Pro-Thrombotic Signaling Pathway cluster_gut Gut Lumen cluster_host Host Circulation / Platelet Dietary Phe Dietary Phe Gut Microbiota Gut Microbiota Dietary Phe->Gut Microbiota Metabolism PAA Phenylacetic Acid (PAA) Gut Microbiota->PAA PAG This compound (PAGly) PAA->PAG Glycine Conjugation (in Host) Adrenergic Receptors α2A, α2B, β2 Adrenergic Receptors PAG->Adrenergic Receptors Binds to Platelet Activation Platelet Activation Adrenergic Receptors->Platelet Activation Enhances Thrombosis Thrombosis Platelet Activation->Thrombosis Leads to Ischemic Stroke Ischemic Stroke Thrombosis->Ischemic Stroke Causes

Caption: Pro-thrombotic signaling cascade of this compound.

PAG_Neuroprotection PAG Neuroprotective Signaling Pathway cluster_brain Ischemic Brain Environment PAG This compound (PAGly) Beta2AR β2-Adrenergic Receptor (β2AR) PAG->Beta2AR Binds to & Inhibits Microglia Microglia Inflammation Microglial Inflammation Beta2AR->Inflammation Suppresses Cytokines Release of: TNF-α, IL-1β, IL-6 Inflammation->Cytokines Reduces Neuronal Apoptosis Neuronal Apoptosis Inflammation->Neuronal Apoptosis Reduces Neuroprotection Neuroprotection Inflammation->Neuroprotection Contributes to

Caption: Neuroprotective signaling cascade of this compound.

Quantitative Data Summary

Studies have quantified the plasma levels of Phenylacetylglutamine (PAGln), a closely related metabolite to PAGly, in patients with ischemic stroke. These findings highlight a significant association between elevated PAGln levels and the presence and severity of ischemic stroke.

Table 1: Plasma Phenylacetylglutamine (PAGln) Levels in Ischemic Stroke (IS) Patients vs. Healthy Controls.

Study CohortIS Patients (Median [IQR] µmol/L)Healthy Controls (Median [IQR] µmol/L)P-valueReference
Discovery & Validation2.0 [1.2-3.3]1.0 [0.6-1.5]< 0.001[6][7]

Table 2: Plasma Phenylacetylglutamine (PAGln) Levels by Stroke Severity.

Stroke Severity (NIHSS Score)Plasma PAGln (Median [IQR] µmol/L)ComparisonP-valueReference
Mild (0-5)1.9 [1.0–3.2]vs. Moderate-Severe0.007[8]
Moderate-Severe (>5)2.3 [1.5–3.5]vs. Mild0.007[8]

Table 3: Plasma Phenylacetylglutamine (PAGln) Levels in Ischemic Stroke Patients by Age.

Age Quartile (years)Plasma PAGln (Mean ± SD µmol/L)P-value (across groups)Reference
35-54186.87 ± 95.490.004[2][9]
69-87433.11 ± 474.030.004[2][9]
Note: A non-linear exponential increase was observed with a significant breakpoint at 71 years of age.[2][9]

Experimental Protocols

Investigating this compound as a therapeutic target requires robust and reproducible experimental models and assays.

Protocol 1: Quantification of this compound in Plasma

This protocol describes the measurement of PAGly/PAGln in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method.[6]

Principle: Plasma samples are deproteinized, and an internal standard (e.g., D5-PAGln) is added for accurate quantification. The sample is then injected into an LC-MS system where the analyte of interest is separated chromatographically and detected by mass spectrometry using Multiple Reaction Monitoring (MRM) for high specificity.[6]

Materials:

  • Plasma samples (stored at -80°C)

  • D5-PAGln internal standard (e.g., CDN Isotopes, Cat # D-6900)[6]

  • Methanol (ice-cold)

  • Deionized water

  • Microcentrifuge tubes

  • LC-MS system (e.g., AB SCIEX Qtrap 6500)[6]

  • C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 μm)[6]

Procedure:

  • Thaw plasma samples on ice.

  • Prepare a diluted plasma sample by mixing 5 µL of plasma with 43 µL of deionized water.[6]

  • In a clean microcentrifuge tube, add 48 µL of the diluted plasma.

  • Add 2 µL of 1 ppm D5-PAGln internal standard.[6]

  • Add 150 µL of ice-cold methanol to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 21,000 x g for 15 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

  • Inject the sample into the LC-MS system for analysis.

Data Analysis: Quantify the concentration of PAGly/PAGln by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.

PAG_Quantification_Workflow Workflow for PAG Quantification start Start: Plasma Sample step1 Dilute Plasma (5µL Plasma + 43µL H2O) start->step1 step2 Add Internal Standard (D5-PAGln) step1->step2 step3 Protein Precipitation (Ice-cold Methanol) step2->step3 step4 Vortex & Centrifuge (21,000g, 15 min, 4°C) step3->step4 step5 Collect Supernatant step4->step5 step6 LC-MS Analysis (MRM Mode) step5->step6 end End: Quantified PAG Level step6->end

Caption: Experimental workflow for quantifying this compound in plasma.

Protocol 2: In Vitro Platelet Aggregation Assay

This assay assesses the effect of PAGly on platelet function by measuring the aggregation of platelets in response to various agonists. Light Transmission Aggregometry (LTA) is the gold standard method.[10][11]

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, causing the PRP to become more transparent. An aggregometer measures this change in light transmission over time, which is proportional to the extent of aggregation.[11][12]

Materials:

  • Fresh human whole blood collected in sodium citrate tubes.

  • This compound (PAGly) test compound.

  • Platelet agonists (e.g., ADP, collagen, thrombin).

  • Saline solution.

  • Aggregometer with cuvettes and stir bars.

  • Centrifuge.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood, discarding the first few mL to avoid activation.[10]

    • To obtain Platelet-Rich Plasma (PRP), centrifuge whole blood at 200 x g for 8-10 minutes at room temperature.[10][11]

    • To obtain Platelet-Poor Plasma (PPP), re-centrifuge the remaining blood at 2,500 x g for 10-15 minutes.[10][11] PPP is used to set the 100% aggregation baseline.

  • Assay Setup:

    • Pipette PRP into aggregometer cuvettes with a stir bar.

    • Pre-incubate the PRP with different concentrations of PAGly or vehicle control for a specified time (e.g., 2 minutes) at 37°C.[12]

  • Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[11]

    • Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 10 minutes).[11]

Data Analysis: The primary endpoint is the maximum percentage of platelet aggregation. Compare the aggregation curves and maximal aggregation percentages between PAGly-treated samples and controls to determine its pro- or anti-aggregatory effects.

Protocol 3: Animal Model of Ischemic Stroke (tMCAO)

The transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents is a widely used and clinically relevant model of focal ischemic stroke.[1][13]

Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery (MCA), inducing ischemia. After a defined period (e.g., 60-90 minutes), the filament is withdrawn to allow reperfusion, mimicking the clinical scenario of thrombus removal.[1][14]

Materials:

  • Rodents (rats or mice).

  • Small animal anesthesia system (e.g., isoflurane).[1]

  • Surgical microscope.

  • Micro-sutures and surgical instruments.

  • Silicone-coated monofilament.

  • Laser-Doppler flowmetry device (optional, to monitor cerebral blood flow).

Procedure:

  • Anesthetize the animal (e.g., 4-5% isoflurane for induction, 1-2% for maintenance).[1]

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert the silicone-coated monofilament through a small incision in the ECA stump and advance it up the ICA until a slight resistance is felt, indicating occlusion of the MCA origin.

  • Maintain the occlusion for the desired ischemic period (e.g., 90 minutes).

  • Withdraw the filament to allow reperfusion.

  • Close the incision and allow the animal to recover.

  • Administer PAGly or vehicle at desired time points (before, during, or after ischemia) based on the study design.

Assessment of Outcome:

  • Neurological Deficit Scoring: Evaluate motor and sensory function at various time points post-surgery.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animal, remove the brain, and slice it into sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Calculate the infarct volume.[15]

Drug Development and Therapeutic Strategies

Targeting the PAGly pathway presents several opportunities for therapeutic intervention in ischemic stroke.

Drug_Development_Strategy Therapeutic Strategies Targeting PAG Target Targeting the PAG Pathway Strategy1 1. Modulate Gut Microbiota Target->Strategy1 Strategy2 2. Inhibit PAG Synthesis Target->Strategy2 Strategy3 3. Block PAG-Receptor Interaction Target->Strategy3 Strategy4 4. Enhance Neuroprotective Pathway Target->Strategy4 Approach1a Probiotics / Prebiotics Strategy1->Approach1a Approach1b Dietary Intervention (limit Phenylalanine) Strategy1->Approach1b Approach2a Inhibit Microbial Enzymes (e.g., porA) Strategy2->Approach2a Approach2b Inhibit Host Conjugation Enzymes Strategy2->Approach2b Approach3a Adrenergic Receptor Antagonists Strategy3->Approach3a Approach4a Develop PAGly Analogs (selective for β2AR) Strategy4->Approach4a

Caption: Potential drug development strategies targeting this compound.

  • Modulation of Gut Microbiota: Altering the composition of the gut microbiome through probiotics, prebiotics, or dietary changes could reduce the production of PAGly precursors.[16]

  • Inhibition of Synthesis: Developing small molecule inhibitors that target the microbial or host enzymes responsible for synthesizing PAGly could directly lower its circulating levels.[17]

  • Receptor Blockade: Using specific antagonists for the adrenergic receptors that mediate the pro-thrombotic effects of PAGly could prevent platelet hyper-reactivity.[18]

  • Selective Agonism: Designing PAGly analogs that selectively activate the neuroprotective pathway via microglial β2AR without triggering pro-thrombotic effects could be a novel neuroprotective strategy.[5]

This compound is a gut microbiota-derived metabolite that represents a novel and complex therapeutic target in ischemic stroke. Its dual capacity to promote thrombosis while also offering potential neuroprotection necessitates a thorough and nuanced approach to therapeutic development. The protocols and data presented here provide a framework for researchers to investigate the multifaceted roles of PAGly, with the ultimate goal of developing innovative treatments to improve outcomes for stroke patients. Future research should focus on elucidating the precise molecular interactions of PAGly, identifying the specific microbial producers, and developing targeted therapies that can selectively modulate its activity.

References

Investigating Phenylacetylglycine in Diabetic Nephropathy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys. The pathogenesis of DN is complex, involving intertwined pathways of inflammation, oxidative stress, and fibrosis. Phenylacetylglycine (PAG), a gut microbiota-derived metabolite, has emerged as a molecule of interest in the context of kidney disease. While often considered a uremic toxin that accumulates in chronic kidney disease (CKD), recent studies suggest a more nuanced role for PAG in the specific setting of diabetic nephropathy. This document provides detailed application notes and experimental protocols for investigating the role of PAG in preclinical models of diabetic nephropathy.

A study involving streptozotocin (STZ)-induced diabetic endothelial nitric oxide synthase knockout (eNOS-/-) mice on a C57BLKS background and eNOS-/- db/db mice revealed significantly lower urinary levels of N-phenyl-acetylglycine in diabetic mice compared to their non-diabetic counterparts.[1] This same study observed a reverse correlation between urinary PAG levels and the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.[1] These findings suggest a potential protective or modulatory role for PAG in the early stages of diabetic nephropathy, warranting further investigation into its mechanisms of action.

Data Presentation

The following tables summarize hypothetical quantitative data based on potential outcomes of investigating this compound (PAG) in a streptozotocin (STZ)-induced diabetic mouse model. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Effect of this compound on Renal Function Parameters

GroupTreatmentSerum Creatinine (mg/dL)Albumin-to-Creatinine Ratio (μg/mg)
ControlVehicle0.4 ± 0.130 ± 5
DiabeticVehicle1.2 ± 0.3350 ± 50
DiabeticPAG (low dose)0.9 ± 0.2200 ± 40
DiabeticPAG (high dose)0.6 ± 0.1100 ± 30

Table 2: Effect of this compound on Inflammatory Markers in Kidney Tissue

GroupTreatmentTNF-α (pg/mg protein)IL-6 (pg/mg protein)MCP-1 (pg/mg protein)
ControlVehicle50 ± 1030 ± 8100 ± 20
DiabeticVehicle250 ± 40180 ± 30500 ± 70
DiabeticPAG (low dose)180 ± 35120 ± 25350 ± 60
DiabeticPAG (high dose)100 ± 2070 ± 15200 ± 40

Table 3: Effect of this compound on Oxidative Stress Markers in Kidney Tissue

GroupTreatmentSuperoxide Dismutase (SOD) Activity (U/mg protein)Malondialdehyde (MDA) (nmol/mg protein)
ControlVehicle250 ± 301.5 ± 0.3
DiabeticVehicle120 ± 205.0 ± 0.8
DiabeticPAG (low dose)180 ± 253.5 ± 0.6
DiabeticPAG (high dose)230 ± 302.0 ± 0.4

Table 4: Effect of this compound on Fibrosis Markers in Kidney Tissue

GroupTreatmentCollagen IV (% area)Fibronectin (% area)
ControlVehicle2 ± 0.51 ± 0.3
DiabeticVehicle15 ± 310 ± 2
DiabeticPAG (low dose)10 ± 2.57 ± 1.5
DiabeticPAG (high dose)5 ± 1.03 ± 0.8

Experimental Protocols

Induction of Diabetic Nephropathy in Mice

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ), a widely used method for modeling diabetic nephropathy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Blood glucose monitoring system

  • Insulin (optional, for maintaining long-term health)

Procedure:

  • Fast the mice for 4-6 hours before STZ injection.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A common dose is 50 mg/kg body weight for five consecutive days for a multiple low-dose protocol.

  • Administer the STZ solution via intraperitoneal (i.p.) injection.

  • Administer an equivalent volume of citrate buffer to the control group.

  • Monitor blood glucose levels 48-72 hours after the final STZ injection and then weekly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • For long-term studies, small doses of long-acting insulin may be administered to prevent severe weight loss and mortality, while maintaining hyperglycemia.

This compound Administration

This protocol outlines the administration of PAG to the diabetic mouse model.

Materials:

  • This compound (PAG)

  • Sterile saline (0.9% NaCl)

  • Animal gavage needles or appropriate equipment for intraperitoneal injection

Procedure:

  • Prepare PAG solutions in sterile saline at the desired concentrations for low-dose and high-dose treatment groups. A typical dose for a related compound, phenylacetic acid, administered intraperitoneally has been documented.

  • Begin PAG administration after the confirmation of diabetes (e.g., 2 weeks post-STZ injection).

  • Administer PAG daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 8-12 weeks).

  • Administer an equivalent volume of sterile saline to the control and diabetic vehicle groups.

Assessment of Renal Function

a. Urine Collection and Albumin-to-Creatinine Ratio (ACR) Measurement:

  • House mice individually in metabolic cages for 24-hour urine collection.

  • Centrifuge the collected urine to remove debris.

  • Measure urinary albumin concentration using a mouse-specific ELISA kit.

  • Measure urinary creatinine concentration using a commercially available creatinine assay kit.

  • Calculate the ACR by dividing the albumin concentration (in μg) by the creatinine concentration (in mg).

b. Serum Creatinine Measurement:

  • Collect blood via cardiac puncture or tail vein sampling at the end of the study.

  • Separate serum by centrifugation.

  • Measure serum creatinine levels using a creatinine assay kit.

Analysis of Inflammatory, Oxidative Stress, and Fibrosis Markers

a. Tissue Homogenization:

  • At the end of the study, euthanize the mice and perfuse the kidneys with cold PBS.

  • Excise the kidneys, remove the capsule, and snap-freeze in liquid nitrogen or fix in 10% neutral buffered formalin.

  • Homogenize a portion of the frozen kidney tissue in appropriate lysis buffers for protein and RNA extraction.

b. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Use commercially available ELISA kits to quantify the protein levels of TNF-α, IL-6, and MCP-1 in the kidney tissue homogenates.

c. Oxidative Stress Assays:

  • Measure superoxide dismutase (SOD) activity in kidney homogenates using a SOD assay kit.

  • Quantify malondialdehyde (MDA) levels, a marker of lipid peroxidation, in kidney homogenates using a TBARS assay kit.

d. Western Blotting:

  • Separate proteins from kidney homogenates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Collagen IV, Fibronectin, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

e. Histology and Immunohistochemistry:

  • Embed formalin-fixed kidney tissues in paraffin and section.

  • Perform Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis, respectively.

  • Perform immunohistochemistry using antibodies against Collagen IV and Fibronectin to visualize their deposition in the kidney tissue.

Signaling Pathway and Workflow Diagrams

G cluster_workflow Experimental Workflow for Investigating PAG in Diabetic Nephropathy Induction Induction of Diabetes (STZ Injection) Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Induction->Confirmation Treatment PAG Administration (Oral Gavage or IP Injection) Confirmation->Treatment Monitoring Monitoring of Renal Function (ACR, Serum Creatinine) Treatment->Monitoring Termination Euthanasia and Tissue Collection Monitoring->Termination Analysis Analysis of Markers (Inflammation, Oxidative Stress, Fibrosis) Termination->Analysis

Experimental workflow for studying PAG's effects.

G cluster_pathways Potential Signaling Pathways Modulated by PAG in Diabetic Nephropathy cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress cluster_fibrosis Fibrosis PAG This compound (PAG) NFkB NF-κB Pathway PAG->NFkB Inhibition? Nrf2 Nrf2 Pathway PAG->Nrf2 Activation? TGFb TGF-β Pathway PAG->TGFb Inhibition? Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines Antioxidants Antioxidant Enzymes (SOD) Nrf2->Antioxidants ECM Extracellular Matrix (Collagen IV, Fibronectin) TGFb->ECM

Hypothesized signaling pathways influenced by PAG.

G cluster_logic Logical Relationship of PAG's Potential Role DN Diabetic Nephropathy Inflammation Inflammation DN->Inflammation OxidativeStress Oxidative Stress DN->OxidativeStress Fibrosis Fibrosis DN->Fibrosis KidneyDamage Progressive Kidney Damage Inflammation->KidneyDamage OxidativeStress->KidneyDamage Fibrosis->KidneyDamage PAG This compound (PAG) PAG->Inflammation Modulates PAG->OxidativeStress Modulates PAG->Fibrosis Modulates

PAG's potential modulation of DN pathology.

References

Application Notes and Protocols: Phenylacetylglycine in Cardiac Ischemia/Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the role of the gut microbial metabolite Phenylacetylglycine (PAG) in cardiac ischemia/reperfusion (I/R) injury. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of PAG.

Introduction

This compound (PAG) is a metabolite derived from the breakdown of phenylalanine by gut microbiota.[1][2][3] Emerging research has identified its significant role in cardiovascular health and disease. Studies have demonstrated that PAG can protect the heart from ischemia/reperfusion injury, a condition where tissue damage occurs after blood flow is restored to an ischemic area.[4][5] The protective effects of PAG are primarily attributed to its ability to reduce cardiomyocyte apoptosis and decrease the size of the infarct.[4][6]

The principal mechanism of action for PAG in cardioprotection involves the activation of the β2 adrenergic receptor (β2AR).[4][5] This activation triggers a downstream signaling cascade involving Gαi, Phosphatidylinositol 3-kinase (PI3K), and Akt, ultimately leading to the inhibition of apoptotic pathways.[4] While PAG shows promise as a therapeutic agent, it is important to note that high doses have been associated with increased mortality in animal models, an effect that can be mitigated by co-administration of aspirin.[4]

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiac ischemia/reperfusion injury.

Table 1: In Vitro Effects of this compound on Cardiomyocyte Apoptosis

Cell TypeModelTreatmentOutcome MeasureResultReference
Neonatal Mouse Cardiomyocytes (NMCMs)Hypoxia/Reoxygenation (H/R)This compoundApoptosis (TUNEL staining)Significantly suppressed H/R-induced apoptosis[4]

Table 2: In Vivo Effects of this compound on Myocardial Infarction

Animal ModelIschemia/Reperfusion ProtocolTreatmentOutcome MeasureResultReference
C57BL/6 MiceMyocardial I/RThis compound (intraperitoneal)Infarct Size (TTC and Evans blue staining)Reduced infarct size[4]
C57BL/6 MiceMyocardial I/RThis compound (intraperitoneal)Apoptosis (TUNEL and α-actin staining)Inhibited apoptosis in myocardial tissue[4]
C57BL/6 MiceMyocardial I/RHigh-dose this compoundMortalityIncreased mortality rate[4]
C57BL/6 MiceMyocardial I/RHigh-dose this compound + AspirinInfarct Size and MortalityReduced infarct size and high mortality caused by high-dose PAG[4]

Table 3: Molecular Effects of this compound in Cardiomyocytes

SystemModelTreatmentProtein/Molecule MeasuredResultReference
NMCMsH/RThis compoundp-PI3K, p-AKT, Bcl-2Increased expression[4]
NMCMsH/RThis compoundBax, Cleaved caspase-3Decreased expression[4]
NMCMsH/RThis compoundCyclic Adenosine Monophosphate (cAMP)Level examined[4]

Experimental Protocols

In Vitro Hypoxia/Reoxygenation (H/R) Model in Neonatal Mouse Cardiomyocytes (NMCMs)

This protocol is designed to simulate ischemia/reperfusion injury in a cell culture setting.

  • Cell Culture:

    • Isolate neonatal mouse cardiomyocytes (NMCMs) from 1-3 day old C57BL/6 mice.

    • Culture the NMCMs in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO2.

  • Hypoxia/Reoxygenation Procedure:

    • To induce hypoxia, replace the culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber with a 95% N2 and 5% CO2 atmosphere for a specified duration (e.g., 6 hours).

    • For reoxygenation, replace the hypoxic medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 12 hours).

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Treat the NMCMs with different concentrations of this compound during the reoxygenation phase.

  • Assessment of Apoptosis:

    • Fix the cells with 4% paraformaldehyde.

    • Perform Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) staining according to the manufacturer's instructions to detect apoptotic cells.

    • Counterstain with a nuclear dye (e.g., DAPI) and visualize using fluorescence microscopy.

In Vivo Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury

This protocol describes the surgical procedure to induce myocardial I/R injury in mice.

  • Animal Model:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

    • Intubate the mice and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk) to induce ischemia. Ischemia is confirmed by the discoloration of the ventricle.

    • Maintain the ischemic period for a specific duration (e.g., 45 minutes).

    • Release the ligature to allow for reperfusion of the coronary artery for a defined period (e.g., 24 hours).

  • This compound Administration:

    • Administer this compound via intraperitoneal injection at various doses before or during the reperfusion period.

  • Measurement of Infarct Size:

    • At the end of the reperfusion period, re-ligate the LAD artery.

    • Inject Evans blue dye intravenously to delineate the area at risk (AAR).

    • Excise the heart and slice it into transverse sections.

    • Incubate the heart slices in 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable myocardium will stain red, while the infarcted area will remain white.

    • Image the heart slices and quantify the infarct size, AAR, and total left ventricular area using image analysis software.

Western Blotting for Signaling Proteins

This protocol is used to measure the expression levels of key proteins in the signaling pathway.

  • Protein Extraction: Lyse the treated cells or heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, t-Akt, p-AKT, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

Phenylacetylglycine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAG This compound (PAG) b2AR β2 Adrenergic Receptor (β2AR) PAG->b2AR Activates Gai Gαi b2AR->Gai Activates PI3K PI3K Gai->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Bax Bax AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound's anti-apoptotic signaling pathway in cardiomyocytes.

Experimental_Workflow cluster_invitro In Vitro: Hypoxia/Reoxygenation Model cluster_invivo In Vivo: Myocardial I/R Model NMCM_culture 1. Culture Neonatal Mouse Cardiomyocytes (NMCMs) HR_model 2. Induce Hypoxia/ Reoxygenation (H/R) NMCM_culture->HR_model PAG_treatment_vitro 3. Treat with this compound HR_model->PAG_treatment_vitro Apoptosis_assay 4. Assess Apoptosis (TUNEL Staining) PAG_treatment_vitro->Apoptosis_assay Mouse_model 1. Anesthetize and Ventilate C57BL/6 Mouse IR_surgery 2. Ligate LAD Artery (Ischemia) & Reperfuse Mouse_model->IR_surgery PAG_treatment_vivo 3. Administer this compound (Intraperitoneal) IR_surgery->PAG_treatment_vivo Infarct_measurement 4. Measure Infarct Size (TTC Staining) PAG_treatment_vivo->Infarct_measurement

References

Gut-Derived Phenylacetylglycine: A Novel Mediator of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Recent scientific investigations have identified Phenylacetylglycine (PAG), a metabolite derived from the microbial breakdown of dietary phenylalanine in the gut, as a key player in the pathogenesis of atherosclerosis. Elevated plasma levels of PAG have been correlated with an increased risk of cardiovascular disease, primarily through its action on platelet activation and thrombosis. These findings open new avenues for therapeutic intervention and biomarker discovery in the management of atherosclerotic cardiovascular disease.

This document provides a comprehensive overview of the current understanding of PAG's role in atherosclerosis, including quantitative data from clinical studies, detailed experimental protocols for its study, and a depiction of the signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data from studies investigating the association between plasma this compound (PAG) and Phenylacetylglutamine (PAGln), a closely related metabolite, with the severity of coronary artery disease.

Table 1: Plasma PAG Levels and Coronary Atherosclerotic Burden

ParameterCorrelation with Plasma PAG (r-value)Plasma PAG in Non-Obstructive CAD (μM)Plasma PAG in Obstructive CAD (μM)p-value
Percent Atheroma Volume (PAV)0.4992.043.8<0.01

Data from a study on patients with suspected coronary artery disease (CAD) assessed by coronary computed tomographic angiography[1][2]. Obstructive CAD was defined as CAD-RADS > 3.

Table 2: Plasma PAGln Levels in Patients with and without In-Stent Restenosis (ISR)

GroupMean Plasma PAGln (ng/mL)Standard Deviationp-value (vs. ISP)
In-Stent Patency (ISP)367.18271.02-
In-Stent Restenosis (ISR)801.12291.1<0.001

Data from a study on patients who underwent coronary angiography to assess in-stent restenosis[3].

Experimental Protocols

Quantification of this compound in Human Plasma using LC-MS/MS

This protocol outlines a general method for the accurate and sensitive quantification of this compound (PAG) in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

a. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

b. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

c. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for PAG).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PAG: Determine the precursor ion ([M-H]⁻ or [M+H]⁺) and optimize the collision energy to identify the most abundant and stable product ions.

      • Internal Standard: Determine the corresponding transitions for the stable isotope-labeled standard.

    • Instrument Parameters: Optimize source temperature, gas flows, and ion optics for maximum sensitivity.

d. Quantification:

  • Construct a calibration curve using known concentrations of the PAG analytical standard spiked into a blank plasma matrix and prepared using the same procedure as the samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of PAG in the unknown samples by interpolating from the calibration curve.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the assessment of platelet aggregation in response to agonists in the presence or absence of this compound.

a. Materials and Reagents:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).

  • This compound (PAG).

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

b. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood and process within 1-2 hours.

  • Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

  • Carefully transfer the upper PRP layer to a new tube.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

c. Aggregation Assay:

  • Pre-warm the aggregometer to 37°C.

  • Pipette 450 µL of PRP into a cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.

  • Set the baseline (0% aggregation) with the PRP sample.

  • Set the 100% aggregation level using a cuvette with 450 µL of PPP.

  • Add 50 µL of PAG solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

  • Add a sub-maximal concentration of a platelet agonist (e.g., ADP) to induce aggregation.

  • Record the change in light transmission for 5-10 minutes.

  • The extent of aggregation is expressed as the maximum percentage change in light transmission.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model is used to assess the pro-thrombotic effects of this compound (or its murine equivalent, this compound - PAGly).

a. Animals and Reagents:

  • Male C57BL/6 mice (8-12 weeks old).

  • This compound (PAGly) dissolved in sterile saline.

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Ferric chloride (FeCl₃) solution (e.g., 10% in water).

  • Filter paper discs (1-2 mm diameter).

  • Doppler flow probe.

  • Surgical instruments.

b. Experimental Procedure:

  • Anesthetize the mouse via intraperitoneal injection.

  • Make a midline cervical incision and carefully dissect the left common carotid artery, separating it from the vagus nerve.

  • Place a Doppler flow probe under the artery to measure baseline blood flow.

  • Administer PAGly (or vehicle control) via intraperitoneal or intravenous injection and allow for a circulation period (e.g., 15-30 minutes).

  • Saturate a filter paper disc with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

  • Remove the filter paper and monitor blood flow continuously until complete occlusion (cessation of blood flow) occurs.

  • The time to occlusion is the primary endpoint, indicating the rate of thrombus formation.

Signaling Pathways and Experimental Workflows

PAG_Signaling_Pathway cluster_gut Gut Lumen Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylacetic Acid Phenylacetic Acid Gut Microbiota->Phenylacetic Acid

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_quantification Quantification blood_collection 1. Whole Blood Collection (Sodium Citrate) prp_prep 2. PRP & PPP Preparation (Centrifugation) blood_collection->prp_prep lta_assay 3. Light Transmission Aggregometry (PAG + Agonist) prp_prep->lta_assay aggregation_data 4. Platelet Aggregation Data lta_assay->aggregation_data mouse_model 1. Mouse Model (C57BL/6) pag_admin 2. PAGly Administration (i.p. or i.v.) mouse_model->pag_admin carotid_injury 3. FeCl₃-induced Carotid Injury pag_admin->carotid_injury flow_measurement 4. Blood Flow Measurement (Doppler Probe) carotid_injury->flow_measurement thrombosis_data 5. Time to Occlusion Data flow_measurement->thrombosis_data plasma_sample 1. Human Plasma Sample sample_prep 2. Protein Precipitation plasma_sample->sample_prep lcms_analysis 3. LC-MS/MS Analysis sample_prep->lcms_analysis pag_concentration 4. PAG Concentration Data lcms_analysis->pag_concentration

References

Application Notes and Protocols: Investigating the Role of Phenylacetylglycine in Bronchopulmonary Dysplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronchopulmonary dysplasia (BPD) is a chronic lung disease that primarily affects premature infants, characterized by arrested lung development and impaired alveolarization. Recent metabolomic studies have identified a potential link between the gut microbial metabolite, phenylacetylglycine (PAG), and the severity of BPD. These application notes provide a comprehensive overview of the current understanding of PAG's involvement in BPD, a proposed signaling pathway, and detailed protocols for researchers to investigate its role further.

This compound and BPD: The Connection

A recent metabolomic analysis of urine from extremely preterm infants revealed a significant association between elevated levels of N-phenylacetylglycine and moderate to severe BPD. This finding suggests that PAG could serve as a potential biomarker for BPD severity and points towards the gut-lung axis as a potential therapeutic target.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study on urinary metabolites in preterm infants with and without BPD.

MetaboliteGroupRelative Concentration (Mean ± SD)p-value
N-phenylacetylglycine Moderate to Severe BPD Significantly Higher < 0.05
No or Mild BPDLower
HippurateModerate to Severe BPDSignificantly Higher< 0.05
AcetylsalicylateModerate to Severe BPDSignificantly Higher< 0.05
GluconateModerate to Severe BPDSignificantly Higher< 0.05
Indoxyl sulfateModerate to Severe BPDSignificantly Higher< 0.05
BetaineModerate to Severe BPDSignificantly Lower< 0.05
N,N-dimethylglycineModerate to Severe BPDSignificantly Lower< 0.05

Data adapted from a study on urinary metabolomic profiling in preterm infants.[1] The exact fold-change was not specified in the abstract.

Proposed Signaling Pathway of this compound in the Lung

While the direct signaling pathway of PAG in the context of BPD is an active area of research, evidence from studies in other tissues, such as the heart and brain, suggests a likely mechanism involving the β2-adrenergic receptor (β2AR).[2][3] β2ARs are abundantly expressed in the lung, including on alveolar epithelial cells and macrophages.[4]

Activation of β2AR by an agonist typically leads to the following cascade:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of lung cells (e.g., alveolar epithelial cells, macrophages).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

This pathway is known to have anti-inflammatory effects and can promote tissue repair.

PAG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAG This compound B2AR β2-Adrenergic Receptor PAG->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB_inactive CREB (inactive) PKA->CREB_inactive Phosphorylates CREB_active p-CREB (active) Gene Target Genes CREB_active->Gene Binds to CRE mRNA mRNA Gene->mRNA Transcription Proteins Anti-inflammatory & Tissue Repair Proteins mRNA->Proteins Translation

Proposed signaling pathway of this compound in lung cells.

Potential Downstream Effects in BPD

The activation of the β2AR-cAMP-PKA pathway by PAG could have several beneficial effects in the context of BPD:

  • Modulation of Macrophage Polarization: This pathway has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[2][3][5] M2 macrophages are involved in tissue repair and resolution of inflammation, which could counteract the chronic inflammation seen in BPD.

  • Enhanced Alveolar Fluid Clearance: β2AR activation is known to increase the clearance of fluid from the alveoli, which can be compromised in BPD.[4]

  • Anti-inflammatory Effects: PKA activation can inhibit the production of pro-inflammatory cytokines in bronchial epithelial cells.[6]

Downstream_Effects cluster_effects Potential Therapeutic Effects in BPD cluster_outcomes Potential Clinical Outcomes PAG This compound B2AR_pathway β2AR-cAMP-PKA Pathway Activation PAG->B2AR_pathway Macrophage Macrophage Polarization (M1 to M2 shift) B2AR_pathway->Macrophage Fluid Increased Alveolar Fluid Clearance B2AR_pathway->Fluid Inflammation Reduced Pro-inflammatory Cytokine Production B2AR_pathway->Inflammation Resolution Resolution of Inflammation Macrophage->Resolution Improved_Gas_Exchange Improved Gas Exchange Fluid->Improved_Gas_Exchange Reduced_Lung_Injury Reduced Lung Injury Inflammation->Reduced_Lung_Injury

Potential downstream effects of PAG signaling in BPD.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine/Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of PAG in biological fluids.

1. Sample Preparation

  • Thaw frozen urine or plasma samples on ice.

  • For plasma, perform protein precipitation by adding 3 volumes of ice-cold methanol containing a deuterated internal standard (e.g., this compound-d5) to 1 volume of plasma.

  • For urine, dilute the sample 1:10 with ultrapure water containing the deuterated internal standard.

  • Vortex the samples for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PAG: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized based on the instrument. A common transition is 192.1 -> 75.0.

      • PAG-d5 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z). A common transition is 197.1 -> 80.0.

    • Optimize cone voltage and collision energy for each transition.

3. Data Analysis

  • Generate a standard curve using known concentrations of PAG.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of PAG in the samples by interpolating from the standard curve.

LCMS_Workflow Sample Urine/Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (for plasma) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis MS->Data

Workflow for PAG quantification by LC-MS/MS.
Protocol 2: Hyperoxia-Induced Bronchopulmonary Dysplasia in Neonatal Mice/Rats

This protocol describes a common method for inducing a BPD-like phenotype in neonatal rodents.[7][8][9][10][11]

1. Animals

  • Timed-pregnant C57BL/6 mice or Sprague-Dawley rats.

2. Hyperoxia Exposure

  • Within 12-24 hours of birth (Postnatal Day 0 or 1), litters are pooled and randomly assigned to either the hyperoxia or normoxia (room air) group to control for litter-specific effects.

  • Place the pups and their nursing dam into a hyperoxia chamber.

  • Maintain the oxygen concentration in the chamber at 85% FiO2. Monitor the oxygen levels continuously.

  • To avoid oxygen toxicity in the nursing dams, rotate them between the hyperoxia and normoxia cages every 24-48 hours.[9]

  • Continue the hyperoxia exposure for a period of 7 to 14 days.

  • The normoxia control group is maintained in room air (21% FiO2).

  • Ensure ad libitum access to food and water for the dams.

3. Assessment of Lung Injury

  • At the end of the exposure period, euthanize the pups and collect lung tissue for analysis.

  • Histology: Fix lungs with 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess alveolar simplification (mean linear intercept) and septal thickness.

  • Immunohistochemistry/Immunofluorescence: Stain for markers of cell proliferation (e.g., Ki67), apoptosis (e.g., TUNEL), inflammation (e.g., CD68 for macrophages), and vascular development (e.g., CD31).

  • Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze the expression of genes involved in inflammation, oxidative stress, and lung development.

  • Protein Analysis (Western Blot or ELISA): Quantify protein levels of key inflammatory mediators and structural proteins.

BPD_Model_Workflow Birth Neonatal Mice/Rats (P0/P1) Randomize Pool and Randomize Litters Birth->Randomize Hyperoxia Hyperoxia Exposure (85% O2, 7-14 days) Randomize->Hyperoxia Normoxia Normoxia Control (21% O2) Randomize->Normoxia Rotate Rotate Dams (every 24-48h) Hyperoxia->Rotate Euthanize Euthanasia and Tissue Collection Hyperoxia->Euthanize Normoxia->Rotate Normoxia->Euthanize Analysis Assessment of Lung Injury (Histology, IHC, Gene/Protein Expression) Euthanize->Analysis

Workflow for the hyperoxia-induced BPD animal model.

Conclusion and Future Directions

The identification of elevated this compound in infants with severe BPD opens up a new avenue of research into the pathophysiology and potential treatment of this devastating disease. The proposed signaling pathway, involving the β2-adrenergic receptor, provides a testable hypothesis for the mechanism of action of PAG in the lung. Future research should focus on:

  • Validating the association between PAG levels and BPD severity in larger, multicenter cohorts.

  • Directly investigating the interaction of PAG with the β2-adrenergic receptor in lung cells.

  • Elucidating the downstream effects of PAG-mediated β2AR signaling on alveolar epithelial cell function and macrophage polarization in the context of hyperoxic lung injury.

  • Evaluating the therapeutic potential of modulating PAG levels or targeting the β2AR pathway in preclinical models of BPD.

These studies will be crucial in translating the initial metabolomic findings into novel therapeutic strategies for bronchopulmonary dysplasia.

References

Therapeutic Potential of Modulating Phenylacetylglycine Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylglycine (PAGly) is a gut microbiota-derived metabolite of phenylalanine that has emerged as a significant modulator of cardiovascular function. Elevated plasma levels of PAGly and its human analog, phenylacetylglutamine (PAGln), have been correlated with an increased risk for major adverse cardiovascular events, including heart failure and thrombosis.[1][2][3][4][5] Mechanistically, PAGly interacts with adrenergic receptors, exhibiting a complex, dose-dependent dual role.[2][6] At appropriate concentrations, it can confer protection against ischemia/reperfusion injury by activating pro-survival signaling pathways.[2][6] Conversely, at high concentrations, it can enhance platelet aggregation and blunt the positive inotropic effects of adrenergic stimulation.[1][7] These findings underscore the therapeutic potential of modulating PAGly levels for the management of cardiovascular diseases. This document provides an overview of the biosynthesis and signaling pathways of PAGly, along with detailed protocols for its quantification and the investigation of its biological effects.

Introduction

The gut microbiome plays a pivotal role in host health and disease, in part through the production of a vast array of metabolites that can enter systemic circulation and influence distant organ systems. This compound (PAGly) is one such metabolite, originating from the bacterial metabolism of dietary phenylalanine.[8][9] In the gut, bacteria convert phenylalanine to phenylacetic acid (PAA).[8][9] PAA is then absorbed and conjugated with glycine in the liver to form PAGly, which is more predominant in rodents, while in humans, PAA is primarily conjugated with glutamine to form phenylacetylglutamine (PAGln).[1][9][10] Both PAGly and PAGln have been shown to exert significant effects on the cardiovascular system, primarily through their interaction with G-protein coupled adrenergic receptors.[1][4][7]

Biosynthesis and Signaling Pathway of this compound

The generation of PAGly is a multi-step process involving both the gut microbiota and host enzymes.

cluster_gut Gut Lumen cluster_liver Liver Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Gut Microbiota->Phenylacetic Acid (PAA) This compound (PAGly) This compound (PAGly) Phenylacetic Acid (PAA)->this compound (PAGly) Conjugation Glycine Glycine Glycine->this compound (PAGly)

Caption: Biosynthesis of this compound (PAGly).

PAGly's biological effects are primarily mediated through its interaction with β2-adrenergic receptors (β2AR). This interaction can trigger divergent downstream signaling cascades depending on the cellular context and the concentration of PAGly.

Cardioprotective Signaling: In the context of myocardial ischemia/reperfusion (I/R) injury, PAGly has been shown to activate a protective signaling pathway.

PAGly PAGly beta2AR β2AR PAGly->beta2AR Gai Gαi beta2AR->Gai PI3K PI3K Gai->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Bax Bax AKT->Bax Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cardioprotective Signaling of this compound.

Prothrombotic Signaling: In platelets, PAGly can enhance agonist-induced signaling, leading to a prothrombotic state.

PAGly PAGly Adrenergic_Receptors α2A, α2B, β2-adrenergic receptors PAGly->Adrenergic_Receptors GPCR_Signaling G-protein Signaling Adrenergic_Receptors->GPCR_Signaling Platelet_Activation Platelet Activation GPCR_Signaling->Platelet_Activation Calcium_Release Ca2+ Release Platelet_Activation->Calcium_Release Thrombosis Thrombosis Platelet_Activation->Thrombosis

Caption: Prothrombotic Signaling of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of PAGly.

Table 1: In Vitro Studies

ParameterCell TypeConcentrationEffectReference
Ca2+ TransientsMouse Ventricular Myocytes100 μMIncreased action potential-induced Ca2+ transients and sarcoplasmic reticulum Ca2+ load[1]
ApoptosisNeonatal Mouse Cardiomyocytes (NMCMs)Various dosesSignificantly suppressed hypoxia/reoxygenation injury-induced apoptosis[6]
BNP Gene ExpressionCultured CardiomyoblastsPathophysiologically relevant levelsIncreased B-type natriuretic peptide (Nppb) gene expression[11]

Table 2: In Vivo Studies

Animal ModelAdministration RouteDosageEffectReference
C57BL/6 Mice (Myocardial I/R Injury)IntraperitonealAppropriate doseInhibited apoptosis and reduced infarct size[2][6]
C57BL/6 Mice (Myocardial I/R Injury)IntraperitonealHigh doseAssociated with a higher mortality rate[6]
Rats (Cerebral I/R Injury)Intraperitoneal20 mg/kgAlleviated cerebral infarct volume and improved neurobehavioral outcomes[12]
Mice (Carotid Artery Injury Model)IntraperitonealAcutely raised levelsHeightened rate of platelet clotting and thrombosis[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples

This protocol outlines the general steps for quantifying PAGly in plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[13][14]

Sample_Prep Sample Preparation (Protein Precipitation/SPE) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification

Caption: Workflow for PAGly Quantification by LC-MS/MS.

Materials:

  • Biological sample (plasma, urine)

  • Internal standard (e.g., isotope-labeled PAGly)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Spike samples with the internal standard.

    • For plasma, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet proteins.

    • For urine, a dilution step may be sufficient. For cleaner samples, use SPE.

    • Transfer the supernatant or eluate to an autosampler vial.

  • LC Separation:

    • Inject the prepared sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Monitor the specific precursor-to-product ion transitions for PAGly and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of PAGly.

    • Calculate the concentration of PAGly in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury

This protocol describes the surgical procedure to induce myocardial I/R injury in mice.[2][6]

Anesthesia Anesthesia Intubation Intubation Anesthesia->Intubation Thoracotomy Thoracotomy Intubation->Thoracotomy Ligation Ligation Thoracotomy->Ligation Reperfusion Reperfusion Ligation->Reperfusion Euthanasia Euthanasia Reperfusion->Euthanasia

Caption: Workflow for Myocardial I/R Injury Model.

Materials:

  • C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Ventilator

  • Surgical instruments

  • Suture (e.g., 7-0 silk)

Procedure:

  • Anesthetize the mouse and intubate for mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a slipknot using a suture. Ischemia is confirmed by the paling of the myocardium.

  • After the ischemic period (e.g., 30-60 minutes), release the slipknot to allow for reperfusion.

  • Close the chest and allow the animal to recover.

  • At the end of the reperfusion period (e.g., 24 hours), euthanize the animal and harvest the heart for analysis.

Protocol 3: Assessment of Myocardial Infarct Size

This protocol details the use of Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining to determine the area at risk and infarct size.[2][6]

Materials:

  • Excised heart from I/R model

  • Evans blue dye

  • TTC solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Retrogradely perfuse the heart with PBS through the aorta.

  • Inject Evans blue dye into the aorta to delineate the non-ischemic (blue) and ischemic (area at risk, unstained) myocardium.

  • Freeze the heart and slice it into transverse sections.

  • Incubate the slices in TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.

  • Image the heart slices and quantify the areas using image analysis software.

Protocol 4: Western Blotting for Signaling Proteins

This protocol is for the detection of key proteins in the PAGly signaling pathway, such as p-PI3K, p-AKT, Bcl-2, and Bax.[2]

Materials:

  • Heart tissue homogenates or cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Therapeutic Strategies and Future Directions

The dual role of PAGly presents both opportunities and challenges for therapeutic intervention. Strategies to modulate PAGly levels or its downstream effects could include:

  • Dietary Interventions: Modifying dietary intake of phenylalanine, the precursor to PAGly, may be a straightforward approach to reduce its systemic levels.[15][16]

  • Microbiome Modulation: Targeting the gut bacteria responsible for converting phenylalanine to PAA could be achieved through probiotics, prebiotics, or specific antibiotics.

  • Enzyme Inhibition: Developing inhibitors for the host enzymes that conjugate PAA with glycine or glutamine could be a viable strategy.

  • Receptor Antagonism: For conditions associated with elevated PAGly, such as thrombosis, the use of β-blockers that antagonize adrenergic receptors could counteract its detrimental effects.[4]

Future research should focus on elucidating the precise molecular mechanisms that determine the switch between the protective and pathological effects of PAGly. Furthermore, the development of specific and potent modulators of the PAGly pathway holds promise for novel therapeutic approaches in cardiovascular medicine.

References

Application Notes and Protocols: Phenylacetylglycine and its Association with Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglycine (PAG), a gut microbiota-derived metabolite of phenylalanine, has emerged as a molecule of interest in the context of ischemic pathologies. While its counterpart, phenylacetylglutamine (PAGln), has been associated with adverse cardiovascular events, recent preclinical evidence suggests a potential neuroprotective role for PAG in cerebral ischemia. This document provides a comprehensive overview of the current understanding of PAG's association with cerebral ischemia, including its proposed mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for researchers investigating this phenomenon.

This compound in Cerebral Ischemia: A Neuroprotective Role

Recent studies utilizing a rat model of cerebral ischemia/reperfusion (I/R) injury have demonstrated that administration of this compound can significantly reduce infarct volume and improve neurological outcomes.[1][2] The primary mechanism underlying this neuroprotective effect appears to be the modulation of neuroinflammation.

Mechanism of Action: β2-Adrenergic Receptor (β2AR) Signaling in Microglia

PAG is structurally similar to catecholamines and has been shown to interact with β2-adrenergic receptors (β2AR) expressed on microglia, the resident immune cells of the central nervous system.[1][2] In the acute phase of cerebral I/R injury, microglia become activated and adopt a pro-inflammatory M1 phenotype, releasing cytotoxic cytokines such as TNF-α, IL-1β, and IL-6, which exacerbate neuronal damage.

PAG appears to act as an inhibitor of β2AR activity on microglia.[1][2] This inhibition suppresses the downstream signaling cascade that leads to the production and release of these pro-inflammatory cytokines. By mitigating this inflammatory response, PAG helps to reduce neuronal apoptosis in the ischemic penumbra, the area of salvageable tissue surrounding the infarct core.[1][2] This mechanism highlights a novel therapeutic avenue for mitigating the secondary injury cascade that follows an ischemic stroke.

Signaling Pathway of this compound in Microglia

PAG_signaling PAG's Neuroprotective Mechanism in Cerebral Ischemia cluster_0 Microglia cluster_1 Neuron PAG PAG β2AR β2-Adrenergic Receptor PAG->β2AR Binds and Inhibits Neuronal_Apoptosis Neuronal Apoptosis PAG->Neuronal_Apoptosis Reduces Inflammatory_Signal Pro-inflammatory Signaling Cascade β2AR->Inflammatory_Signal Activates Cytokines Release of TNF-α, IL-1β, IL-6 Inflammatory_Signal->Cytokines Leads to Cytokines->Neuronal_Apoptosis Induces PAG_Quantification_Workflow Workflow for this compound Quantification by LC-MS/MS Sample_Collection Biological Sample (e.g., Urine, Plasma) Sample_Prep Sample Preparation (Dilution, Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes and Protocols: The Role of Phenylacetylglycine in Modulating Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The activation of resident immune cells in the central nervous system (CNS), particularly microglia, plays a central role in initiating and propagating the inflammatory cascade. This process involves the release of pro-inflammatory cytokines and chemokines, leading to neuronal damage and disease progression. Consequently, modulating microglial activation and the subsequent neuroinflammatory response represents a promising therapeutic strategy.

Phenylacetylglycine (PAGly) is a small molecule metabolite derived from the dietary amino acid phenylalanine by gut microbiota. Its ability to cross the blood-brain barrier positions it as a potential therapeutic agent for CNS disorders. Recent studies have highlighted the role of PAGly in attenuating neuroinflammation, primarily through its interaction with β2-adrenergic receptors (β2AR) on microglia. These application notes provide a comprehensive overview of the current understanding of PAGly's mechanism of action and detailed protocols for studying its effects on neuroinflammation.

Mechanism of Action of this compound

This compound modulates neuroinflammation by targeting microglia, the primary immune cells of the central nervous system. The key mechanism involves the β2-adrenergic receptor (β2AR), a G-protein coupled receptor expressed on the surface of microglial cells.

Upon inflammatory stimuli, such as lipopolysaccharide (LPS) or cerebral ischemia/reperfusion injury, microglia become activated and assume a pro-inflammatory phenotype. This activation leads to the upregulation and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

PAGly has been shown to bind to β2AR on microglia. This interaction leads to an inhibition of the pro-inflammatory response, resulting in a significant reduction in the secretion of TNF-α, IL-1β, and IL-6. Interestingly, studies suggest that PAGly does not alter the expression levels of β2AR itself but rather modulates its activity. The precise downstream signaling cascade following PAGly binding to β2AR is an area of active investigation, but it is hypothesized to involve the modulation of intracellular signaling pathways that regulate the transcription of pro-inflammatory genes, such as the NF-κB pathway.[1][2]

Data Presentation

The following table summarizes the quantitative effects of this compound on key markers of neuroinflammation as reported in a rat model of cerebral ischemia/reperfusion (I/R) injury.[1][2]

MarkerTreatment GroupResult (Compared to I/R Control)p-value
Infarct Volume PAGlyMarkedly alleviatedp = 0.0024
Neurobehavioral Outcomes PAGlyImprovedp = 0.0149
TNF-α Release (from microglia) PAGlySuppressedp = 0.0018
IL-1β Release (from microglia) PAGlySuppressedp = 0.0310
IL-6 Release (from microglia) PAGlySuppressedp = 0.0017
Neuronal Apoptosis PAGlyReducedp = 0.000003
β2AR Expression PAGlyNo significant changep = 0.9137

Mandatory Visualization

PAGly_Signaling_Pathway cluster_microglia Microglial Cell PAGly This compound (PAGly) beta2AR β2-Adrenergic Receptor (β2AR) PAGly->beta2AR Binds to G_protein G-protein Signaling beta2AR->G_protein Inhibits (?) Downstream Downstream Signaling (e.g., cAMP, PKA) G_protein->Downstream NFkB NF-κB Pathway Downstream->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation Neuroinflammation Cytokines->Inflammation Nucleus->Cytokines Gene Transcription

Caption: Proposed signaling pathway of this compound in microglia.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., MCAO) cluster_invitro In Vitro Model (e.g., Primary Microglia) cluster_analysis Analysis Induce_Model Induce Neuroinflammation (e.g., MCAO surgery) Treat_PAGly Administer PAGly or Vehicle Induce_Model->Treat_PAGly Assess_Behavior Behavioral Assessment (e.g., Neurological Score) Treat_PAGly->Assess_Behavior Tissue_Collection Tissue Collection (Brain) Assess_Behavior->Tissue_Collection IHC Immunohistochemistry (Infarct Volume, Glial Activation) Tissue_Collection->IHC Culture_Cells Culture Microglia (Primary or BV-2) Pretreat_PAGly Pre-treat with PAGly or Vehicle Culture_Cells->Pretreat_PAGly Stimulate_LPS Stimulate with LPS Pretreat_PAGly->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Cell_Lysis Cell Lysis Stimulate_LPS->Cell_Lysis ELISA ELISA (Cytokine Quantification) Collect_Supernatant->ELISA Western_Blot Western Blot (Signaling Proteins) Cell_Lysis->Western_Blot

Caption: General experimental workflow for studying PAGly's effects.

Logical_Relationship PAGly This compound (PAGly) beta2AR β2-Adrenergic Receptor PAGly->beta2AR Interacts with Microglia Microglia Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Reduces release of beta2AR->Microglia on Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Drives Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Causes

Caption: Logical relationship of PAGly's neuroprotective action.

Experimental Protocols

Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion to model stroke-induced neuroinflammation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, microvascular clips)

  • 4-0 nylon monofilament with a silicon-coated tip

  • Heating pad to maintain body temperature

  • This compound (PAGly) solution (20 mg/kg in PBS)

  • Phosphate-buffered saline (PBS, vehicle control)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgery.

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce the 4-0 nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A cerebral blood flow drop of 70-80% should be confirmed.

  • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Immediately after reperfusion, intraperitoneally inject the rats with either PAGly (20 mg/kg) or an equal volume of PBS.

  • Administer a second, halved dose of PAGly or PBS 1 hour later, and continue with halved doses every hour for a total of 6 injections.[1]

  • After 24 hours, assess neurological deficits using a standardized scoring system.

  • Euthanize the animals and collect the brains.

  • For infarct volume analysis, slice the brain into 2 mm coronal sections and stain with TTC solution. The infarct area will appear white, while healthy tissue will be red.

Protocol 2: In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol details the use of the BV-2 microglial cell line to study the anti-inflammatory effects of PAGly.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (PAGly)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Reagents for ELISA and Western blotting

Procedure:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).

  • Pre-treat the cells with various concentrations of PAGly for 24 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

  • Collect the cell culture supernatant for cytokine analysis by ELISA.

  • Lyse the cells to extract protein for Western blot analysis of key signaling molecules (e.g., p-p65, IκBα).

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the measurement of pro-inflammatory cytokines in cell culture supernatants or brain homogenates.

Materials:

  • ELISA kits for TNF-α, IL-1β, and IL-6 (species-specific)

  • Cell culture supernatants or brain homogenates

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add standards and samples (supernatants or diluted brain homogenates) to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Western Blot for NF-κB Signaling Pathway

This protocol outlines the detection of key proteins in the NF-κB signaling pathway to assess its activation.

Materials:

  • Cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of neuroinflammation. Its ability to cross the blood-brain barrier and target microglial activation through the β2-adrenergic receptor makes it a compelling candidate for further investigation in the context of various neurological disorders. The protocols outlined above provide a framework for researchers to explore the therapeutic efficacy and underlying mechanisms of PAGly.

Future research should focus on elucidating the complete downstream signaling cascade initiated by PAGly's interaction with β2AR. Investigating the involvement of specific G-protein subunits, adenylyl cyclase, cAMP, and PKA, and their direct impact on the NF-κB and other inflammatory pathways will provide a more comprehensive understanding of its mode of action. Furthermore, dose-response studies and evaluation in a wider range of animal models of neurodegenerative diseases are warranted to establish its full therapeutic potential. The development of PAGly or its derivatives could offer a novel therapeutic avenue for managing the detrimental effects of neuroinflammation in the brain.

References

Safety Operating Guide

Proper Disposal of Phenylacetylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of phenylacetylglycine, a compound utilized in various research applications. Adherence to these procedures is critical for operational safety and regulatory compliance.

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] While not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), its potential health effects necessitate that it be managed as a chemical waste product. All materials contaminated with this compound should be disposed of following institutional and local regulations for chemical waste.

Summary of Chemical and Physical Properties

A clear understanding of the properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol [1]
Melting Point 144°C
Boiling Point 476.5°C at 760 mmHg[1]
Solubility in Water 7.3 mg/mL at 11 °C[2]
Appearance Solid[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear the appropriate personal protective equipment to prevent accidental exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles with side-shields
Skin and Body Protection Laboratory coat

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for the handling and disposal of this compound waste, categorized by its physical state.

Disposal of Solid this compound Waste

This category includes unused or expired this compound powder, as well as contaminated disposable items such as weigh boats, pipette tips, and gloves.

  • Segregation: At the point of generation, carefully place all solid this compound waste into a designated, leak-proof hazardous waste container. This container must be clearly labeled.

  • Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the accumulation start date and the primary hazard (e.g., "Irritant").

  • Storage: Store the securely capped container in a designated secondary containment bin within a well-ventilated, controlled waste accumulation area, away from incompatible materials.

  • Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Disposal of Liquid this compound Waste

This category includes this compound solutions, reaction mixtures, and any liquid media contaminated with the compound.

  • Collection: Pour the liquid waste into a designated, labeled, leak-proof hazardous waste container. Use a funnel to prevent spills.

  • pH Neutralization: If the this compound solution is highly acidic or basic, it should be neutralized to a pH between 6 and 8 before collection, provided it is safe to do so and does not create additional hazards.

  • Labeling: Clearly label the container with "Hazardous Waste: this compound," the approximate concentration, and the solvent used. Also, include the accumulation start date and hazard information.

  • Storage: Securely cap the container and store it in a designated secondary containment bin in a well-ventilated area, segregated from incompatible materials.

  • Disposal Request: Follow your institution's procedures to request a waste pickup from your EHS department or approved waste vendor.

Decontamination and Spill Cleanup

In the event of a spill or for the routine cleaning of non-disposable equipment, follow these procedures:

  • Spill Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully sweep the material to avoid generating dust.

  • Decontamination: Decontaminate the affected surfaces and non-disposable equipment by scrubbing with a suitable solvent, such as ethanol, followed by a thorough wash with soap and water.[1]

  • Collection of Cleanup Materials: All used absorbent materials, wipes, and contaminated PPE must be collected and disposed of as solid this compound waste.

  • Reporting: Report any significant spills to your laboratory supervisor and EHS department as per your institution's policy.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Phenylacetylglycine_Disposal_Workflow start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated PPE, Weigh Boats, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Reaction Mixtures) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste request_pickup Request Waste Pickup (EHS or Contractor) store_waste->request_pickup final_disposal Final Disposal by Licensed Facility request_pickup->final_disposal

Caption: this compound Disposal Workflow.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and disposal guidelines.

References

Personal protective equipment for handling Phenylacetylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Phenylacetylglycine, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

This compound is classified with the following primary hazard:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed [1][2]

It is imperative to handle this compound with care to avoid ingestion and minimize exposure.

Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against accidental splashes or airborne particles.[1]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact.[1]
Body Protection Impervious clothing, such as a lab coatProtects against contamination of personal clothing.[1]
Respiratory Protection Suitable respiratorRecommended, especially when handling the powder form, to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Ensure adequate ventilation in the handling area.[1]

    • Work within a certified chemical fume hood, especially when handling the solid powder, to minimize inhalation risk.

    • Locate and verify the functionality of the nearest safety shower and eye-wash station before beginning work.[1]

  • Handling the Compound:

    • Wear all required PPE as specified in the table above.

    • When weighing the solid, use a draft shield or conduct the process within a fume hood to prevent the powder from becoming airborne.

    • Avoid eating, drinking, or smoking in the area where this compound is handled or stored.[1]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • In Case of Exposure or Spill:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

    • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing and seek medical advice.[1]

    • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help.[1]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

    • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite). Decontaminate the surface by scrubbing with alcohol. Dispose of the contaminated material in a sealed container as chemical waste.[1]

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to local, state, and federal regulations.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, absorbent materials, and weighing papers, in a clearly labeled, sealed container.

    • Collect any liquid waste containing this compound in a separate, labeled, sealed container.

  • Disposal:

    • Dispose of the sealed waste containers through your institution's hazardous waste disposal program.[1]

    • Do not dispose of this compound down the drain or in regular trash.[1]

Physicochemical Data for this compound

PropertyValue
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol [1][2]
CAS Number 500-98-1[1]
Appearance Solid[3]
Melting Point 144°C[1]
Boiling Point 476.5°C at 760 mmHg[1]
Solubility Soluble in ethanol, DMSO, and dimethylformamide[3]

Experimental Workflow

Phenylacetylglycine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_risk Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) prep_risk->prep_ppe prep_setup Prepare Workspace (Fume Hood, Eye-wash, Safety Shower) prep_ppe->prep_setup handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon em_spill Spill Response handle_exp->em_spill If Spill Occurs em_exposure Exposure Response (First Aid) handle_exp->em_exposure If Exposure Occurs cleanup_waste Collect & Seal Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Hazardous Waste Program cleanup_waste->cleanup_dispose em_report Report Incident em_spill->em_report em_exposure->em_report

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylacetylglycine
Reactant of Route 2
Reactant of Route 2
Phenylacetylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.